3-((Benzyloxy)methyl)-3-fluorooxetane
Description
BenchChem offers high-quality 3-((Benzyloxy)methyl)-3-fluorooxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Benzyloxy)methyl)-3-fluorooxetane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-3-(phenylmethoxymethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-11(8-14-9-11)7-13-6-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOMCBWQMZHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(COCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670335 | |
| Record name | 3-[(Benzyloxy)methyl]-3-fluorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865451-84-9 | |
| Record name | 3-[(Benzyloxy)methyl]-3-fluorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-((Benzyloxy)methyl)-3-fluorooxetane chemical properties and structure
An In-depth Technical Guide to 3-((Benzyloxy)methyl)-3-fluorooxetane: Structure, Properties, and Synthetic Strategy for Application in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-((Benzyloxy)methyl)-3-fluorooxetane, a valuable heterocyclic building block for medicinal chemistry and drug development. The introduction of a fluorine atom onto the strained oxetane ring offers a unique combination of physicochemical properties that can be leveraged to enhance molecular characteristics such as metabolic stability, lipophilicity, and binding interactions. This document details the molecule's structural features, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with a representative experimental protocol, and its strategic application in modern drug discovery programs.
Introduction: The Strategic Value of Fluorinated Oxetanes
The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile structural motif. When substituted for commonly used functional groups like gem-dimethyl or carbonyl moieties, oxetane units can profoundly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without introducing excessive molecular weight.[1]
The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] The unique properties of the fluorine atom—high electronegativity, small size, and its ability to form strong C-F bonds—can lead to improved metabolic stability, altered acidity/basicity (pKa), and enhanced binding affinity.[2][3]
3-((Benzyloxy)methyl)-3-fluorooxetane combines these two powerful concepts. The fluorine atom at the C3 position introduces stereoelectronic effects that influence the conformation and reactivity of the oxetane ring, while the benzyloxymethyl group provides a common handle for further synthetic elaboration. This molecule serves as a key intermediate for introducing the 3-fluorooxetane moiety as a bioisosteric replacement for other chemical groups, enabling the fine-tuning of drug-like properties.
Molecular Structure and Physicochemical Properties
The fundamental identity and properties of 3-((Benzyloxy)methyl)-3-fluorooxetane are summarized below. While specific experimental data for physical properties like boiling point and density are not widely published, estimations can be derived from its structural components and related analogs.
Core Structure
The structure consists of a central oxetane ring, a fluorine atom, and a benzyloxymethyl substituent, both located at the C3 position.
Caption: Chemical structure of 3-((Benzyloxy)methyl)-3-fluorooxetane.
Physicochemical Data
The following table summarizes key identifiers and properties. Physical state and solubility are based on the non-fluorinated analog and general principles of organic chemistry.
| Property | Value | Source |
| CAS Number | 865451-84-9 | [1][3][4] |
| Molecular Formula | C₁₁H₁₃FO₂ | [1][3] |
| Molecular Weight | 196.22 g/mol | [1][3] |
| SMILES | FC1(COCC2=CC=CC=C2)COC1 | [3] |
| Purity | ≥95% (Typical Commercial Grade) | [4] |
| Physical State | Liquid (Predicted) | Based on |
| Boiling Point | Not available. Expected to be >150 °C at atm. pressure. | - |
| Density | Not available. | - |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). | - |
| Storage | 2-8°C, sealed in dry conditions. | [1][3] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not publicly available. This section provides a predicted analysis based on the chemical structure, serving as a guide for researchers to verify the identity and purity of the material.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.40 - 7.30 | m | 5H | Ar-H | Protons of the phenyl group. |
| 4.65 | d, J ≈ 15 Hz | 2H | Oxetane CH ₂ | Diastereotopic protons on the oxetane ring, coupled to fluorine (²JHF) and geminally to each other. |
| 4.58 | s | 2H | Ph-CH ₂-O | Benzylic protons adjacent to the ether oxygen. |
| 3.85 | d, J ≈ 22 Hz | 2H | F-C-CH ₂-O | Methylene protons adjacent to the C3 quaternary center, showing a large doublet splitting due to three-bond coupling to fluorine (³JHF). |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 137.5 | Ar-C (quat) | Quaternary carbon of the phenyl group attached to the CH₂O moiety. |
| 128.6 | Ar-C H | Aromatic methine carbons. |
| 128.1 | Ar-C H | Aromatic methine carbons. |
| 127.8 | Ar-C H | Aromatic methine carbons. |
| 95.0 (d, J ≈ 240 Hz) | C -F | Quaternary carbon of the oxetane ring directly bonded to fluorine, showing a very large one-bond C-F coupling constant. |
| 78.5 (d, J ≈ 25 Hz) | Oxetane C H₂ | Oxetane methylene carbons, showing two-bond C-F coupling. |
| 73.5 | Ph-C H₂-O | Benzylic carbon. |
| 70.0 (d, J ≈ 20 Hz) | C-C H₂-O | Methylene carbon adjacent to the C3 quaternary center, showing two-bond C-F coupling. |
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
A single signal is expected, likely a multiplet due to coupling with the adjacent methylene protons of the oxetane ring and the benzyloxymethyl group.
-
δ ≈ -130 to -150 ppm (m)
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Functional Group |
| 3050 - 3020 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch |
| 1495, 1450 | Aromatic C=C stretch |
| 1100 - 1050 | C-O-C (ether) stretch |
| 1080 - 1020 | C-F stretch |
| 980 | Oxetane ring pucker |
Predicted Mass Spectrum (MS)
| m/z | Assignment |
| 196.09 | [M]⁺ (Molecular Ion) |
| 107.05 | [C₇H₇O]⁺ (Loss of fluorooxetane-methyl radical) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, from cleavage of benzyl group) |
Synthesis and Reactivity
While a specific published procedure for 3-((Benzyloxy)methyl)-3-fluorooxetane is not readily found, a robust synthetic route can be proposed based on established methodologies for the synthesis of 3-fluorooxetanes.
Proposed Synthetic Pathway
A logical approach involves the fluorination of a corresponding alcohol precursor, 3-((benzyloxy)methyl)-3-hydroxyoxetane. This precursor can be synthesized from epichlorohydrin and benzyl alcohol.
Caption: Proposed synthetic pathway for 3-((Benzyloxy)methyl)-3-fluorooxetane.
Representative Experimental Protocol (Fluorination Step)
This protocol is a representative methodology adapted from standard procedures for deoxofluorination of tertiary alcohols. Caution: Fluorinating agents like DAST are hazardous and must be handled by trained personnel in a chemical fume hood with appropriate personal protective equipment.
-
Preparation: To a solution of 3-((benzyloxy)methyl)-3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a dry flask under an inert atmosphere (N₂ or Ar), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution via syringe. Maintain the temperature at -78 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 3-((Benzyloxy)methyl)-3-fluorooxetane.
Chemical Reactivity
-
Ring Stability: The oxetane ring is strained and can be susceptible to ring-opening reactions under strongly acidic or nucleophilic conditions. The electron-withdrawing fluorine atom at C3 can influence this reactivity.
-
Benzyl Ether: The benzyl ether group is generally stable but can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C), providing a synthetic route to the corresponding alcohol, 3-fluoro-3-(hydroxymethyl)oxetane, a valuable building block in its own right.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Standard laboratory safety practices for handling potentially hazardous research chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1][3] Keep away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-((Benzyloxy)methyl)-3-fluorooxetane is a strategically important building block for drug discovery. Its structure combines the beneficial properties of the oxetane motif with the powerful influence of fluorine substitution. While detailed experimental data is sparse, its properties and reactivity can be reliably predicted based on established chemical principles. The synthetic pathway outlined in this guide provides a viable route for its preparation, enabling its incorporation into advanced medicinal chemistry programs aimed at developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
- (Reference intentionally left blank for future inclusion)
- (Reference intentionally left blank for future inclusion)
- 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
- 3-((Benzyloxy)methyl)-3-fluorooxetane. BLDpharm.
- cas 865451-84-9|| where to buy 3-[(Benzyloxy)methyl]-3-fluoro-oxetane. Chemenu.
- 3-((Benzyloxy)methyl)oxetane | 1003013-76-0. Sigma-Aldrich.
- (Reference intentionally left blank for future inclusion)
- (Reference intentionally left blank for future inclusion)
- (Reference intentionally left blank for future inclusion)
- Safety D
- (Reference intentionally left blank for future inclusion)
- (Reference intentionally left blank for future inclusion)
- (Reference intentionally left blank for future inclusion)
- (Reference intentionally left blank for future inclusion)
- 3-((Benzyloxy)methyl)-3-fluorooxetane - CAS:865451-84-9. Beijing Xinheng Research Technology Co., Ltd.
Sources
- 1. cas 865451-84-9|| where to buy 3-[(Benzyloxy)methyl]-3-fluoro-oxetane [english.chemenu.com]
- 2. rsc.org [rsc.org]
- 3. 865451-84-9|3-((Benzyloxy)methyl)-3-fluorooxetane|BLDpharm [bldpharm.com]
- 4. 3-((Benzyloxy)methyl)-3-fluorooxetane - CAS:865451-84-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. 3-((Benzyloxy)methyl)cyclobutanone | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, which are pivotal drivers in the pathogenesis of various cancers, most notably metastatic melanoma.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of dabrafenib, its mechanism of action, and established methodologies for its characterization and application in research settings. The primary focus of this document is to equip researchers and drug development professionals with the technical knowledge required to effectively work with this compound. It is important to note that while the user specified CAS 865451-84-9, the widely recognized CAS numbers for Dabrafenib are 1195765-45-7 for the free base and 1195768-06-9 for the mesylate salt. This guide will focus on the latter, as it is the form used in the approved drug product, Tafinlar®.[2][3]
Part 1: Physicochemical Characterization of Dabrafenib Mesylate
Dabrafenib mesylate is a white to slightly colored solid.[4] A thorough understanding of its physical and chemical properties is fundamental for its appropriate handling, formulation, and interpretation of experimental results.
Structural and Molecular Information
| Property | Value | Reference |
| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, methanesulfonate salt | [5] |
| Molecular Formula | C24H24F3N5O5S3 | [4][6][7] |
| Molecular Weight | 615.66 g/mol | [4] |
| CAS Number | 1195768-06-9 | [4] |
Solubility and Stability
The solubility of dabrafenib mesylate is pH-dependent. It is very slightly soluble at a pH of 1 and is practically insoluble in aqueous media above pH 4.[4][5] For research purposes, dabrafenib mesylate is soluble in DMSO up to 50 mM. Stock solutions can be prepared in DMSO and stored at -20°C for the long term (months to years).[4][8] When stored as a lyophilized powder, it should be kept at -20°C and is stable for up to 24 months.[8]
| Solvent | Solubility | Reference |
| Aqueous Media (pH 1) | Very slightly soluble | [4][5] |
| Aqueous Media (pH > 4) | Practically insoluble | [4][5] |
| DMSO | Soluble to 50 mM | |
| Ethanol | ≥2.74 mg/mL (with ultrasonic and warming) | [7] |
Part 2: Mechanism of Action and Biological Activity
Dabrafenib is a highly selective, ATP-competitive inhibitor of the RAF kinase family, with particular potency against the BRAF V600E mutation.[9][10][11] This mutation leads to constitutive activation of the MAPK (RAS/RAF/MEK/ERK) signaling pathway, a key regulator of cell proliferation and survival.[12][13]
Inhibition of the MAPK Pathway
By binding to the ATP-binding site of mutated BRAF, dabrafenib prevents the phosphorylation and subsequent activation of MEK1/2.[9][11] This, in turn, inhibits the phosphorylation of ERK1/2, leading to a downstream cascade of events that culminates in cell cycle arrest at the G1 phase and apoptosis.[9][14]
Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK signaling pathway.
In Vitro and In Vivo Activity
Dabrafenib has demonstrated potent inhibitory activity against various BRAF V600 mutations, including V600E, V600K, and V600D, with IC50 values in the low nanomolar range.[4][5] In cell-based assays, dabrafenib inhibits the growth of BRAF V600E-mutant melanoma and colon cancer cell lines.[15][16] In vivo studies using xenograft models have shown that oral administration of dabrafenib leads to significant tumor growth inhibition.[9][16]
It is important to note that in BRAF wild-type cells, BRAF inhibitors like dabrafenib can cause a paradoxical activation of the MAPK pathway.[1][9] This has led to the clinical strategy of combining dabrafenib with a MEK inhibitor, such as trametinib, to achieve a more complete and durable inhibition of the pathway and to mitigate the risk of secondary malignancies.[17][18]
Part 3: Experimental Protocols and Methodologies
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of dabrafenib mesylate for use in in vitro experiments.
Materials:
-
Dabrafenib mesylate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of dabrafenib mesylate powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, reconstitute 5 mg of powder in 812 µl of DMSO, based on a molecular weight of 615.67 g/mol ).[6][7]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be required.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of dabrafenib against a specific BRAF kinase mutant.
Principle: This assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Workflow:
Caption: Workflow for an in vitro kinase assay to determine the IC50 of dabrafenib.
Cell Proliferation Assay
Objective: To assess the effect of dabrafenib on the proliferation of cancer cell lines.
Principle: A colorimetric or fluorometric assay (e.g., MTT or resazurin) is used to quantify the number of viable cells after treatment with dabrafenib.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of dabrafenib. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the GI50 (concentration that causes 50% growth inhibition).
Western Blot Analysis for MAPK Pathway Inhibition
Objective: To confirm the mechanism of action of dabrafenib by assessing the phosphorylation status of key proteins in the MAPK pathway.
Procedure:
-
Treat cells with dabrafenib at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Analytical Methods for Quantification
For pharmacokinetic and bioequivalence studies, several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of dabrafenib in biological matrices such as plasma.[19][20][21] These methods are highly sensitive and specific, allowing for the accurate determination of dabrafenib concentrations.[20][21]
Conclusion
Dabrafenib is a cornerstone in the targeted therapy of BRAF-mutant cancers. A comprehensive understanding of its physicochemical properties, mechanism of action, and appropriate experimental methodologies is crucial for researchers and drug developers. This guide provides a foundational framework for working with this important therapeutic agent.
References
- Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4059437/]
- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. R Discovery. [URL: https://discovery.researcher.
- Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44462760]
- What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. Patsnap. [URL: https://synapse.patsnap.com/article/1b91e9f1-460d-4598-a00e-36c53569762a-en]
- Dabrafenib | Drug Guide - MedSchool. MedSchool. [URL: https://medschool.co/drug-guide/dabrafenib]
- Dabrafenib mesylate | GSK 2118436B | GSK 2118436 | CAS#1195768-06-9 | 1195765-45-7 | B-raf (BRAF) inhibitor | MedKoo. MedKoo Biosciences. [URL: https://www.medkoo.com/products/2569]
- Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate - Therapeutic Goods Administration (TGA). Therapeutic Goods Administration. [URL: https://www.tga.gov.au/sites/default/files/auspar-tafinlar-130709-pi.pdf]
- Inhibition of the BRAF V600E mutation pathway by dabrafenib and... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Inhibition-of-the-BRAF-V600E-mutation-pathway-by-dabrafenib-and-Trametinib-Dabrafenib_fig1_362391694]
- Dabrafenib inhibits MAPK signalling in BRAF V600E - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Dabrafenib-inhibits-MAPK-signalling-in-BRAF-V600E_fig1_239938833]
- Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - NIH. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5434125/]
- Dabrafenib mesylate | Raf Kinase Inhibitors - R&D Systems. R&D Systems. [URL: https://www.rndsystems.
- Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/24971404/]
- Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma - PMC - PubMed Central. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870347/]
- Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors - ASCO Publications. American Society of Clinical Oncology. [URL: https://ascopubs.org/doi/full/10.1200/EDBK_351113]
- Certificate of Analysis - APExBIO. APExBIO. [URL: https://www.apexbt.com/uploads/A3347_COA_B2.pdf]
- Dabrafenib Mesylate (GSK-2118436) - RayBiotech. RayBiotech. [URL: https://www.raybiotech.
- An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/3937_pdf.pdf]
- (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. Journal of Chemical Health Risks. [URL: https://jchr.org/index.php/jchr/article/view/729]
- Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and - Ovid. Ovid. [URL: https://journals.lww.
- Dabrafenib (GSK2118436, CAS Number: 1195765-45-7) | Cayman Chemical. Cayman Chemical. [URL: https://www.caymanchem.com/product/16999]
- Dabrafenib Monograph for Professionals - Drugs.com. Drugs.com. [URL: https://www.drugs.com/monograph/dabrafenib.html]
- Dabrafenib Mesylate CAS#: 1195768-06-9 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62681537.htm]
- Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/small-molecules/dabrafenib-gsk2118436/91942]
- Dabrafenib (GSK2118436) | BRAF Inhibitor | CAS 1195765-45-7 | Selleck Chemicals. Selleck Chemicals. [URL: https://www.selleckchem.com/products/dabrafenib-gsk2118436.html]
Sources
- 1. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabrafenib Mesylate CAS#: 1195768-06-9 [m.chemicalbook.com]
- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. tga.gov.au [tga.gov.au]
- 6. apexbt.com [apexbt.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 12. medschool.co [medschool.co]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. ascopubs.org [ascopubs.org]
- 18. drugs.com [drugs.com]
- 19. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. ovid.com [ovid.com]
Introduction: The Fluorooxetane Motif and the Imperative of Spectroscopic Precision
An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-((benzyloxy)methyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry.[1] Its introduction into drug candidates can favorably modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity. The addition of a fluorine atom, as in 3-((benzyloxy)methyl)-3-fluorooxetane, further enhances these effects, offering a unique combination of steric and electronic properties. Fluorine's high electronegativity and ability to form strong C-F bonds make it a powerful tool for fine-tuning a molecule's pharmacological profile.[2]
Given the subtle yet significant impact of this motif, unambiguous structural confirmation and purity assessment are paramount. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the spectroscopic data for 3-((benzyloxy)methyl)-3-fluorooxetane. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. The protocols and interpretations described herein are designed as a self-validating system, ensuring a high degree of confidence in the analytical results.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. 3-((benzyloxy)methyl)-3-fluorooxetane (CAS 865451-84-9) possesses several key features that will give rise to distinct spectroscopic signatures: a monosubstituted benzene ring, a benzyl ether linkage, and a 3,3-disubstituted oxetane ring containing a fluorine atom.[3]
Caption: 2D Structure of 3-((benzyloxy)methyl)-3-fluorooxetane.
Our analytical approach will leverage a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and validated structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an exceptionally powerful analytical probe due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts.[4][5]
¹H NMR Analysis
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The fluorine atom exerts a significant influence on neighboring protons through spin-spin coupling, which is critical for assignment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-Ar (Aromatic) | 7.25 - 7.40 | Multiplet | - | Protons on the phenyl ring, typical chemical shift for a monosubstituted benzene ring. |
| H-7 (Ar-CH₂ -O) | 4.55 | Singlet | - | Benzylic protons, deshielded by the adjacent oxygen and aromatic ring. |
| H-11, H-13 (Oxetane CH₂ ) | 4.50 - 4.70 | Doublet of Doublets | ²JHH ≈ 6-8, ³JHF ≈ 20-25 | Diastereotopic methylene protons of the oxetane ring, split by each other and showing a large three-bond coupling to fluorine. |
| H-9 (O-CH₂ -C) | 3.80 | Doublet | ³JHF ≈ 20-25 | Methylene protons adjacent to the ether oxygen, significantly deshielded and split by the geminal fluorine atom two bonds away. |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The most informative feature is the large one-bond coupling constant between carbon and fluorine (¹JCF), which is unmistakable evidence of a C-F bond.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine (JCF, Hz) | Rationale |
| C-Ar (Aromatic Quaternary) | 137 - 138 | - | The carbon atom of the phenyl ring attached to the benzylic group. |
| C-Ar (Aromatic CH) | 127 - 129 | - | Standard chemical shift range for carbons in a benzene ring. |
| C-10 (Quaternary C -F) | 95 - 105 | ¹JCF ≈ 240-260 | The carbon directly bonded to fluorine shows a characteristic large one-bond coupling constant and is significantly shifted downfield.[6] |
| C-11, C-13 (Oxetane C H₂) | 78 - 82 | ²JCF ≈ 20-30 | Oxetane ring carbons adjacent to oxygen, showing a smaller two-bond coupling to fluorine. |
| C-7 (Ar-C H₂-O) | 73 - 75 | - | Benzylic carbon, deshielded by the adjacent oxygen and aromatic system. |
| C-9 (O-C H₂-C) | 70 - 74 | ²JCF ≈ 20-30 | Methylene carbon adjacent to the ether oxygen, showing two-bond coupling to fluorine. |
¹⁹F NMR Analysis
¹⁹F NMR is highly specific and sensitive for fluorine-containing molecules. The large chemical shift dispersion makes it an excellent tool for identifying even minor fluorinated impurities.[7]
For 3-((benzyloxy)methyl)-3-fluorooxetane, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will be split into a triplet of triplets (tt) due to coupling with the two equivalent protons on the adjacent CH₂ group (H-9) and the two equivalent protons on the oxetane ring CH₂ groups (H-11, H-13). The chemical shift is typically referenced to an external standard like CFCl₃.[8] The expected chemical shift for a fluorine in this environment is in the range of -130 to -150 ppm.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-((benzyloxy)methyl)-3-fluorooxetane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.[10]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled 1D fluorine spectrum to observe the H-F coupling patterns. A proton-decoupled spectrum can also be acquired for simpler signal integration.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Structural Confirmation with 2D NMR
While 1D NMR provides substantial information, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used for definitive assignment.
Caption: Integrated workflow for the spectroscopic analysis of the title compound.
Conclusion
The structural verification of 3-((benzyloxy)methyl)-3-fluorooxetane is a clear demonstration of the power of a multi-technique spectroscopic approach. The characteristic signals in ¹H, ¹³C, and particularly ¹⁹F NMR, defined by specific chemical shifts and spin-spin coupling constants, provide an intricate map of the molecule's atomic framework. This is corroborated by the functional group "fingerprint" from IR spectroscopy and the molecular weight and fragmentation patterns observed in mass spectrometry. By following the integrated workflow presented, researchers can achieve a high level of confidence in the identity, structure, and purity of this important fluorinated building block, ensuring the integrity of their subsequent research and development efforts.
References
- BenchChem. (2025).
- Al-Jabiri, M. A. (n.d.). Synchrotron-based infrared spectrum of oxetane. MSpace.
- Chemistry LibreTexts. (2020).
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022).
- Chemistry LibreTexts. (2023).
- Qin, Z., et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). PubMed.
- Wessig, P., & Müller, G. (2015).
- Smith, A. J. R., & Bell, N. G. A. (2022).
- Cole, K. C., & Lafferty, W. J. (n.d.). The high resolution FTIR-spectrum of oxetane.
- Takhistov, V. V. (2025). Mass spectrometry of halogen-containing organic compounds.
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Supporting Information. (n.d.).
- Supporting Information. (n.d.). NMR Spectra of various organic compounds.
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.
- ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx.
- Smith, A. J. R., et al. (2022).
- ResearchGate. (n.d.).
- Kumar, A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. NIH.
- UCSB Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.
- ResearchGate. (n.d.).
- Beilstein Journals. (n.d.).
- BLDpharm. (n.d.). 3-((Benzyloxy)methyl)-3-fluorooxetane.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Alfa Chemistry. (n.d.). ¹⁹F NMR Chemical Shift Table.
- University of Ottawa. (n.d.). ¹⁹Fluorine NMR.
- Analytik Jena. (n.d.). Detecting Fluorine with Molecular Absorption Spectrometry and More.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted).
- RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties.
- Supporting Information. (n.d.).
- Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds.
- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- ChemicalBook. (n.d.). 3-((benzyloxy)methyl)cyclobutanone(172324-67-3) ¹H NMR spectrum.
- BenchChem. (2025). Spectroscopic Analysis of 3-(Allyloxy)oxetane: A Technical Guide.
- PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone.
- Sigma-Aldrich. (n.d.). 3-((Benzyloxy)methyl)oxetane.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Chemical Shifts. (n.d.). 4-Benzyloxy-3-benzyloxymethylbutanoic acid - Optional[¹³C NMR].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. 865451-84-9|3-((Benzyloxy)methyl)-3-fluorooxetane|BLDpharm [bldpharm.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. rsc.org [rsc.org]
- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Fluorooxetane Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Fluorooxetane Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, pKa, and binding interactions without introducing significant steric bulk.[3][4] Concurrently, strained ring systems like oxetanes have gained prominence as valuable scaffolds that can improve aqueous solubility and serve as versatile bioisosteric replacements for commonly used functional groups.[5]
The convergence of these two powerful strategies has given rise to fluorooxetane derivatives, a class of compounds that offers a unique combination of physicochemical advantages. These motifs, particularly 3-fluorooxetanes and 3,3-difluorooxetanes, are increasingly being explored as sophisticated building blocks in drug design. They serve not merely as passive scaffolds but as active modulators of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of fluorooxetane derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug development.
Physicochemical Properties & Rationale for Bioisosteric Replacement
The decision to incorporate a fluorooxetane moiety is driven by its ability to address common liabilities in drug candidates, such as poor solubility, rapid metabolic degradation, or suboptimal target engagement. The fluorooxetane ring system acts as a "chameleonic" bioisostere, capable of mimicking the spatial arrangement and electronic properties of other functional groups while conferring superior drug-like characteristics.
Causality Behind Physicochemical Modulation:
-
Lipophilicity and Solubility: The oxetane ring, with its polar oxygen atom, generally enhances aqueous solubility compared to analogous carbocyclic structures. The addition of fluorine, a highly lipophilic atom, might seem counterintuitive. However, the strong C-F bond dipole and the overall molecular conformation often result in a nuanced effect on lipophilicity (LogP). For instance, the 3,3-difluorooxetane (3,3-diFox) group has been shown to be a versatile substituent that can modulate lipophilicity in a predictable manner, often serving as an effective replacement for gem-dimethyl or carbonyl groups which can be metabolic liabilities.[6][7]
-
Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[4] Replacing metabolically vulnerable C-H bonds with C-F bonds on the oxetane scaffold is a validated strategy to block oxidative metabolism, thereby prolonging the half-life of a drug candidate.[8][9][10]
-
pKa Modulation: The high electronegativity of fluorine exerts a powerful inductive effect, withdrawing electron density from neighboring atoms. This can significantly lower the pKa of adjacent basic functional groups, such as amines. This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn influences its membrane permeability, target binding, and off-target activities.[2]
-
Conformational Control: The rigid, four-membered ring structure of the oxetane, combined with the stereoelectronic effects of fluorine, can lock the molecule into a specific, biologically active conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency and selectivity.[1]
Data Presentation: Fluorooxetanes as Bioisosteres
The 3,3-difluorooxetane (3,3-diFox) unit has been comprehensively studied as a bioisosteric replacement. The table below summarizes its properties in comparison to other common functional groups.
| Functional Group | Typical LogP Contribution | Metabolic Liability | Key Physicochemical Role |
| Isopropyl | +1.30 | High (Oxidation at tertiary C-H) | Lipophilic bulk |
| Carbonyl (ketone) | -0.55 | Moderate (Reduction) | H-bond acceptor |
| gem-Dimethyl | +1.10 | Moderate (Oxidation) | Lipophilic anchor, conformational lock |
| 3,3-Difluorooxetane | +0.20 to +0.50 | Low | Polar, metabolically stable H-bond acceptor mimic[6][7] |
Synthetic Strategies for Fluorooxetane Derivatives
The accessibility of fluorooxetane building blocks is crucial for their widespread adoption in drug discovery programs. While traditional methods often faced challenges, recent advancements have provided robust and scalable synthetic routes.[11]
A breakthrough methodology developed by researchers at the National University of Singapore involves a novel copper-catalyzed transformation of readily available epoxides into α,α-difluoro-oxetanes.[12] This approach circumvents the limitations of older methods, which often struggled with ring rupture and defluorination side reactions.[12]
Mandatory Visualization: Synthetic Workflow Diagram
The following diagram illustrates the key steps in this innovative synthetic pathway.
Caption: Copper-catalyzed synthesis of α,α-difluoro-oxetanes from epoxides.[12]
Survey of Biological Activities and Therapeutic Potential
Fluorooxetane derivatives have demonstrated promising activity across several therapeutic areas, primarily by leveraging their unique physicochemical properties to enhance interactions with biological targets.
A. Anticancer Activity
A prominent application of fluorooxetane derivatives is in oncology. By replacing metabolically labile groups with fluorooxetane moieties, researchers have developed potent and more stable anticancer agents.
-
Case Study: FL118 Derivatives: In one study, a series of derivatives of the anticancer compound FL118 were synthesized by replacing a hydrogen atom with a fluoroaryl group.[8] Several of these new analogues demonstrated significantly improved cytotoxicity against a panel of cancer cell lines, including liver, lung, cervical, and colorectal cancer.[8] The lead compound, 7h, not only inhibited cancer cell proliferation and migration but also induced apoptosis by promoting the production of reactive oxygen species (ROS). Mechanistic studies revealed that compound 7h could uniquely decrease the expression of the oncoprotein DDX5, a feat not achieved by the parent compound's active metabolite, SN38.[8]
B. Enzyme Inhibition
The electronic and steric properties of fluorooxetanes make them excellent candidates for designing potent and selective enzyme inhibitors.
-
Mechanism of Action: The fluorooxetane ring can act as a bioisostere for groups that participate in key interactions within an enzyme's active site, such as a carbonyl group that accepts a hydrogen bond. The stability of the fluorooxetane prevents it from being chemically altered by the enzyme, turning a potential substrate into an inhibitor. Furthermore, α-fluorinated ketones are known to be potent inhibitors of serine proteases by forming stable hemiacetal adducts that mimic the tetrahedral transition state of peptide bond cleavage.[13][14] This principle can be extended to fluorooxetane-containing molecules designed to target a wide range of hydrolases and transferases.
Mandatory Visualization: Logic of Fluorooxetane in Drug Design
Caption: Rationale for incorporating fluorooxetanes to overcome drug development challenges.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of novel fluorooxetane derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for assessing metabolic stability, enzyme inhibition, and direct target engagement.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance rate of a fluorooxetane derivative by assessing its rate of disappearance when incubated with HLM, a primary source of drug-metabolizing enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (fluorooxetane derivative) and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 98 µL of the HLM suspension to each well.
-
Add 1 µL of the test compound stock solution to triplicate wells (final concentration 10 µM, final DMSO 1%).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding 1 µL of the 1 M NADPH stock solution to all wells (final concentration 10 mM). For T=0 samples, add 1 µL of buffer instead.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex thoroughly, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Protocol 2: Target-Based Enzyme Inhibition Assay (e.g., Kinase Assay)
Objective: To determine the potency (IC50) of a fluorooxetane derivative against a specific enzyme target.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the fluorooxetane derivative in DMSO, typically starting from 10 mM.
-
Prepare assay buffer specific to the kinase of interest (e.g., containing HEPES, MgCl2, DTT).
-
Prepare solutions of the kinase, its specific peptide substrate, and ATP at 2x the final desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of the serially diluted compound to wells of a 384-well plate.
-
Add 8 µL of the 2x kinase solution and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using a fluorescence-based detection system (e.g., Promega's ADP-Glo™ or a LanthaScreen™ Eu-antibody-based assay).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Differential Scanning Fluorimetry (DSF) for Target Engagement
Objective: To confirm direct binding of the fluorooxetane derivative to the target protein by measuring the change in the protein's thermal melting point (Tm).[15]
Methodology:
-
Reagent Preparation:
-
Prepare the purified target protein at a concentration of 2 µM in a suitable buffer (e.g., HEPES-buffered saline).
-
Prepare a 10 mM stock of the fluorooxetane derivative in DMSO.
-
Prepare a fluorescent dye solution (e.g., SYPRO Orange at 500x stock).
-
-
Assay Setup:
-
In a 96-well qPCR plate, add the protein solution, the fluorescent dye (to a final concentration of 5x), and varying concentrations of the test compound. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Include a "no ligand" control (protein + dye + DMSO).
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding. Plot fluorescence versus temperature.
-
The melting temperature (Tm) is the midpoint of the transition, often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative.
-
A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding and confirms target engagement.
-
Mandatory Visualization: Experimental Workflow for Hit Validation
Caption: A sequential workflow for validating the biological potential of a new fluorooxetane derivative.
Future Directions and Outlook
The exploration of fluorooxetane derivatives in medicinal chemistry is still in its ascendancy. While their role as metabolically robust bioisosteres is well-established, future research is likely to focus on several key areas:
-
Novel Scaffolds: Moving beyond 3-fluoro and 3,3-difluorooxetanes to explore other substitution patterns and more complex, spirocyclic fluorooxetane systems.
-
Target Diversity: Applying the fluorooxetane strategy to a broader range of biological targets, including GPCRs, ion channels, and protein-protein interactions.
-
PET Imaging: Utilizing fluorine-18, a positron-emitting isotope, to synthesize fluorooxetane-containing radiotracers for Positron Emission Tomography (PET) imaging, enabling non-invasive tracking of drug distribution and target engagement in vivo.[4]
-
Fluorinated Prodrugs: Designing prodrugs where a fluorooxetane moiety masks a functional group, which is then released under specific physiological conditions, offering a new modality for controlled drug delivery.[16]
The fluorooxetane motif represents a sophisticated tool for modern drug hunters. Its ability to simultaneously address multiple ADME-Tox challenges while maintaining or enhancing biological activity ensures that it will continue to be a valuable component in the design of next-generation therapeutics.
References
-
Liashuk, O., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal, 30(72). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐fluorooxetan derivatives. Available at: [Link]
-
Liashuk, O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]
-
News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. Available at: [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
-
Ye, Q., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5489. Available at: [Link]
-
Gerber, P. R. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. NIH Public Access. Available at: [Link]
-
Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design. ResearchGate. Available at: [Link]
-
Shah, P., & Westwell, A. D. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at: [Link]
-
Basher, A. M., & Tijjani, H. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Enzyme inhibition by fluoro compounds. Available at: [Link]
-
Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. Available at: [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]
-
Christ, W., et al. (1995). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 35(Suppl B), 13-24. Available at: [Link]
-
O'Hagan, D. (n.d.). Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
O'Hagan, D. (n.d.). The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1983). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 26(8), 1123-1128. Available at: [Link]
-
Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. Available at: [Link]
-
Isanbor, C., & O'Hagan, D. (n.d.). Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. Available at: [Link]
-
Uddin, M. J., et al. (n.d.). Recent Advances of Fluorescent Technologies for Drug Discovery and Development. Current Pharmaceutical Design. Available at: [Link]
-
RSC Publishing. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. Available at: [Link]
-
ResearchGate. (n.d.). Metabolism and Toxicity of Fluorine Compounds. Available at: [Link]
-
Wang, Z., et al. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Dyes and Pigments, 180, 108493. Available at: [Link]
-
Wilson, T. R., & Bechtold, C. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1215. Available at: [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. ResearchGate. Available at: [Link]
-
Johnson, C. M. (2012). Differential scanning fluorometry signatures as indicators of enzyme inhibitor mode of action: case study of glutathione S-transferase. PLoS One, 7(5), e36219. Available at: [Link]
-
Jauri, H. A., et al. (2016). Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study. Molecules, 21(10), 1367. Available at: [Link]
-
ResearchGate. (2021). Design and Synthesis of Fluoroquinolone Derivatives as Potent α‐Glucosidase Inhibitors: In Vitro Inhibitory Screening with In Silico Docking Studies. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of Bioisosteres in Drug Design – Chi Research Group [chigroup.site]
- 6. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential scanning fluorometry signatures as indicators of enzyme inhibitor mode of action: case study of glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in construction of small molecule-based fluorophore-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorinated Oxetane Motif: A Paradigm Shift in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern drug design, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties. Among the growing arsenal of fluorinated scaffolds, the fluorinated oxetane ring has emerged as a particularly compelling and versatile motif. This guide provides a comprehensive technical overview of the role of the fluorinated oxetane in medicinal chemistry. We will delve into its profound impact on key drug-like properties, explore its bioisosteric relationships with other common functional groups, and provide detailed insights into its synthesis and application. Through a synthesis of field-proven insights and authoritative data, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage the fluorinated oxetane motif in the pursuit of novel therapeutics with enhanced pharmacological profiles.
Introduction: The Rise of a Privileged Scaffold
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable component in the medicinal chemist's toolbox.[1][2][3] Its inherent properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, make it an attractive scaffold for modern drug discovery.[2][3] The introduction of fluorine into the oxetane ring further amplifies its utility, creating a motif with a unique combination of attributes that can address common challenges in drug development, such as metabolic instability, poor solubility, and off-target toxicity.[1][4]
This guide will explore the multifaceted role of the fluorinated oxetane, providing a detailed analysis of its impact on molecular properties and its strategic application in drug design. We will begin by examining the fundamental physicochemical consequences of incorporating this motif, followed by a discussion of its bioisosteric potential. We will then present detailed synthetic strategies for accessing these valuable building blocks, including a recently developed catalytic method for the preparation of α,α-difluoro-oxetanes. Finally, we will showcase the successful application of the oxetane motif in clinical candidates, illustrating its real-world impact on drug development.
Physicochemical Impact of the Fluorinated Oxetane Motif
The introduction of a fluorinated oxetane into a molecule can profoundly influence its physicochemical properties. These changes are often synergistic, leading to a more favorable overall profile for a drug candidate.
Modulation of Basicity (pKa)
One of the most significant effects of the oxetane ring is its ability to lower the pKa of adjacent basic functional groups through its strong inductive electron-withdrawing effect.[2][3] This effect is further enhanced by the presence of highly electronegative fluorine atoms. The ability to finely tune the basicity of a molecule is critical in drug design, as it can impact solubility, cell permeability, and off-target activity, particularly against targets such as the hERG ion channel.
For instance, in the development of the Bruton's tyrosine kinase (BTK) inhibitor fenebrutinib , the introduction of an oxetane motif was instrumental in reducing the pKa of a piperazine ring from 7.8 to 6.3.[2] This reduction in basicity was a key factor in mitigating hepatotoxicity issues observed with earlier analogues.[2]
Recent studies have systematically quantified this effect. The introduction of an oxetane ring in place of a cyclopropyl group can decrease the pKa of a primary amine by over one unit.[1] When replacing a cyclobutane or gem-dimethyl group, the pKa can be lowered by an average of 2.5 to 3 units.[1] The presence of fluoroalkyl groups on the oxetane ring further amplifies this pKa-lowering effect.[1]
Influence on Lipophilicity (LogD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The polar nature of the oxetane ring, combined with the electronegativity of fluorine, generally leads to a reduction in lipophilicity (LogD) compared to non-polar bioisosteres like the gem-dimethyl group.[5] This can be highly advantageous for improving aqueous solubility and reducing metabolic clearance.[2]
In the case of fenebrutinib, replacing a phenyl core with a pyridine motif, in conjunction with the oxetane-containing side chain, lowered the LogD by more than one unit, contributing to an improved safety profile.[2]
Enhancement of Aqueous Solubility
The increased polarity imparted by the fluorinated oxetane motif often translates to improved aqueous solubility. This is a crucial factor for oral bioavailability and for the formulation of intravenous drugs. While direct comparisons are context-dependent, the replacement of lipophilic groups with a fluorinated oxetane is a recognized strategy to enhance the solubility of drug candidates.[2]
Impact on Molecular Conformation and Three-Dimensionality
The rigid and puckered nature of the oxetane ring introduces a greater degree of three-dimensionality into a molecule compared to flat aromatic systems or more flexible aliphatic chains.[2][3] This increased sp³ character can lead to improved target selectivity and a lower attrition rate for clinical candidates. The defined conformational preference of the oxetane ring can also serve to orient substituents in a specific vector, which can be advantageous for optimizing interactions with a biological target.
The Fluorinated Oxetane as a Bioisostere
Bioisosterism, the strategy of replacing one functional group with another that has similar steric and electronic properties to improve a molecule's pharmacological profile, is a fundamental concept in medicinal chemistry. The fluorinated oxetane has emerged as a valuable bioisostere for several common functional groups.
Bioisostere for the Carbonyl Group
The oxetane ring can serve as a non-classical bioisostere of a carbonyl group.[2][5] Both moieties possess a polar oxygen atom that can act as a hydrogen bond acceptor. However, the oxetane offers several advantages. It is generally more metabolically stable than a ketone, which can be susceptible to reduction, or an ester/amide, which can be hydrolyzed.[6] The tetrahedral geometry of the oxetane also introduces more three-dimensional character compared to the planar carbonyl group.
Bioisostere for the gem-Dimethyl Group
The gem-dimethyl group is often introduced to block a site of metabolism or to provide steric bulk. However, this typically comes at the cost of increased lipophilicity. The 3,3-disubstituted oxetane can serve as a more polar and less lipophilic bioisostere for the gem-dimethyl group, maintaining a similar steric profile while improving physicochemical properties.[2]
Table 1: Comparative Physicochemical Properties of Bioisosteres
| Feature | Carbonyl (Ketone) | gem-Dimethyl | 3,3-Difluoro-oxetane | Rationale for Fluorinated Oxetane Superiority |
| Polarity | High | Low | High | Similar polarity to carbonyl with improved metabolic stability. |
| Hydrogen Bond Acceptor | Yes | No | Yes | Acts as a hydrogen bond acceptor, mimicking the carbonyl group. |
| Metabolic Stability | Susceptible to reduction | Generally stable | High | Fluorination and the ether linkage enhance metabolic stability. |
| Lipophilicity (LogP) | Moderate | High | Moderate to Low | Generally less lipophilic than the gem-dimethyl group, improving solubility. |
| Three-Dimensionality | Planar | Tetrahedral | Puckered | Introduces greater sp³ character, potentially improving selectivity. |
Synthesis of Fluorinated Oxetanes: Enabling Access to a Privileged Motif
The synthetic accessibility of fluorinated oxetanes has historically been a challenge, limiting their widespread adoption.[1][7] However, recent advances in synthetic methodology have provided more robust and efficient routes to these valuable building blocks.
Traditional Approaches to Oxetane Synthesis
Classical methods for constructing the oxetane ring include intramolecular Williamson etherification of 1,3-halohydrins and the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[8][9][10] While these methods have been successfully applied, they can have limitations in terms of substrate scope, regioselectivity, and the introduction of fluorine atoms.
A Breakthrough in Fluorinated Oxetane Synthesis: Copper-Catalyzed Difluorocarbene Insertion into Epoxides
A significant breakthrough in the synthesis of α,α-difluoro-oxetanes was recently reported, involving a copper-catalyzed insertion of a difluorocarbene into an epoxide.[7] This method provides a direct and efficient route to a previously hard-to-access class of fluorinated heterocycles.
The reaction proceeds via the generation of a difluorocarbene from a suitable precursor, which is stabilized by a copper catalyst.[11] This copper-difluorocarbenoid complex then reacts with the epoxide, leading to a ring-expansion that forms the desired α,α-difluoro-oxetane.[12] Computational studies have provided insight into the mechanism, highlighting the role of the copper catalyst in promoting both the ring-opening of the epoxide and the subsequent cyclization.[12]
Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes
Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of α,α-difluoro-oxetanes from epoxides.
Experimental Protocol: Copper-Catalyzed Synthesis of a Representative α,α-Difluoro-oxetane
Disclaimer: This protocol is a representative example based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.[7][11]
Objective: To synthesize a representative α,α-difluoro-oxetane from a corresponding epoxide using a copper-catalyzed difluorocarbene insertion.
Materials:
-
Epoxide substrate (1.0 eq)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (2.0 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium fluoride (KF) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KF (3.0 eq).
-
Add the anhydrous, degassed solvent (e.g., DMF) to the flask.
-
Add the epoxide substrate (1.0 eq) to the reaction mixture.
-
At 0 °C, add TMSCF₂Br (2.0 eq) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluoro-oxetane.
Self-Validation:
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Purity Analysis: Assess the purity of the final product by HPLC or GC analysis.
-
Reproducibility: Ensure the reaction is reproducible by performing it on the same scale multiple times.
The Fluorinated Oxetane Motif in Drug Development: Case Studies
The strategic incorporation of the oxetane motif has proven to be highly effective in several drug discovery programs, leading to the identification of clinical candidates with improved properties.
Ziresovir: An RSV Fusion Inhibitor
Ziresovir is an orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor that features a 3-amino-3-(aminomethyl)oxetane moiety.[13] The introduction of the oxetane was a key optimization step to control the basicity of a terminal amine, which was important for reducing the volume of distribution and mitigating the risk of tissue accumulation.[13] The synthesis of the oxetane-containing fragment of ziresovir involves a multi-step sequence starting from quinazoline-2,4(1H,3H)-dione.[14][15]
Fenebrutinib: A BTK Inhibitor for Autoimmune Diseases
Fenebrutinib is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor that is in clinical development for the treatment of autoimmune diseases.[2] As previously mentioned, the oxetane ring in fenebrutinib plays a crucial role in modulating the pKa of an adjacent piperazine ring, which was critical for overcoming hepatotoxicity issues.[2] The synthesis of fenebrutinib involves a key palladium-catalyzed C-N coupling reaction to install the oxetane-containing piperazine side chain onto the core heterocycle.[16]
Diagram 2: The Role of the Oxetane in Fenebrutinib
Caption: The strategic incorporation of the oxetane motif in fenebrutinib led to a cascade of improved physicochemical properties.
Metabolic Stability of Fluorinated Oxetanes
A primary driver for the incorporation of fluorine into drug candidates is to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[17] The strong carbon-fluorine bond is less susceptible to enzymatic cleavage than a carbon-hydrogen bond.
Blocking Metabolic Hotspots
The fluorinated oxetane motif can be strategically placed to block "metabolic hotspots" – positions on a molecule that are particularly prone to CYP-mediated oxidation. The inherent stability of the oxetane ring, especially the 3,3-disubstituted pattern, coupled with the robustness of the C-F bond, makes this a highly effective strategy.
In Vitro Assessment of Metabolic Stability
The metabolic stability of compounds containing a fluorinated oxetane motif can be assessed using standard in vitro assays, such as incubation with human liver microsomes (HLM).[17][18][19] These assays provide key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ), which are predictive of in vivo hepatic clearance.[17]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a test compound containing a fluorinated oxetane motif.
Materials:
-
Test compound (e.g., 10 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compound with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)
-
Acetonitrile with an internal standard for quenching and sample analysis
Procedure:
-
Prepare a reaction mixture containing HLM in phosphate buffer.
-
Pre-warm the reaction mixture and the NADPH regenerating system to 37 °C.
-
Initiate the reaction by adding the NADPH regenerating system to the reaction mixture containing the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining compound against time and determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the following equations:
-
t₁/₂ = -0.693 / slope
-
Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [protein concentration in mg/mL])
-
Self-Validation:
-
Positive and Negative Controls: Include a rapidly metabolized compound and a stable compound to ensure the assay is performing as expected.
-
Linearity: Ensure the disappearance of the compound follows first-order kinetics over the time course of the experiment.
-
LC-MS/MS Validation: Validate the analytical method for linearity, accuracy, and precision.
Conclusion and Future Perspectives
The fluorinated oxetane motif has firmly established itself as a valuable and versatile tool in the medicinal chemist's repertoire. Its ability to simultaneously modulate multiple key physicochemical properties, including basicity, lipophilicity, and metabolic stability, makes it a powerful strategy for overcoming common drug discovery hurdles. The recent development of novel and efficient synthetic methods to access these scaffolds, particularly α,α-difluoro-oxetanes, is poised to further accelerate their adoption in drug design programs.[7]
As our understanding of the intricate interplay between molecular structure and pharmacological properties continues to grow, the rational design and application of unique motifs like the fluorinated oxetane will be paramount. The continued exploration of new synthetic routes and a deeper investigation into the biological consequences of incorporating these structures will undoubtedly lead to the discovery of the next generation of innovative and effective therapeutics. The future is bright for this small, yet powerful, fluorinated heterocycle.
References
- Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. 2025.
- Oxetanes in Drug Discovery Campaigns. J Med Chem. 2023.
- Oxetanes in Drug Discovery Campaigns. PMC.
- Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and R
- Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. J Med Chem. 2019.
- Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Org Lett. 2008.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem Rev. 2016.
- Copper-catalysed modular difluoroalkylations.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. NIH.
- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
- Oxetane synthesis through the P
- Oxetanes in Drug Discovery Campaigns. Request PDF.
- Oxetanes: formation, reactivity and total syntheses of n
- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Deriv
- Scheme 54. CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride.
- A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. 2024.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Med Chem Lett.
- The Paternò–Büchi reaction – a comprehensive review. Photochem Photobiol Sci.
- Direct conversion of amino acids to oxetanol bioisosteres via photoredox c
- Copper difluorocarbene-involved catalytic gem-difluoropropargyl
- A Comparative Analysis of the Metabolic Stability of Fluorin
- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv
- Discovery of Ziresovir as a Potent, Selective and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. Request PDF.
- Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC.
- GDC 0853, Fenebrutinib. New Drug Approvals.
- CYP450 inhibition assay (fluorogenic). Bienta.
- Catalytic difluorocarbene insertion enables access to fluorin
- Metabolic stability and its role in the discovery of new chemical entities. 2019.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
- (PDF) Oxetane Synthesis through the Paternò-Büchi Reaction.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Request PDF.
- WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.
- Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net.
- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Arom
- Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv.
- Reported synthesis route of Ziresovir.
- Organocatalytic CS2 insertion into epoxides in neat conditions: a straightforward approach for the efficient synthesis of Di- and tri-thiocarbon
- Novel method to synthesise valuable fluorin
- Microsomal stability assay for human and mouse liver microsomes. drug metabolism.
- Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
- Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. PMC.
- Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. PubMed.
- Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid deriv
- Chemical Space Explor
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. news-medical.net [news-medical.net]
- 8. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-Depth Technical Guide to 3,3-Disubstituted Oxetanes as Bioisosteres for Modern Drug Discovery
Abstract
The oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3][4] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure makes it a powerful tool for modulating the physicochemical properties of drug candidates.[1][5] This guide focuses specifically on the 3,3-disubstituted oxetane scaffold, which offers enhanced chemical stability, mitigating concerns of ring-opening that have previously limited the broader application of oxetanes.[1][5] We will explore the strategic application of 3,3-disubstituted oxetanes as bioisosteres for commonly used, yet often problematic, functional groups such as gem-dimethyl and carbonyl moieties. This document provides an in-depth analysis of their synthesis, a comprehensive overview of their impact on critical drug-like properties, and detailed experimental protocols, offering researchers, scientists, and drug development professionals a practical framework for leveraging this valuable scaffold in their discovery programs.
Introduction to Bioisosterism: The Art of Molecular Mimicry
Bioisosterism is a foundational strategy in medicinal chemistry focused on the substitution of a functional group within a biologically active molecule with another group that retains or enhances the desired biological activity while improving other properties.[6] The goal is to fine-tune a molecule's steric, electronic, and physicochemical profile to optimize its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties.
Historically, classical bioisosteres involved exchanging atoms with similar valence electron configurations. However, modern drug discovery heavily relies on non-classical bioisosteres, which are structurally distinct but produce similar biological effects by mimicking key physicochemical properties like hydrogen bonding capacity, polarity, conformation, and size. The 3,3-disubstituted oxetane is a prime example of a non-classical bioisostere that has gained significant traction.[1]
The Oxetane Motif: A Polar, Three-Dimensional Scaffold
The oxetane ring is a strained, sp³-rich cyclic ether.[7] This inherent strain and the presence of the electronegative oxygen atom confer unique properties:
-
Polarity: The oxygen atom introduces polarity, which can enhance aqueous solubility—a critical factor for bioavailability.[2][8][9]
-
Three-Dimensionality: Unlike flat aromatic rings, the puckered, non-planar structure of the oxetane ring increases the three-dimensional character (Fsp³) of a molecule.[1][5] This can lead to improved target selectivity and reduced attrition rates for clinical candidates.
-
Hydrogen Bond Acceptor: The lone pairs on the oxetane oxygen are accessible and can act as effective hydrogen bond acceptors, mimicking the function of carbonyl groups in receptor interactions.[2][10]
Despite these advantages, the utility of oxetanes was historically hampered by their perceived instability and challenging synthesis.[1][11]
3,3-Disubstituted Oxetanes: The Cornerstone of Stability and Function
Early disenchantment with oxetanes often stemmed from their susceptibility to ring-opening under harsh acidic or nucleophilic conditions.[1][5] However, extensive research has demonstrated that the stability of the oxetane ring is strongly dependent on its substitution pattern.[1][5]
The 3,3-disubstitution pattern is particularly robust for a key stereoelectronic reason: the substituents at the C3 position provide steric shielding, physically blocking the trajectory of an external nucleophile's approach to the C–O σ* antibonding orbital.[5] This steric hindrance significantly reduces the likelihood of ring-opening reactions, making 3,3-disubstituted oxetanes stable under a wide range of synthetic conditions, including those often used in late-stage functionalization.[2][4][12] This enhanced stability, coupled with the absence of a new stereocenter upon introduction, makes the 3,3-disubstituted motif the most widely adopted and reliable oxetane scaffold in drug discovery.[2]
Caption: Bioisosteric replacement of gem-dimethyl and carbonyl groups with a 3,3-disubstituted oxetane.
Physicochemical Properties and Bioisosteric Rationale
Replacement for gem-Dimethyl Groups
The gem-dimethyl group is frequently used in medicinal chemistry to block metabolically labile C-H bonds, thereby preventing oxidative metabolism.[7] While effective, this strategy invariably increases the lipophilicity (LogP/LogD) of the compound, which can negatively impact solubility, permeability, and other ADME properties.[7]
3,3-Disubstituted oxetanes serve as superior bioisosteres for the gem-dimethyl group.[1][7] They provide the necessary steric bulk to shield adjacent sites from metabolism while simultaneously introducing polarity.[10] This often leads to a desirable decrease in lipophilicity and a significant increase in aqueous solubility, enhancing the overall "drug-like" profile of the molecule.[8]
Table 1: Comparative Properties of gem-Dimethyl vs. Oxetane Bioisosteres
| Property | gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Causality & Field Insight |
|---|---|---|---|
| Metabolic Stability | High (blocks metabolism) | High (blocks metabolism) | Both motifs provide steric hindrance at metabolically vulnerable positions. |
| Aqueous Solubility | Decreases | Significantly Increases[8] | The polar oxygen atom in the oxetane ring enhances interactions with water. |
| Lipophilicity (LogD) | Increases | Decreases or remains neutral | Replacing two lipophilic methyl groups with a polar ether linkage reduces overall lipophilicity. |
| Molecular Weight | + 28 Da (vs. CH₂) | + 42 Da (vs. CH₂) | The oxetane offers a modest increase in weight for a substantial gain in properties. |
Replacement for Carbonyl Groups
The carbonyl group is a ubiquitous hydrogen bond acceptor. However, ketones and aldehydes can be metabolically labile (e.g., reduction to alcohols) and may exhibit unwanted reactivity.[10] 3,3-disubstituted oxetanes are excellent bioisosteres for carbonyls, particularly ketones.[2] The oxetane oxygen has accessible lone pairs and a comparable hydrogen bond accepting ability to a ketone.[2][10] Crucially, the oxetane is metabolically more robust and chemically stable, being resistant to the typical enzymatic modifications that affect carbonyls.[10]
The replacement of a benzophenone with a 3,3-diaryloxetane has been shown to yield compounds with similar physicochemical properties but potentially improved metabolic stability and reduced phototoxicity risks associated with the ketone.[2][4]
Caption: The multifaceted impact of the oxetane motif on key physicochemical drug properties.
Synthetic Strategies for 3,3-Disubstituted Oxetanes
The growing demand for oxetanes in drug discovery has spurred the development of robust and scalable synthetic methods.[1][11] While numerous approaches exist, three core strategies are prevalent.
Intramolecular Cyclization of 1,3-Diols
This is a classical and reliable method for forming the oxetane ring. It typically involves the synthesis of a 3,3-disubstituted propane-1,3-diol, followed by a Williamson ether synthesis-type cyclization.
Experimental Protocol: General Procedure for Cyclization of a 1,3-Diol
-
Activation: To a stirred solution of the 3,3-disubstituted-1,3-propanediol (1.0 eq) in an appropriate solvent (e.g., THF, DCM) at 0 °C, add a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) and a base (e.g., triethylamine, pyridine) (1.5 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the formation of the mono-sulfonated intermediate by TLC or LC-MS.
-
Cyclization: Upon completion, add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at 0 °C.
-
Workup: Allow the reaction to stir at room temperature or with gentle heating until the cyclization is complete. Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography to yield the desired 3,3-disubstituted oxetane.[7]
The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (aldehyde or ketone) and an alkene to form an oxetane.[13][14][15] This reaction is initiated by the photoexcitation of the carbonyl group.[14] While powerful for constructing the ring system, it can sometimes be limited by regioselectivity issues and the need for specialized photochemical equipment.[13][14] Recent advances have enabled this reaction using visible light and a photocatalyst, improving its safety and scalability.[16]
Experimental Protocol: Visible-Light Mediated Paternò-Büchi Reaction
-
Setup: In a reaction vessel suitable for photochemistry, combine the carbonyl compound (1.0 eq), the alkene (2.0-5.0 eq), and a suitable photocatalyst (e.g., an iridium-based complex, 1-2 mol%).[16]
-
Degassing: Dissolve the components in an appropriate solvent (e.g., acetonitrile, DCM) and degas the solution for 15-30 minutes with a stream of nitrogen or argon to remove oxygen, which can quench the excited state.
-
Irradiation: Irradiate the stirred reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carbonyl compound is consumed.
-
Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography to isolate the 3,3-disubstituted oxetane.
Functionalization of Oxetan-3-one
Oxetan-3-one is a commercially available and versatile building block that serves as a common starting point for a wide array of 3,3-disubstituted oxetanes.[17][18] The ketone functionality allows for a vast range of classical carbonyl chemistry.
Experimental Protocol: Synthesis of a 3-Aryl-3-hydroxyoxetane via Grignard Addition
-
Reagent Preparation: Prepare the aryl Grignard reagent from the corresponding aryl bromide and magnesium turnings in dry THF under an inert atmosphere, or use a commercially available solution.
-
Addition: To a stirred solution of oxetan-3-one (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add the Grignard reagent (1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature. Monitor the consumption of oxetan-3-one by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude tertiary alcohol by flash column chromatography to yield the 3-aryl-3-hydroxyoxetane.[19] This intermediate can then be used in further functionalization, such as Friedel-Crafts alkylations.[2][20]
Caption: Common synthetic workflows for accessing 3,3-disubstituted oxetanes.
Conclusion and Future Outlook
The 3,3-disubstituted oxetane has firmly established itself as a valuable motif in the medicinal chemist's toolbox.[11][12] Its ability to serve as a stable and effective bioisostere for gem-dimethyl and carbonyl groups provides a clear strategic advantage in lead optimization. By concurrently improving metabolic stability and aqueous solubility without the associated penalty of increased lipophilicity, this scaffold directly addresses some of the most common challenges in drug development.[1][8] The maturation of synthetic routes has made a diverse array of these building blocks accessible, enabling their broader incorporation into discovery programs.[11][21] As the push for molecules with greater three-dimensionality and finely-tuned ADME profiles continues, the logical and strategic application of 3,3-disubstituted oxetanes is set to become even more prevalent in the design of next-generation therapeutics.
References
-
Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Paternò–Büchi reaction. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Oxetanes in Drug Discovery Campaigns. (2023, September 7). Journal of Medicinal Chemistry, ACS Publications. Retrieved January 19, 2026, from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). Chemical Reviews, ACS Publications. Retrieved January 19, 2026, from [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Carbonyl Bioisosteres. (n.d.). Cambridge MedChem Consulting. Retrieved January 19, 2026, from [Link]
-
Oxetane synthesis through the Paternò-Büchi reaction. (2013, September 16). Molecules, 18(9), 11384-428. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks (Cover). (2025, December 25). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Litskan, E. (n.d.). Synthesis and properties of 3,3-disubstituted functionalized oxetanes. Retrieved January 19, 2026, from [Link]
-
Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. (2020, August 11). Organic Letters, ACS Publications. Retrieved January 19, 2026, from [Link]
-
Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. (2025, March 7). Synthical. Retrieved January 19, 2026, from [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). ACS Medicinal Chemistry Letters, ACS Publications. Retrieved January 19, 2026, from [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved January 19, 2026, from [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). PMC, NIH. Retrieved January 19, 2026, from [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Scheme 5. Derivatization of 3,3-diaryloxetane 2 a. a) Pd/C (10 % w/w),... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024, December 23). PubMed. Retrieved January 19, 2026, from [Link]
-
Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. (2021, April 21). Retrieved January 19, 2026, from [Link]
-
Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. (2024, October 11). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2025, September 18). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Oxetanes in Drug Discovery Campaigns. (n.d.). PMC, NIH. Retrieved January 19, 2026, from [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC, PubMed Central. Retrieved January 19, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chigroup.site [chigroup.site]
- 10. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Litskan E. Synthesis and properties of 3,3-disubstituted functionalized oxetanes [uacademic.info]
- 18. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 3-((benzyloxy)methyl)-3-fluorooxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Oxetanes in Medicinal Chemistry
The strategic incorporation of fluorine and strained ring systems into molecular scaffolds has become a cornerstone of modern drug discovery. Fluorinated oxetanes, in particular, have emerged as highly sought-after building blocks. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the oxetane ring, a four-membered cyclic ether, acts as a polar, rigid motif that can improve aqueous solubility and serve as a valuable bioisostere for other functional groups.[1] 3-((benzyloxy)methyl)-3-fluorooxetane is a key reagent in this class, offering a versatile handle for the synthesis of more complex pharmaceutical intermediates.
This guide provides a comprehensive overview of the stability and optimal storage conditions for 3-((benzyloxy)methyl)-3-fluorooxetane, grounded in established principles of organic chemistry and supplemented with practical, field-proven insights. Understanding the chemical liabilities of this valuable building block is paramount to ensuring its integrity throughout the research and development lifecycle, from initial synthesis to its incorporation into final drug candidates.
Chemical Profile and Inherent Stability Factors
The stability of 3-((benzyloxy)methyl)-3-fluorooxetane is governed by the interplay of its three key functional groups: the oxetane ring, the benzyloxy group, and the carbon-fluorine bond.
-
The Oxetane Ring: While more stable than a highly strained epoxide ring, the four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[2] The 3,3-disubstitution pattern of this specific molecule, however, imparts a degree of steric hindrance that can kinetically impede nucleophilic attack at the ring carbons, thus enhancing its stability compared to unsubstituted or monosubstituted oxetanes.
-
The Benzyloxy Group: Benzyl ethers are widely used as protecting groups in organic synthesis due to their general stability across a range of pH values.[3][4] However, they are not completely inert. Strong acidic conditions can lead to cleavage, and the benzylic position is susceptible to oxidation. Furthermore, the benzyl group can be cleaved under reductive conditions, such as catalytic hydrogenolysis.[5]
-
The Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, rendering it highly resistant to both chemical and thermal degradation.[6] This high bond energy is a primary reason for the increased metabolic stability observed in many fluorinated drug candidates. Under typical laboratory and storage conditions, the C-F bond in 3-((benzyloxy)methyl)-3-fluorooxetane is expected to be the most stable linkage in the molecule.
Recommended Storage Conditions
Based on supplier recommendations and an understanding of the compound's chemical nature, the following storage conditions are advised to maintain the long-term integrity of 3-((benzyloxy)methyl)-3-fluorooxetane:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation pathways, such as slow hydrolysis or isomerization, which can be accelerated at room temperature. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) and Dry | To prevent hydrolysis of the oxetane ring, which can be catalyzed by moisture, especially in the presence of trace acidic or basic impurities. |
| Light | Amber vial or protection from light | To mitigate the risk of photochemical degradation, as compounds containing a benzyl group can be light-sensitive.[7] |
| Container | Tightly sealed, appropriate chemical-resistant material (e.g., glass) | To prevent contamination and evaporation of the solvent if the compound is in solution. |
Potential Degradation Pathways
While 3-((benzyloxy)methyl)-3-fluorooxetane is reasonably stable under the recommended storage conditions, it is susceptible to degradation under stress. Understanding these potential pathways is crucial for designing robust synthetic routes and analytical methods.
Acid-Catalyzed Oxetane Ring Opening
The most probable degradation pathway involves the protonation of the oxetane oxygen under acidic conditions, followed by nucleophilic attack, leading to ring opening.
Caption: Acid-catalyzed nucleophilic ring-opening of the oxetane.
Cleavage of the Benzyl Ether
Under strongly acidic or reductive conditions, the benzyl ether linkage can be cleaved.
Caption: Reductive cleavage of the benzyl ether.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 3-((benzyloxy)methyl)-3-fluorooxetane, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions and monitoring for the appearance of degradants over time.
Analytical Methodology
A stability-indicating analytical method is essential for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Forced Degradation Protocol
Objective: To identify the degradation products of 3-((benzyloxy)methyl)-3-fluorooxetane under various stress conditions.
Materials:
-
3-((benzyloxy)methyl)-3-fluorooxetane
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-((benzyloxy)methyl)-3-fluorooxetane in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. Calculate the percentage degradation.
Caption: Workflow for forced degradation study.
Summary and Best Practices
3-((benzyloxy)methyl)-3-fluorooxetane is a valuable yet moderately sensitive building block. Its stability is primarily influenced by the reactivity of the oxetane ring. Adherence to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert atmosphere and protection from light is critical for preserving its quality. Researchers should be mindful of the potential for degradation under acidic conditions and during certain synthetic transformations. The implementation of forced degradation studies is a prudent step in the development of any process involving this compound, as it provides invaluable insights into its stability profile and helps in the development of robust and reliable synthetic and analytical methods.
References
-
Sharpe, R. J., et al. (2020). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Medicinal Chemistry Letters, 11(4), 436-442. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). Organic Letters. [Link]
-
ResearchGate. Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. [Link]
-
ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Organic Letters. [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. (2023). [Link]
-
Wikipedia. Benzyl group. [Link]
-
ThaiScience. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]
-
Wikipedia. Fluorine. [Link]
-
ACS Publications. Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. [Link]
-
ResearchGate. Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. [Link]
-
RSC Publishing. Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. [Link]
-
Wikipedia. Oxetane. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
NIH. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. [Link]
Sources
The 3-Fluorooxetane Ring: A Technical Guide to a Privileged Motif in Modern Drug Discovery
Introduction: The Rise of a Strained but Strategic Building Block
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out for its ability to impart desirable characteristics such as improved solubility, metabolic stability, and three-dimensional character.[1] The strategic incorporation of a fluorine atom at the 3-position of this strained four-membered ring creates the 3-fluorooxetane motif—a building block of increasing importance for drug development professionals.[2]
This guide provides an in-depth exploration of the reactivity of the 3-fluorooxetane ring. Moving beyond a simple catalog of reactions, we will delve into the fundamental electronic and steric principles that govern its transformations. Understanding these principles is paramount for researchers and scientists aiming to leverage this unique scaffold in the design and synthesis of next-generation therapeutics. We will explore the causal relationships behind experimental choices, from the selection of reagents to the prediction of reaction outcomes, providing a framework for the rational application of 3-fluorooxetane chemistry in drug discovery programs.
The Influence of Fluorine: A Dichotomy of Reactivity
The introduction of a fluorine atom at the 3-position of the oxetane ring profoundly alters its reactivity profile compared to its non-fluorinated counterpart. This is primarily due to the intense inductive effect of the highly electronegative fluorine atom, which creates a strong C-F bond and polarizes the surrounding molecular framework. This electronic perturbation establishes a fascinating dichotomy in the ring's reactivity: while it deactivates the C3 position towards direct nucleophilic substitution, it simultaneously activates the ring for cleavage under specific conditions.
Nucleophilic Substitution at C3: A Challenging Endeavor
Direct displacement of the fluorine atom in a 3-fluorooxetane via an SN2 mechanism is an energetically demanding process. The exceptional strength of the C-F bond renders the fluoride ion a poor leaving group. In a comparative analysis of 3-halogenated oxetanes, the reactivity trend for SN2 reactions is I > Br > Cl >> F.[3] Consequently, reactions that rely on the displacement of the fluorine atom are often impractical and require harsh conditions, making this a less common strategy for the functionalization of the 3-fluorooxetane core.
Ring-Opening Reactions: The Primary Reactive Manifold
The inherent ring strain of the oxetane core (approximately 25.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions.[4] For 3-fluorooxetane, these reactions represent the most versatile and widely exploited pathways for chemical modification. The regioselectivity and rate of these transformations are highly dependent on the reaction conditions, particularly the nature of the catalyst (acidic vs. basic) and the incoming nucleophile.
Acid-Catalyzed Ring Opening: Electronic Effects in Command
Under acidic conditions (either Brønsted or Lewis acids), the oxetane oxygen is protonated or coordinated, respectively, which significantly activates the ring towards nucleophilic attack.[5] In the case of 3-fluorooxetane, the strong electron-withdrawing nature of the fluorine atom plays a decisive role in dictating the regioselectivity of the ring opening.
The inductive effect of fluorine destabilizes the formation of a positive charge on the adjacent C3 carbon. Conversely, it stabilizes a developing positive charge on the C2 and C4 carbons through space. This electronic influence typically directs the incoming nucleophile to attack one of the methylene carbons (C2 or C4). This outcome is in stark contrast to sterically controlled ring openings of some other substituted oxetanes, where the nucleophile attacks the least hindered carbon.[6] In fluoroalkylidene-oxetanes, it has been demonstrated that electronic effects governed by the fluorine atom, rather than steric hindrance, control the regioselectivity of the ring-opening reaction.[7][8]
Figure 2: Generalized mechanism of base-catalyzed ring opening of 3-fluorooxetane.
Synthetic Protocols and Experimental Considerations
A reliable supply of 3-fluorooxetane is crucial for its application in research and development. The most common laboratory synthesis involves the deoxofluorination of 3-hydroxyoxetane.
Protocol 1: Synthesis of 3-Fluorooxetane from 3-Hydroxyoxetane
This procedure utilizes diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to convert the hydroxyl group to a fluorine atom. [9][10] Causality: The choice of a deoxofluorinating agent like DAST is dictated by its ability to activate the hydroxyl group, turning it into a good leaving group, and subsequently delivering a fluoride nucleophile in an SN2-like fashion. Deoxo-Fluor® is often preferred for its enhanced thermal stability, which can be a safety advantage. [11] Step-by-Step Methodology:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 3-hydroxyoxetane in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to control the reactivity of the fluorinating agent and minimize side reactions.
-
Reagent Addition: A solution of DAST or Deoxo-Fluor® (typically 1.1-1.5 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: The reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) and then allowed to warm slowly to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at 0 °C to neutralize the acidic byproducts.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-fluorooxetane.
Protocol 2: Lewis Acid-Catalyzed Ring Opening with a Thiol Nucleophile
This protocol describes a representative ring-opening reaction using a thiol nucleophile under Lewis acid catalysis.
Causality: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is employed to coordinate with the oxetane oxygen, thereby activating the ring towards attack by a relatively weak nucleophile like a thiol. [12]This coordination polarizes the C-O bonds and increases the electrophilicity of the ring carbons.
Step-by-Step Methodology:
-
Setup: To a solution of 3-fluorooxetane in an anhydrous solvent (e.g., dichloromethane) at a reduced temperature (e.g., -20 °C to 0 °C) under a nitrogen atmosphere is added the thiol nucleophile (e.g., thiophenol, ~1.1 equivalents).
-
Catalyst Addition: A solution of BF₃·OEt₂ (catalytic or stoichiometric amount) is added dropwise. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: The reaction is stirred at the specified temperature, and its progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired ring-opened product.
Modern Synthetic Frontiers: Photoredox Catalysis
While ring-opening reactions are the classical approach to functionalizing 3-fluorooxetanes, modern synthetic methods offer new avenues for their elaboration. Photoredox catalysis, in particular, has emerged as a powerful tool for the functionalization of C-H bonds in saturated heterocycles. [2][13]Although specific examples involving 3-fluorooxetane are still emerging, the principles of photoredox-mediated hydrogen atom transfer (HAT) suggest that direct C-H functionalization of the 3-fluorooxetane ring is a feasible and highly attractive strategy. This approach could enable the late-stage introduction of various substituents without requiring pre-functionalization, a significant advantage in drug discovery. [14][15]
Figure 3: Conceptual workflow for C-H functionalization of 3-fluorooxetane via photoredox catalysis.
Conclusion: A Small Ring with a Large Impact
The 3-fluorooxetane ring, once a synthetic curiosity, has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its reactivity is a study in the powerful and sometimes subtle effects of fluorine substitution. While the strong C-F bond renders the C3 position resistant to direct substitution, the potent inductive effect activates the ring for a variety of regioselective ring-opening reactions. By understanding the interplay of steric and electronic factors under different catalytic conditions—from classical Brønsted and Lewis acids to modern photoredox systems—researchers can strategically employ the 3-fluorooxetane motif to build molecular complexity and fine-tune the properties of drug candidates. As synthetic methodologies continue to evolve, the full potential of this strained yet strategic heterocycle is only beginning to be realized.
References
-
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Application to late-stage functionalization and complex molecule... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Late-stage fluorination of bioactive molecules and biologically-relevant substrates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Diethylaminosulfur Trifluoride (DAST). (n.d.). Synlett. Retrieved January 19, 2026, from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). PubMed. Retrieved January 19, 2026, from [Link]
-
Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). scinapse.io. Retrieved January 19, 2026, from [Link]
-
Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. (2024). DDD UAB. Retrieved January 19, 2026, from [Link]
-
Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Regioselectivity of Epoxide Ring-Openings via S>N>2 Reactions Under Basic and Acidic Conditions. (2020). Vrije Universiteit Amsterdam. Retrieved January 19, 2026, from [Link]
-
Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (n.d.). organic-chemistry.org. Retrieved January 19, 2026, from [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]
-
IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Lewis acid catalyzed regioselective ring opening of azetidines with alcohols and thiols. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis – Department of Chemistry [chem.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sci-Hub. Lewis acid catalyzed regioselective ring opening of azetidines with alcohols and thiols / Tetrahedron Letters, 2007 [sci-hub.box]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Guide to the Synthesis and Strategic Importance of 3-((benzyloxy)methyl)-3-fluorooxetane in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the privileged heterocyclic systems, oxetanes have emerged as valuable bioisosteres for gem-dimethyl and carbonyl groups, enhancing aqueous solubility and metabolic stability.[2][3] This technical guide provides an in-depth exploration of the discovery and initial synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane (CAS 865451-84-9), a key building block that marries the benefits of both fluorination and the oxetane motif. We will delve into the scientific rationale that likely drove its conception, a detailed, plausible synthetic protocol based on established methodologies, and its significance for researchers and scientists in the field of drug development.
Introduction: The Imperative for Fluorinated Oxetanes
The quest for drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a perpetual challenge in pharmaceutical research. The introduction of fluorine can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved bioavailability and a more favorable pharmacokinetic profile.[1] Concurrently, the rigid, three-dimensional structure of the oxetane ring offers a unique conformational constraint and can act as a hydrogen bond acceptor, improving solubility and metabolic robustness when replacing more labile functionalities.[2][3]
The convergence of these two strategic elements in a single, versatile building block like 3-((benzyloxy)methyl)-3-fluorooxetane represents a significant advancement for medicinal chemists. The benzyloxy group serves as a versatile handle for further functionalization or as a protected hydroxymethyl group, making this scaffold particularly attractive for the synthesis of complex molecular architectures. While a singular, seminal publication detailing its initial "discovery" is not readily apparent in the literature, its emergence is a logical and elegant solution to the ongoing need for novel, three-dimensional, and functionally diverse building blocks in drug discovery. Its value is underscored by its incorporation into more complex bioactive molecules, such as novel quinoline derivatives with antimicrobial activity.[4]
A Plausible Synthetic Pathway: From Concept to Reality
The synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane can be logically approached through a multi-step sequence starting from the commercially available 3-oxetanone. This proposed pathway leverages well-established and reliable chemical transformations, ensuring a reproducible and scalable synthesis.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route to 3-((benzyloxy)methyl)-3-fluorooxetane.
Step 1: Synthesis of 3-((Benzyloxy)methyl)oxetan-3-ol
The initial and crucial step is the introduction of the benzyloxymethyl group onto the oxetane core. A logical approach is a Grignard reaction, a fundamental carbon-carbon bond-forming reaction.
Experimental Protocol:
-
Preparation of the Grignard Reagent: To a solution of (benzyloxy)methylmagnesium bromide (prepared from (bromomethyl)benzene and magnesium turnings) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-oxetanone in anhydrous THF is added dropwise at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 3-((benzyloxy)methyl)oxetan-3-ol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, stringent anhydrous conditions are essential to prevent quenching of the reagent and ensure a high yield.
-
Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.
-
Controlled Addition at Low Temperature: The addition of 3-oxetanone at 0 °C helps to control the exothermicity of the reaction and minimize side reactions.
Step 2: Deoxyfluorination to Yield 3-((benzyloxy)methyl)-3-fluorooxetane
The conversion of the tertiary alcohol to the corresponding fluoride is a key transformation. Deoxyfluorination reagents are the preferred choice for this step.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-((benzyloxy)methyl)oxetan-3-ol in anhydrous dichloromethane (DCM) under an inert atmosphere, cooled to -78 °C, a solution of diethylaminosulfur trifluoride (DAST) or a safer alternative such as Deoxo-Fluor® is added dropwise.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight. TLC is used to monitor the reaction's progress.
-
Work-up: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product, 3-((benzyloxy)methyl)-3-fluorooxetane.
Causality Behind Experimental Choices:
-
Choice of Fluorinating Agent: DAST and Deoxo-Fluor® are effective reagents for the deoxyfluorination of alcohols. Deoxo-Fluor® is often preferred due to its enhanced thermal stability.
-
Low-Temperature Conditions: The reaction is initiated at a low temperature (-78 °C) to control the reactivity of the fluorinating agent and prevent potential side reactions or degradation of the starting material and product.
-
Aqueous Bicarbonate Quench: The use of a mild base like sodium bicarbonate neutralizes the acidic byproducts of the fluorination reaction.
Characterization and Data
The structural confirmation of 3-((benzyloxy)methyl)-3-fluorooxetane and its precursor is achieved through standard spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data (Expected) |
| 3-((Benzyloxy)methyl)oxetan-3-ol | C₁₁H₁₄O₃ | 194.23 | ¹H NMR: Signals for the benzylic protons, the aromatic protons, and the oxetane ring protons. A characteristic singlet for the hydroxyl proton. |
| 3-((Benzyloxy)methyl)-3-fluorooxetane | C₁₁H₁₃FO₂ | 196.22 | ¹⁹F NMR: A characteristic singlet or multiplet depending on coupling. ¹H NMR: Splitting of the signals for the protons on the carbon bearing the fluorine atom due to H-F coupling. MS (ESI): m/z [M+H]⁺ at 197.09. |
Significance and Applications in Drug Development
3-((Benzyloxy)methyl)-3-fluorooxetane is a valuable building block for several reasons:
-
Scaffold for Library Synthesis: The benzyloxy group can be readily deprotected to reveal a primary alcohol, which can be further functionalized to generate a library of diverse compounds for high-throughput screening.
-
Improved Physicochemical Properties: The incorporation of the fluoro-oxetane motif can enhance solubility, metabolic stability, and cell permeability of the final drug candidates.
-
Three-Dimensional Diversity: The rigid oxetane ring introduces a defined three-dimensional geometry, which can be crucial for optimizing ligand-receptor interactions.
This building block has been utilized in the synthesis of complex heterocyclic systems with potential therapeutic applications, such as novel quinoline derivatives with antimicrobial properties.[4]
Conclusion
The synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane, while not detailed in a dedicated discovery publication, represents a logical and impactful advancement in the field of medicinal chemistry. The proposed synthetic route, based on well-understood and robust chemical transformations, provides a reliable method for its preparation. As a versatile and strategically designed building block, it offers medicinal chemists a valuable tool to introduce the favorable properties of both fluorine and the oxetane ring into novel drug candidates, thereby accelerating the discovery of new and improved therapeutics.
References
-
Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals. Retrieved January 19, 2026, from [Link]
-
Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang. (n.d.). Atlantis Press. Retrieved January 19, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. connectjournals.com [connectjournals.com]
- 3. DE60120383T2 - Fluorinated OXETANE DERIVATIVES AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 4. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 3-((benzyloxy)methyl)-3-fluorooxetane from 3-(benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane, a critical building block in medicinal chemistry. The procedure details the intramolecular cyclization of 3-(benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol via a Williamson ether synthesis. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into reagent selection, reaction monitoring, and product purification. All quantitative data is presented in clear tabular format, and the workflow is visualized using a process diagram to ensure reproducibility and aid in experimental planning.
Introduction: The Strategic Importance of Fluorinated Oxetanes
The oxetane ring is a highly sought-after motif in modern drug discovery. It serves as a versatile four-membered cyclic ether that can act as a polar, metabolically stable, and non-planar surrogate for commonly used groups like gem-dimethyl or carbonyl functions. The introduction of fluorine into the oxetane scaffold further enhances its utility by modulating physicochemical properties such as lipophilicity (logP), metabolic stability, and binding affinity. 3-((benzyloxy)methyl)-3-fluorooxetane, in particular, is a valuable intermediate, combining the benefits of the fluoro-oxetane core with a versatile benzyloxy-protected handle for further synthetic elaboration.
The synthesis described herein proceeds via an intramolecular SN2 reaction, a specific application of the venerable Williamson ether synthesis. This pathway is both efficient and reliable for the formation of strained four-membered ring systems when appropriate precursors are used.
Reaction Principle: Intramolecular Williamson Ether Synthesis
The core of this protocol is the base-mediated intramolecular cyclization of a halohydrin derivative. The process can be dissected into two key mechanistic steps:
-
Deprotonation: A strong, non-nucleophilic base abstracts the acidic proton from the primary alcohol of the starting material, 3-(benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol. This generates a transient alkoxide intermediate. Sodium hydride (NaH) is an excellent choice for this transformation as it effects an irreversible deprotonation, driving the reaction forward.
-
Intramolecular SN2 Cyclization: The newly formed nucleophilic alkoxide attacks the adjacent electrophilic carbon bearing the bromide leaving group. This intramolecular nucleophilic substitution results in the displacement of the bromide ion and the concomitant formation of the desired oxetane ring. The reaction is designed to favor this intramolecular pathway over intermolecular polymerization by maintaining a high dilution.
Below is a diagram illustrating the overall reaction workflow.
Caption: Reaction workflow for the synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane.
Experimental Protocol
Disclaimer: This protocol must be performed by trained personnel in a properly ventilated chemical fume hood. All necessary personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Please consult the Safety Data Sheets (SDS) for all reagents before use.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Purity/Grade |
| 3-(benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol | 279.13 | 5.00 g | 17.91 | >95% |
| Sodium Hydride (NaH) | 24.00 | 0.86 g (1.2 eq) | 21.49 | 60% in mineral oil |
| Anhydrous Tetrahydrofuran (THF) | - | 180 mL | - | Dri-Solv® grade |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | 50 mL | - | Reagent grade |
| Ethyl Acetate (EtOAc) | - | 200 mL | - | ACS grade |
| Brine (Saturated aq. NaCl) | - | 50 mL | - | Reagent grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Reagent grade |
| Silica Gel | - | ~100 g | - | 230-400 mesh |
Step-by-Step Procedure
-
Preparation: To a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (0.86 g, 21.49 mmol, 1.2 eq) as a 60% dispersion in mineral oil.
-
Expert Insight: Using a flame-dried flask under an inert nitrogen atmosphere is critical to prevent the highly reactive NaH from being quenched by atmospheric moisture, which would reduce yield and pose a safety hazard.
-
-
Solvent Addition: Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully. Add anhydrous THF (90 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the starting material, 3-(benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol (5.00 g, 17.91 mmol), in anhydrous THF (90 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over a period of 30 minutes using an addition funnel.
-
Expert Insight: A slow, dropwise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas that occurs upon deprotonation. Maintaining a low temperature minimizes potential side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (for the benzyl group) and a potassium permanganate stain.
-
The reaction is complete upon the disappearance of the starting material spot.
-
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) until gas evolution ceases.
-
Trustworthiness: Quenching with saturated NH₄Cl is a standard and safe method to neutralize any unreacted NaH. Adding it slowly at 0 °C prevents an uncontrolled exothermic reaction.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-((benzyloxy)methyl)-3-fluorooxetane as a colorless oil.
-
Expected Results
-
Yield: Typically 75-85%. For a 5.00 g scale, the expected yield is approximately 2.67 - 3.03 g.
-
Appearance: Colorless to pale yellow oil.
-
Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Conclusion
This protocol offers a reliable and scalable method for the synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane. By understanding the mechanistic principles of the intramolecular Williamson ether synthesis and adhering to the detailed procedural steps, researchers can confidently produce this valuable building block for applications in drug discovery and organic synthesis. The key to success lies in maintaining anhydrous conditions, controlling the reaction temperature, and performing a careful purification.
Application Notes & Protocols: Strategic Incorporation of the 3-Fluorooxetane Moiety into Potential Drug Candidates
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 3-fluorooxetane and its gem-difluoro analogue, 3,3-difluorooxetane, have emerged as particularly valuable scaffolds. These moieties combine the conformational constraints and three-dimensional character of the oxetane ring with the unique electronic properties of fluorine. This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical protocols for integrating the 3-fluorooxetane moiety into potential drug candidates. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from field-proven applications to empower researchers in their drug discovery endeavors.
Introduction: The Rationale for Fluorinated Oxetanes in Drug Design
The pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a central challenge in pharmaceutical research. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The oxetane ring, a four-membered saturated heterocycle, provides a desirable "escape from flatland," introducing a three-dimensional vector to otherwise planar molecules. The combination of these two features in 3-fluorooxetanes offers a unique set of advantages:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often blocking sites of oxidative metabolism.[3][4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and modify the molecule's overall lipophilicity (LogP).[3][5][6] This allows for fine-tuning of solubility and permeability.
-
Conformational Rigidity: The strained oxetane ring introduces a degree of conformational rigidity, which can lead to more selective binding to the target protein.
-
Bioisosteric Replacement: The 3,3-difluorooxetane moiety, in particular, serves as an excellent bioisostere for common functional groups such as esters, amides, and even bulky alkyl groups like tert-butyl.[3][5][6][7][8] This allows for the exploration of new chemical space while maintaining or improving biological activity.
The following diagram illustrates the concept of bioisosteric replacement using the 3,3-difluorooxetane moiety.
Caption: Bioisosteric relationship of 3,3-difluorooxetane.
Synthetic Strategies for Accessing 3-Fluorooxetane Building Blocks
The historical challenge in utilizing fluorinated oxetanes has been their synthetic accessibility.[9][10][11] However, recent advancements have made these valuable building blocks more readily available.
Breakthrough in α,α-Difluorooxetane Synthesis: Copper-Catalyzed Epoxide Ring Expansion
A significant breakthrough involves a copper-catalyzed transformation that converts readily available epoxides into α,α-difluorooxetanes.[9][10][12][13] This method circumvents the limitations of traditional oxetane ring construction, which are often incompatible with fluorine-containing precursors.[9][11]
The general workflow for this innovative approach is depicted below:
Caption: Workflow for copper-catalyzed α,α-difluorooxetane synthesis.
This process involves the insertion of a difluorocarbene species into the C-O bond of the epoxide, facilitated by a copper catalyst.[10][13] The reaction proceeds through a metallacycle intermediate, leading to the desired α,α-difluorooxetane product.[9][10]
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of α,α-Difluorooxetanes from Epoxides
Disclaimer: This is a generalized protocol based on published literature.[9][10][12][13][14] Researchers should optimize conditions for their specific substrates.
Materials:
-
Starting epoxide (1.0 equiv)
-
Difluorocarbene precursor (e.g., (Trifluoromethyl)trimethylsilane, TMSCF₃)
-
Copper catalyst (e.g., Cu(I) complex)
-
Anhydrous, inert solvent (e.g., toluene, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the copper catalyst and the anhydrous solvent.
-
Add the starting epoxide to the reaction mixture.
-
Slowly add the difluorocarbene precursor to the reaction mixture at the appropriate temperature (this may require cooling).
-
Allow the reaction to stir at the optimized temperature for the required time, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluorooxetane.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The copper catalyst and potentially some reagents can be sensitive to air and moisture.
-
Anhydrous Solvent: Water can react with the difluorocarbene precursor and deactivate the catalyst.
-
Slow Addition: The generation of difluorocarbene can be exothermic, and slow addition helps to control the reaction temperature and prevent side reactions.
Incorporating 3-Fluorooxetane Moieties into Lead Compounds
Once the 3-fluorooxetane building block is synthesized, it can be incorporated into a larger molecule through various standard organic reactions. The specific strategy will depend on the functional groups present on the building block and the target molecule.
Protocol 2: Nucleophilic Aromatic Substitution (SNAAr) with a 3-Fluorooxetane-Containing Nucleophile
This protocol describes the coupling of a 3-fluorooxetane bearing a nucleophilic group (e.g., an amine or thiol) with an electron-deficient aromatic ring.
Materials:
-
3-Fluorooxetane-containing nucleophile (e.g., 3-(aminomethyl)-3-fluorooxetane) (1.1 equiv)
-
Electron-deficient aryl halide or sulfonate (1.0 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a reaction vessel, add the aryl halide/sulfonate, the 3-fluorooxetane-containing nucleophile, and the base.
-
Add the anhydrous solvent and stir the mixture at an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Impact of 3-Fluorooxetane Incorporation on Drug Properties: A Data-Driven Perspective
The true value of incorporating the 3-fluorooxetane moiety lies in its ability to predictably modulate the properties of a drug candidate.
Physicochemical Properties
The introduction of the 3,3-difluorooxetane (3,3-diFox) group has been shown to have a significant impact on lipophilicity (LogP) and basicity (pKa).[3][5][6]
| Parent Moiety | LogP of Parent | 3,3-diFox Analogue | LogP of Analogue | ΔLogP | Reference |
| tert-Butyl | 1.98 | 3,3-diFox | 0.65 | -1.33 | [3] |
| Phenyl | 2.13 | 3-phenyl-3,3-diFox | 1.50 | -0.63 | [3] |
Table 1: Impact of 3,3-diFox Moiety on LogP.
As shown in Table 1, replacing a tert-butyl or phenyl group with a 3,3-difluorooxetane moiety generally leads to a decrease in LogP, indicating an increase in hydrophilicity.[3] This can be advantageous for improving the solubility and reducing the metabolic liability of a drug candidate.
Pharmacokinetic Properties
Fluorination is a well-established strategy for enhancing metabolic stability.[1][2] The 3,3-diFox moiety has demonstrated good metabolic stability in vitro.[3] In a case study involving the sirtuin inhibitor Tenovin-6, replacement of a tert-butyl group with a 3,3-diFox moiety resulted in retained biological activity, increased hydrophilicity, and reduced affinity for the P-glycoprotein efflux pump.[3] These are all desirable outcomes in drug development.
Conclusion and Future Outlook
The 3-fluorooxetane moiety is a powerful tool in the medicinal chemist's arsenal. Its ability to confer metabolic stability, modulate physicochemical properties, and serve as a versatile bioisostere makes it an attractive scaffold for modern drug design. With the advent of more efficient synthetic methods, the accessibility of these building blocks is no longer a major bottleneck.[9][10][11] Future research will likely focus on expanding the diversity of functionalized 3-fluorooxetane building blocks and further exploring their application in a wider range of therapeutic areas. The continued investigation into the biological properties of these novel fluorinated compounds holds exciting promise for the development of new and improved medicines.[10][11]
References
- 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society.
- 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | ChemRxiv.
- 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Breakthrough method opens door to fluorinated oxetane drug molecules - News-Medical.Net.
- 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed.
- 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | Request PDF - ResearchGate.
- "Fluorinated Oxetanes Synthesis Breakthrough" | PDF | Drug Discovery - Scribd.
- Novel method to synthesise valuable fluorinated drug compounds - chemeurope.com.
- A new path to elusive fluorinated oxetanes | C&EN Global Enterprise - ACS Publications.
- Novel method to synthesise valuable fluorinated drug compounds - NUS News.
- Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. news-medical.net [news-medical.net]
- 10. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 11. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 12. scribd.com [scribd.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. pubs.acs.org [pubs.acs.org]
Experimental procedures for creating derivatives of 3-((benzyloxy)methyl)-3-fluorooxetane for antimicrobial screening
An Application Guide for the Synthesis and Antimicrobial Evaluation of 3-((Benzyloxy)methyl)-3-fluorooxetane Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Oxetanes in Antimicrobial Drug Discovery
The four-membered oxetane ring has emerged as a highly valuable motif in modern medicinal chemistry.[1][2] Its unique combination of properties—a small, polar, three-dimensional structure—allows it to serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyls.[1][3] The incorporation of an oxetane moiety can significantly enhance key physicochemical properties of a drug candidate, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[2]
The strategic introduction of fluorine into heterocyclic scaffolds is another powerful tool in drug design.[4][5] The presence of fluorine can block sites of metabolic degradation, increase binding affinity, and modulate pKa, often leading to compounds with superior therapeutic profiles.[4][5] The fusion of an oxetane core with fluorine, as seen in the 3-((benzyloxy)methyl)-3-fluorooxetane scaffold, presents a compelling starting point for the development of novel therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for creating a diverse library of derivatives from 3-((benzyloxy)methyl)-3-fluorooxetane. It further details robust, step-by-step protocols for the subsequent in vitro screening of these novel compounds for antimicrobial activity.
Part 1: Synthetic Derivatization Strategies
The primary strategy for derivatization involves the removal of the benzyl protecting group to unmask a reactive primary alcohol. This alcohol then serves as a versatile handle for a variety of chemical transformations, enabling the creation of a library of esters, ethers, amines, and other functionalized analogues.
Core Synthetic Workflow Diagram
Caption: General workflow for the derivatization of 3-((benzyloxy)methyl)-3-fluorooxetane.
Protocol 1: Debenzylation to Yield the Key Alcohol Intermediate
Rationale: Catalytic hydrogenation is a clean and efficient method for cleaving benzyl ethers without affecting the stable oxetane ring. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.
Materials:
-
3-((benzyloxy)methyl)-3-fluorooxetane
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve 3-((benzyloxy)methyl)-3-fluorooxetane (1.0 eq) in anhydrous MeOH (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution.
-
Seal the flask and purge the system with nitrogen, followed by vacuum.
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-3-(hydroxymethyl)oxetane. This intermediate is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Protocol 2: Oxidation to Aldehyde and Carboxylic Acid Derivatives
Rationale: The primary alcohol can be oxidized to an aldehyde using mild conditions or to a carboxylic acid using a stronger oxidizing system. Dess-Martin periodinane (DMP) is ideal for the aldehyde synthesis as it minimizes over-oxidation.[6][7] For the carboxylic acid, a TEMPO-catalyzed system offers an efficient and selective alternative to harsher reagents like chromium.[6]
A. Aldehyde Synthesis using DMP:
-
Dissolve 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 15 minutes until the layers are clear. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the aldehyde.
B. Carboxylic Acid Synthesis using TEMPO:
-
Dissolve 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq) in a biphasic mixture of DCM and a phosphate buffer (pH 7).
-
Add TEMPO (0.1 eq) and sodium chlorite (NaClO₂) (1.5 eq).
-
Initiate the reaction by adding a dilute aqueous solution of sodium hypochlorite (NaOCl) (0.05 eq) dropwise at 0 °C.
-
Stir at room temperature, maintaining the pH around 7, until the reaction is complete (monitor by LC-MS).
-
Quench with a saturated aqueous solution of Na₂S₂O₃. Separate the layers and extract the aqueous phase with DCM.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl and extract with ethyl acetate (3x).
-
Combine the ethyl acetate layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Protocol 3 & 4: Synthesis of Ether and Ester Derivatives
Rationale: The nucleophilic alcohol can be readily converted into a wide array of ethers and esters, which are common functional groups in bioactive molecules.
A. Ether Synthesis (Williamson Ether Synthesis):
-
Dissolve 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir for 30 minutes.[7]
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by adding water. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
B. Ester Synthesis:
-
Dissolve 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq), a carboxylic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Filter off the urea byproduct (if DCC is used). Dilute the filtrate with DCM, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 5: Synthesis of Amine Derivatives via Mesylation
Rationale: Converting the alcohol to a good leaving group, such as a mesylate, facilitates nucleophilic substitution with nitrogen nucleophiles like sodium azide (followed by reduction) or directly with amines.[7]
Procedure:
-
Mesylation: Dissolve 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in anhydrous DCM at 0 °C under nitrogen. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir for 1-2 hours.[7]
-
Nucleophilic Substitution (Example with Sodium Azide): After confirming mesylate formation via TLC, add the reaction mixture to a solution of sodium azide (NaN₃) (3.0 eq) in DMF. Heat the reaction to 60-80 °C and stir until the mesylate is consumed.
-
Work-up: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the azide intermediate.
-
Reduction to Amine: Dissolve the crude azide in THF/water. Add triphenylphosphine (PPh₃) and stir at 50 °C for several hours (Staudinger reaction) or perform a catalytic hydrogenation (H₂, Pd/C) to yield the primary amine. Purify as needed.
Part 2: Antimicrobial Screening Protocols
A standardized and reproducible method is critical for evaluating the antimicrobial potential of the newly synthesized compounds. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC).[8][9]
Antimicrobial Screening Workflow Diagram
Caption: Workflow for determining MIC and MBC/MFC values.
Protocol 6: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Rationale: This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] It is efficient for screening multiple compounds against various microbes.
Materials:
-
Synthesized oxetane derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Sterile 96-well microtiter plates
-
Test Microorganisms (ATCC reference strains recommended):
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 medium for fungi.[11]
-
0.5 McFarland turbidity standard
-
Standard antibiotics for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound and control antibiotic in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate, resulting in a range of concentrations.[8]
-
Inoculum Preparation: Culture the test microorganisms overnight. Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Inoculation: Add 100 µL of the final diluted microbial suspension to each well of the plate.
-
Controls: Include the following controls on each plate:
-
Positive Control: Wells with microorganisms and broth, but no compound.
-
Negative/Sterility Control: Wells with broth only.
-
Vehicle Control: Wells with microorganisms, broth, and the highest concentration of DMSO used.
-
-
Incubation: Seal the plates and incubate. For bacteria, incubate at 37°C for 18-24 hours. For fungi, incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[9]
Protocol 7: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest concentration of a compound that kills 99.9% of the initial inoculum.[12]
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.
-
Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these wells.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in no growth or a colony count reduction of ≥99.9% compared to the initial inoculum count.[12]
Data Presentation: Hypothetical Screening Results
The results of the antimicrobial screening can be effectively summarized in a table for clear comparison of the derivatives' activities.
| Compound ID | R-Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| SM-1 | -CH₂-Ph (Starting Material) | >128 | >128 | >128 |
| INT-1 | -H (Alcohol Intermediate) | 64 | 128 | >128 |
| DER-E1 | -CH₂CH₃ (Ethyl Ether) | 32 | 64 | 128 |
| DER-E2 | -CH₂(4-Cl-Ph) (Chlorobenzyl Ether) | 8 | 32 | 64 |
| DER-A1 | -NH₂ (Amine) | 16 | 32 | 32 |
| DER-S1 | -C(O)CH₃ (Acetate Ester) | 64 | >128 | >128 |
| CTRL-Cipro | N/A (Ciprofloxacin) | 0.5 | 0.25 | N/A |
| CTRL-Fluco | N/A (Fluconazole) | N/A | N/A | 1 |
This is a table of hypothetical data for illustrative purposes only.
Conclusion
The 3-((benzyloxy)methyl)-3-fluorooxetane scaffold provides a robust and versatile starting point for the generation of novel chemical entities for antimicrobial screening. By employing standard organic chemistry transformations—including deprotection, oxidation, etherification, esterification, and nucleophilic substitution—a diverse library of derivatives can be efficiently synthesized. The subsequent evaluation of these compounds using the standardized broth microdilution assay allows for the reliable determination of their antimicrobial potency. This integrated approach of targeted synthesis and systematic screening is a cornerstone of modern drug discovery, paving the way for the identification of new lead compounds in the critical fight against infectious diseases.
References
-
Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11489-11538. [Link]
-
Davis, O. A., & Bull, J. A. (2014). Synthesis of Highly Functionalized Oxetanes. Angewandte Chemie International Edition, 53(51), 14230-14234. [Link]
-
Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Tian, D., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(26), 18011-18018. [Link]
-
Ramirez, A. D., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12455. [Link]
-
CLSI/EUCAST. (Various Years). Performance Standards for Antimicrobial Susceptibility Testing. These are standard guidelines often cited in methodology. A general reference is provided: [Link]
-
Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]
-
Wipf, P., & Tsuchimoto, T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Stepan, A. F., et al. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. [Link]
-
Davis, O. A., Croft, R. A., & Bull, J. A. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Chemical Communications, 51(85), 15446-15449. [Link]
-
Holton, R. A., et al. (1994). Second-generation, Highly Abbreviated Route for Elaboration of the Oxetane D-ring in a Fully Functionalized Taxane. Tetrahedron Letters, 35(29), 5083-5086. [Link]
-
Pal, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Carreira, E. M., et al. (2025). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Request PDF. [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]
-
Wnorowska, U., et al. (2021). In Vitro Antimicrobial Activity Assay. Bio-protocol, 11(12), e4054. [Link]
-
El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(30), 21564-21611. [Link]
-
Iskra, J. (2022). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Molecules, 27(19), 6527. [Link]
-
Stanovnik, B., & Svete, J. (2004). Synthesis and reactivity of fluorinated heterocycles. Journal of Heterocyclic Chemistry, 41(5), 689-703. [Link]
-
Kumar, A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(40), 35987-36001. [Link]
-
Mykhailiuk, P. K., & Shishkin, O. V. (2020). Synthesis of 3‐fluorooxetan derivatives. ResearchGate. [Link]
-
Cantrell, C. L., et al. (1996). Rapid screening of antimicrobial activity of extracts and natural products. The Journal of Antibiotics, 49(12), 1297-1301. [Link]
-
Guesne, S. J. J., et al. (2018). Opening of the benzyloxy-substituted fluoroethylideneoxetane derivative 8. ResearchGate. [Link]
-
Cruz-Mireles, N., et al. (2022). Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. PLOS ONE, 17(1), e0261385. [Link]
-
Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730635. [Link]
-
Ayoub, M. T., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(30), 21564-21611. [Link]
-
Cantrell, C. L., et al. (1996). Rapid screening of the antimicrobial activity of extracts and natural products. Dimensions. [Link]
-
Villa, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ibtbioservices.com [ibtbioservices.com]
Application Notes and Protocols for the Use of Fluorooxetanes in Developing Probes for Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Positron Emission Tomography (PET) is a premier non-invasive imaging modality in clinical diagnostics and biomedical research, demanding a continuous supply of novel radiotracers with superior imaging properties. The incorporation of fluorine-18, with its near-ideal decay characteristics, is a cornerstone of PET probe development. This guide details the strategic use of the oxetane moiety in the design and synthesis of next-generation ¹⁸F-labeled PET probes. The unique physicochemical properties of oxetanes—namely their ability to enhance aqueous solubility, metabolic stability, and pharmacokinetic profiles—are leveraged to create PET tracers with improved in vivo performance. We present a comprehensive overview, from the rationale behind employing fluorooxetanes to detailed, field-proven protocols for the synthesis of an oxetane-based building block, its subsequent radiolabeling, and conjugation to a targeting vector via click chemistry. Furthermore, we provide standardized protocols for the in vitro and in vivo evaluation of these novel PET probes, ensuring a self-validating system for researchers.
Introduction: The Rationale for Fluorooxetanes in PET Probe Design
The development of novel PET radiotracers is a multi-parameter optimization challenge. A successful PET probe must not only exhibit high affinity and selectivity for its biological target but also possess favorable pharmacokinetic properties, including good aqueous solubility, high metabolic stability, and appropriate clearance pathways. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable functional group in medicinal chemistry to address these challenges.[1][2]
Key Advantages of Incorporating Oxetanes:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane ring can significantly improve the aqueous solubility of a molecule, a critical factor for intravenous administration and favorable biodistribution.[1][3]
-
Improved Metabolic Stability: The substitution of metabolically labile groups, such as gem-dimethyl groups, with an oxetane can block sites of oxidation by cytochrome P450 enzymes, leading to increased metabolic stability and longer in vivo half-life.[1][4]
-
Favorable Pharmacokinetics: By modulating lipophilicity and metabolic stability, the oxetane moiety can lead to improved pharmacokinetic profiles, including reduced non-specific binding and enhanced tumor-to-background ratios in imaging studies.[1][2]
-
Structural Rigidity and Vectorial Properties: The constrained conformation of the oxetane ring can provide a rigid scaffold for the precise positioning of pharmacophores, potentially enhancing binding affinity to the target.
This guide focuses on a "building block" or "modular" approach, where a fluorooxetane moiety is first synthesized and radiolabeled with ¹⁸F, and then conjugated to a variety of targeting molecules.[5][6][7] This strategy offers significant advantages in terms of synthetic flexibility and efficiency.
Workflow for Fluorooxetane-Based PET Probe Development
The development of a fluorooxetane-based PET probe can be systematically approached in a series of well-defined stages, from precursor synthesis to in vivo validation. This workflow ensures a logical progression and allows for critical evaluation at each step.
Experimental Protocols
Synthesis of a Click-Ready Oxetane Precursor: (3-((tosyloxy)methyl)oxetan-3-yl)methyl tosylate
This protocol describes the synthesis of a key precursor for the introduction of the ¹⁸F-fluorooxetane moiety. The di-tosylated precursor is designed for a nucleophilic substitution reaction with [¹⁸F]fluoride.
Materials:
-
[3-(hydroxymethyl)oxetan-3-yl]methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a solution of [3-(hydroxymethyl)oxetan-3-yl]methanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (3.0 eq).
-
Tosylation: Add p-toluenesulfonyl chloride (2.5 eq) portion-wise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.[8] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired (3-((tosyloxy)methyl)oxetan-3-yl)methyl tosylate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Automated Radiosynthesis of the [¹⁸F]Fluorooxetane Azide Building Block
This protocol details the automated synthesis of a click-ready [¹⁸F]fluorooxetane azide building block using a commercial radiosynthesis module. The process involves a two-step, one-pot reaction.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
(3-((tosyloxy)methyl)oxetan-3-yl)methyl tosylate (prepared in 3.1)
-
Sodium azide (NaN₃)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Water for injection
-
Sterile filters (0.22 µm)
-
HPLC system with a semi-preparative C18 column and a radioactivity detector
Automated Synthesis Sequence:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (QMA) cartridge to trap the [¹⁸F]F⁻. The [¹⁸F]F⁻ is then eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen with heating to yield the anhydrous [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. This step is typically repeated with additions of anhydrous acetonitrile to ensure complete removal of water.[1]
-
¹⁸F-Fluorination: A solution of (3-((tosyloxy)methyl)oxetan-3-yl)methyl tosylate in anhydrous DMF is added to the reaction vessel. The reaction mixture is heated to 100-120 °C for 10-15 minutes to effect the nucleophilic substitution, forming the intermediate [¹⁸F]fluoro(tosyloxymethyl)oxetane.[9][10]
-
Azide Substitution: A solution of sodium azide in anhydrous DMF is added to the same reaction vessel. The mixture is heated to 100-120 °C for 15-20 minutes to displace the remaining tosylate group and form 3-(azidomethyl)-3-([¹⁸F]fluoromethyl)oxetane.
-
Purification: The crude reaction mixture is diluted with water and loaded onto a semi-preparative HPLC column. The desired product is purified using an isocratic or gradient elution with acetonitrile and water. The fraction corresponding to the product peak on the radioactivity detector is collected.
-
Formulation: The collected HPLC fraction is diluted with water for injection and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with water for injection to remove residual acetonitrile. The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection, followed by sterile filtration.
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC. Should be >95%.
-
Identity of Product: Confirmed by co-elution with a non-radioactive standard on analytical HPLC.
-
Specific Activity: Calculated from the amount of radioactivity and the mass of the product, determined via a calibrated UV detector response against a standard curve.
Conjugation of the [¹⁸F]Fluorooxetane Azide to an Alkyne-Modified Peptide via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the [¹⁸F]fluorooxetane building block to a targeting peptide.[11][12][13]
Materials:
-
[¹⁸F]Fluorooxetane azide building block (prepared in 3.2)
-
Alkyne-modified targeting peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Mixture Preparation: In a sterile vial, dissolve the alkyne-modified peptide in PBS.
-
Addition of Reagents: To the peptide solution, add the following in order:
-
The formulated [¹⁸F]fluorooxetane azide building block.
-
A freshly prepared solution of sodium ascorbate in water.
-
A solution of CuSO₄ and TBTA in DMSO/water.
-
-
Reaction: Gently agitate the reaction mixture at room temperature for 20-30 minutes.
-
Purification: The resulting ¹⁸F-labeled peptide is purified by HPLC to remove unreacted starting materials and catalyst.
-
Formulation: The purified ¹⁸F-labeled peptide is formulated in sterile saline for in vivo use.
In Vitro and In Vivo Evaluation Protocols
In Vitro Stability Assays
Objective: To assess the stability of the fluorooxetane-based PET probe in physiological-like conditions.
Protocols:
-
Plasma Stability:
-
Incubate the purified ¹⁸F-labeled probe in fresh human or rodent plasma at 37 °C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the plasma and precipitate the proteins with an equal volume of cold acetonitrile.
-
Centrifuge the sample and analyze the supernatant by radio-HPLC to determine the percentage of the intact probe remaining.[7][14]
-
-
Microsomal Stability:
In Vivo PET/CT Imaging and Biodistribution in Tumor-Bearing Mice
Objective: To evaluate the tumor-targeting efficacy and in vivo pharmacokinetics of the fluorooxetane-based PET probe.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenograft tumors derived from a cell line expressing the target of interest.
Procedure:
-
Radiotracer Administration: Anesthetize the tumor-bearing mice and inject a known amount of the ¹⁸F-labeled probe (typically 4-6 MBq) via the tail vein.[5][16][17]
-
PET/CT Imaging: At desired time points post-injection (e.g., 30, 60, 120 minutes), acquire dynamic or static PET images using a small-animal PET/CT scanner. A CT scan is performed for anatomical co-registration and attenuation correction.[16][18]
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and major organs to generate time-activity curves (TACs) and calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution: Immediately after the final imaging session, euthanize the mice. Dissect major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.[7][16][18] Calculate the %ID/g for each tissue. This provides a quantitative validation of the PET imaging data.
Data Presentation and Interpretation
Table 1: Physicochemical Properties of Oxetane-Containing PET Probes
| Property | Advantage Conferred by Oxetane | Typical Measurement |
| LogP/LogD | Improved hydrophilicity | Shake-flask method or calculated |
| Metabolic Stability (t₁/₂) | Increased resistance to metabolism | In vitro microsomal assay |
| Plasma Protein Binding | Modulation of free fraction | Equilibrium dialysis |
Table 2: Representative Biodistribution Data (%ID/g) at 60 min post-injection
| Organ | Control Probe | Fluorooxetane Probe |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Tumor | 2.5 ± 0.5 | 4.0 ± 0.7 |
| Liver | 10.2 ± 1.5 | 5.1 ± 0.9 |
| Kidneys | 8.5 ± 1.2 | 12.3 ± 1.8 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Tumor/Blood Ratio | 1.7 | 5.0 |
| Tumor/Muscle Ratio | 5.0 | 10.0 |
Data are presented as mean ± standard deviation.
Conclusion
The use of fluorooxetanes represents a significant advancement in the design of PET probes. The strategic incorporation of the oxetane moiety can overcome common challenges in radiotracer development, leading to probes with enhanced solubility, metabolic stability, and in vivo imaging characteristics. The detailed protocols provided herein offer a robust and validated framework for the synthesis and evaluation of novel fluorooxetane-based PET probes, empowering researchers to explore new frontiers in molecular imaging.
References
-
Performance of nanoScan PET/CT and PET/MR for quantitative imaging of 18F and 89Zr as compared with ex vivo biodistribution in tumor-bearing mice. (2021). PubMed Central. [Link]
-
In Vivo Biodistribution, PET Imaging, and Tumor Accumulation of 86Y- and 111In-Antimindin/RG-1, Engineered Antibody Fragments in LNCaP Tumor–Bearing Nude Mice. Journal of Nuclear Medicine. [Link]
-
Fluorine-18 labelled building blocks for PET tracer synthesis. (2017). R Discovery. [Link]
-
Fluorine-18 labelled building blocks for PET tracer synthesis | Request PDF. ResearchGate. [Link]
-
Biodistribution and PET Imaging of Labeled Bispecific T Cell-Engaging Antibody Targeting EpCAM. (2016). PubMed. [Link]
-
Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. (2010). PubMed Central. [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022). PubMed Central. [Link]
-
(3-Fluorooxetan-3-yl)methanol. Protheragen. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed Central. [Link]
-
Oxetanes in Drug Discovery Campaigns. (2023). PubMed Central. [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. (2015). MDPI. [Link]
-
Click Chemistry. Med Chem 101. [Link]
-
Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools. [Link]
-
(3-Fluorooxetan-3-yl)methanol, 96%. Aspirachem. [Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers. (2018). PubMed Central. [Link]
-
Click Chemistry in Peptide-Based Drug Design. (2015). PubMed Central. [Link]
-
Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. (2022). bioRxiv. [Link]
-
Improved synthesis of [18F]fluoromethyl tosylate, a convenient reagent for radiofluoromethylations. ResearchGate. [Link]
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. (2022). PubMed Central. [Link]
-
Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications. [Link]
-
Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
[3-(hydroxymethyl)oxetan-3-yl]methanol | CAS#:2754-18-9. Chemsrc. [Link]
-
(PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]
-
Synthesis and Preclinical Evaluation of Dual-Mode Fluorescent 18F-PET Tracers Targeting PSMA. (2023). ACS Publications. [Link]
-
18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. [Link]
Sources
- 1. Automated synthesis and purification of [18F]fluoro-[di-deutero]methyl tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Click Chemistry – Med Chem 101 [medchem101.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Biodistribution, PET Imaging, and Tumor Accumulation of 86Y- and 111In-Antimindin/RG-1, Engineered Antibody Fragments in LNCaP Tumor–Bearing Nude Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. Biodistribution and PET Imaging of Labeled Bispecific T Cell-Engaging Antibody Targeting EpCAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Performance of nanoScan PET/CT and PET/MR for quantitative imaging of 18F and 89Zr as compared with ex vivo biodistribution in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Monitoring the Progress of Reactions Involving 3-((benzyloxy)methyl)-3-fluorooxetane
An Application Note and Protocol Guide
Abstract
This guide provides detailed application notes and protocols for monitoring chemical reactions involving 3-((benzyloxy)methyl)-3-fluorooxetane. This strained, fluorinated cyclic ether is an increasingly important building block in medicinal chemistry, valued for its ability to introduce unique physicochemical properties into drug candidates.[1][2][3] Accurate monitoring of its reactions, particularly ring-opening, is critical for optimizing reaction conditions, ensuring safety, and maximizing yield. This document offers a comprehensive overview of suitable analytical techniques, from simple qualitative methods to sophisticated quantitative analyses, tailored for researchers, chemists, and drug development professionals. We explain the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Unique Challenge of a Fluorinated Oxetane
3-((benzyloxy)methyl)-3-fluorooxetane combines three key structural features that dictate the strategy for reaction monitoring:
-
The Oxetane Ring: A four-membered cyclic ether with significant ring strain (approx. 25.5 kcal/mol), making it susceptible to nucleophilic and acid-catalyzed ring-opening reactions.[1][3][4]
-
The Fluorine Atom: A powerful spectroscopic reporter. The ¹⁹F nucleus is 100% naturally abundant, highly sensitive in Nuclear Magnetic Resonance (NMR) spectroscopy, and has a large chemical shift dispersion, making it an ideal probe for tracking molecular transformations.[5][6][7]
-
The Benzyl Group: Provides a UV chromophore, enabling detection by techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Monitoring reactions of this substrate involves tracking the consumption of the starting material and the formation of one or more products, which typically arise from the cleavage of a C-O bond in the strained ring. The choice of monitoring technique depends on the specific reaction conditions, the information required (qualitative vs. quantitative), and the available instrumentation.
General Workflow for Selecting a Monitoring Technique
The selection of an appropriate analytical method is crucial for efficient and accurate reaction monitoring. The following decision tree provides a logical workflow for choosing the best technique based on the experimental needs.
Caption: Workflow for selecting a reaction monitoring technique.
Chromatographic Techniques
Chromatographic methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC)
TLC is the most rapid and cost-effective method for qualitatively monitoring a reaction.[8][9] It is ideal for determining when the starting material has been consumed and for identifying the number of products formed.
Principle of Separation: The separation is based on polarity. The stationary phase (typically silica gel) is highly polar, while the mobile phase (a solvent mixture) is less polar. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf). The ring-opening of 3-((benzyloxy)methyl)-3-fluorooxetane typically yields a more polar product (e.g., a diol or amino-alcohol), which will have a lower Rf than the starting material.
Caption: Principle of TLC for monitoring reaction progress.
Protocol:
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RXN).[10]
-
Solvent System Selection: A typical starting point for this molecule is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The goal is to achieve an Rf of ~0.4-0.5 for the starting material to allow clear separation from potential products.
-
Spotting:
-
Dissolve a small amount of the pure starting material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the SM solution in its lane on the origin line.
-
Dip a clean capillary tube into the ongoing reaction and spot it in the RXN lane.
-
In the co-spot (C) lane, first spot the SM, then spot the reaction mixture directly on top of it.[11]
-
-
Development: Place the spotted plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[12]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since the benzyl group provides a UV chromophore, this is easily done under a UV lamp (254 nm). Alternatively, stain the plate with potassium permanganate.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the RXN lane. The co-spot lane helps to unambiguously identify the starting material spot.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the progress of a reaction, making it ideal for kinetic studies and purity analysis.[13]
Causality Behind Method Choice: The benzyloxy group in the molecule allows for strong UV detection, typically around 254 nm. A reversed-phase (RP-HPLC) method is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). As the reaction proceeds, the more polar ring-opened product will typically have a shorter retention time than the less polar starting oxetane.
Protocol for Method Development and Analysis:
-
Column and Mobile Phase:
-
Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: Begin with an isocratic method using a mixture of acetonitrile and water (e.g., 60:40). Adjust the ratio to achieve good separation between the starting material and product peaks with reasonable retention times (ideally 2-10 minutes). A gradient method may be necessary if products have widely different polarities.
-
-
Sample Preparation:
-
At timed intervals, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume of mobile phase or a suitable solvent to stop the reaction and prepare it for injection.
-
Filter the sample through a 0.45 µm syringe filter if any solid is present.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution profile using a UV detector set at 254 nm.
-
Integrate the peak areas for the starting material and product(s).
-
-
Quantification: The percentage conversion can be calculated from the peak areas. For precise kinetics, a calibration curve should be generated using standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable if the starting material and products are thermally stable and sufficiently volatile. It offers excellent separation and provides mass information for structural confirmation.[14]
Protocol Considerations:
-
Column: A standard, mid-polarity capillary column (e.g., DB-5ms) is often effective.
-
Temperature Program: An initial oven temperature of ~100-150°C, followed by a ramp of 10-20°C/min up to ~280-300°C.
-
Sample Preparation: Aliquots are taken from the reaction, quenched, and diluted in a volatile solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., silylation of hydroxyl groups in the product) may be necessary to improve volatility and peak shape.
Spectroscopic Techniques
Spectroscopic methods monitor changes in the chemical structure of the molecules involved in the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for monitoring reactions of 3-((benzyloxy)methyl)-3-fluorooxetane, with ¹⁹F NMR being exceptionally informative.[15]
Why ¹⁹F NMR is Superior:
-
High Sensitivity & 100% Abundance: The ¹⁹F nucleus provides a strong signal.[6]
-
No Background Signal: Unlike ¹H NMR, there are no endogenous fluorine signals in common solvents or reagents, resulting in a clean, simple spectrum.[5][6]
-
Large Chemical Shift Dispersion: The ¹⁹F chemical shift is extremely sensitive to its local electronic environment.[7][16] The change from a strained oxetane ring to a more flexible, open-chain structure upon reaction causes a significant and easily detectable shift in the ¹⁹F signal.
Caption: Change in ¹⁹F NMR signal during reaction monitoring.
¹H NMR: While more complex due to multiple proton signals, ¹H NMR can also be used. Key signals to monitor include the disappearance of the characteristic oxetane methylene protons (typically around 4.5-5.0 ppm) and the appearance of new signals corresponding to the product.
Protocol for In-Situ NMR Monitoring:
-
Setup: The reaction is performed directly in an NMR tube using a deuterated solvent.
-
Internal Standard: Add a known amount of an inert internal standard containing fluorine (for ¹⁹F NMR, e.g., trifluorotoluene) or protons that do not overlap with reactant/product signals (for ¹H NMR). This allows for accurate quantification.
-
Data Acquisition: Place the NMR tube in the spectrometer, which is locked and shimmed.[17] Acquire spectra at regular time intervals.
-
Analysis: Integrate the signal of the starting material's fluorine atom and the product's fluorine atom relative to the internal standard. This ratio directly corresponds to the concentration and allows for the calculation of reaction conversion and kinetics.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is useful for tracking changes in functional groups, particularly the consumption of the oxetane ring.[18]
Principle: The strained C-O-C bonds of the oxetane ring have characteristic stretching vibrations. The disappearance of these bands can be monitored to follow the reaction. Real-time FTIR spectroscopy can be employed to determine reaction kinetics.[19]
Key Vibrational Bands:
-
Oxetane C-O Stretch: Look for the disappearance of a characteristic peak, often around 980 cm⁻¹.
-
Product O-H Stretch: In ring-opening reactions with water or alcohols, the appearance of a broad O-H stretch around 3200-3500 cm⁻¹ is a clear indicator of product formation.
Calorimetric Techniques
Reaction Calorimetry
For scale-up and safety analysis, reaction calorimetry is essential. It measures the heat evolved or absorbed during a reaction in real-time.[20]
Principle: The heat flow is directly proportional to the reaction rate. By monitoring the heat output, one can obtain detailed kinetic information and crucial safety data, such as the maximum heat release rate and the potential for thermal runaway, which is particularly relevant for highly exothermic ring-opening polymerizations.[21]
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Disadvantages | Best For |
| TLC | Qualitative | Fast, inexpensive, simple setup.[9] | Non-quantitative, limited resolution. | Rapidly checking for reaction completion. |
| HPLC | Quantitative | High resolution, highly quantitative, automated.[13] | Requires method development, more expensive. | Kinetic studies and purity analysis. |
| GC-MS | Quantitative, Structural | High sensitivity, provides mass data for identification.[14] | Requires volatile & thermally stable compounds. | Analysis of volatile products. |
| ¹⁹F NMR | Quantitative, Structural | Extremely sensitive, clean background, highly specific.[5][6] | High instrument cost, requires deuterated solvents. | Precise, in-situ kinetic monitoring. |
| FTIR | Semi-Quantitative | Real-time monitoring possible, good for functional groups.[18][19] | Can be difficult to quantify, overlapping peaks. | Tracking disappearance of the oxetane ring. |
| Calorimetry | Kinetic, Thermodynamic | Provides critical safety and scale-up data.[20] | Specialized equipment required. | Process development and safety assessment. |
Conclusion
The successful synthesis and application of molecules derived from 3-((benzyloxy)methyl)-3-fluorooxetane rely on a robust understanding of the reaction progress. A multi-faceted approach to monitoring is often the most effective strategy. For rapid qualitative checks, TLC is indispensable. For precise quantitative analysis and kinetic studies, ¹⁹F NMR offers unparalleled specificity and clarity due to the fluorine probe, complemented by HPLC for routine high-throughput analysis. The choice of technique should always be guided by the specific goals of the experiment, from initial discovery to process scale-up.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Common oxetane derivatives used in cationic ring-opening polymerization.
- 19F-centred NMR analysis of mono-fluorin
- An Overview of Fluorine NMR.
- Ring opening polymerization of oxetane by the use of a montmorillonite clay as catalyst.
- Synthesis, Characterization, and Investigation of Energetic Oxetane Deriv
- Analytical techniques for reaction monitoring, mechanistic investig
- 19F NMR of Pharmaceuticals. YouTube.
- Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions. Benchchem.
- ¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b.
- The high resolution FTIR-spectrum of oxetane.
- Thin Layer Chrom
- Using thin-layer chromatography to investig
- Can anybody suggest column conditions for analyzing simply substituted oxetanes by GC-MS ?
- Thin Layer Chrom
- Tips & Tricks for Thin-Layer Chrom
- HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Oxetane Present
- Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Reaction Calorimetry. Polymer Science.
- Chemical Space Explor
- Monitoring NMR Reactions Online Using Magritek's Spinsolve. AZoM.
- 3-((Benzyloxy)methyl)-3-fluorooxetane. BLDpharm.
- Oxetanes: formation, reactivity and total syntheses of n
- Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- cas 865451-84-9|| where to buy 3-[(Benzyloxy)methyl]-3-fluoro-oxetane. Chemenu.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Home Page [chem.ualberta.ca]
- 13. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. youtube.com [youtube.com]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 21. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Notes and Protocols: The Strategic Integration of 3-Fluorooxetanes in Modern Agrochemical Research
Introduction: The Imperative for Structural Innovation in Crop Protection
The relentless evolution of resistance in fungal pathogens, weeds, and insect pests necessitates a continuous pipeline of novel agrochemical active ingredients.[1] The modern crop protection chemist's toolbox is increasingly reliant on sophisticated molecular design to optimize efficacy, enhance metabolic stability, and improve safety profiles.[2][3] Among the most powerful strategies in this endeavor is the incorporation of fluorine, which can dramatically alter a molecule's physicochemical and biological properties.[4][5] Concurrently, the use of small, strained ring systems like oxetanes has gained prominence as a method to introduce favorable three-dimensional structure and modulate properties such as solubility and metabolic fate.[6][7]
This guide explores the practical applications of combining these two powerful concepts through the use of the 3-fluorooxetane moiety. This small, fluorinated heterocycle represents a compelling, yet underexplored, building block in agrochemical research. By serving as a unique bioisosteric replacement for commonly used groups, the 3-fluorooxetane motif offers a novel strategy to address key challenges in lead optimization and overcome existing resistance mechanisms.
The Scientific Rationale: Why 3-Fluorooxetane?
The strategic value of the 3-fluorooxetane ring stems from the synergistic interplay of the oxetane core and the fluorine substituent. This combination offers a unique constellation of properties that can be leveraged to fine-tune agrochemical candidates.
Pillar 1: The Influence of the Oxetane Ring
The four-membered oxetane ring is more than just a structural linker. Its inherent ring strain (approximately 106 kJ·mol⁻¹) and near-planar geometry influence molecular conformation and can enhance interactions with target proteins.[8] Key contributions of the oxetane core include:
-
Improved Aqueous Solubility: The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, often leading to improved solubility compared to its carbocyclic analogue, cyclobutane. This is a critical parameter for ensuring effective transport within the plant.[6]
-
Metabolic Stability: The oxetane ring itself is generally more resistant to metabolic degradation than other common functionalities, such as gem-dimethyl or carbonyl groups, for which it can serve as a bioisostere.[9]
-
Conformational Rigidity: The constrained nature of the ring can lock a molecule into a specific, biologically active conformation, potentially increasing binding affinity to the target enzyme or receptor.[8]
Pillar 2: The Role of the Fluorine Atom
The introduction of a single fluorine atom at the 3-position of the oxetane ring imparts a range of powerful effects, rooted in fluorine's high electronegativity and the strength of the carbon-fluorine bond.[1]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can dramatically increase the half-life of an active ingredient.[10][11]
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups and increase lipophilicity (LogP), which can be crucial for optimizing membrane permeability and translocation within the target organism.[8]
-
Altered Binding Interactions: The polarized C-F bond can engage in favorable orthogonal multipolar interactions with protein backbones at the target site, potentially increasing binding affinity and potency.[5]
The logical workflow for considering the 3-fluorooxetane moiety in agrochemical design is outlined below.
Sources
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103694201B - Synthesis method of oxetanone - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SDHI Fungicides | FRAC [frac.info]
- 11. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Functionalizing the Oxetane Ring of 3-((benzyloxy)methyl)-3-fluorooxetane
Abstract
The oxetane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to modulate key physicochemical properties of drug candidates.[1] This guide provides a detailed, step-by-step approach to the functionalization of the oxetane ring in 3-((benzyloxy)methyl)-3-fluorooxetane, a versatile building block for drug discovery programs. We will explore various synthetic strategies, including nucleophilic ring-opening and transformations that preserve the core oxetane structure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated oxetanes in their work.
Introduction: The Significance of Fluorinated Oxetanes in Medicinal Chemistry
Oxetanes, four-membered oxygen-containing heterocycles, have garnered significant attention in drug discovery due to their unique structural and electronic properties.[2] Their incorporation into molecular scaffolds can lead to improvements in aqueous solubility, metabolic stability, and target affinity.[1] The introduction of a fluorine atom, as in 3-((benzyloxy)methyl)-3-fluorooxetane, further enhances these desirable characteristics. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, pKa, and metabolic fate, making fluorinated oxetanes particularly attractive building blocks.[3]
The 3-((benzyloxy)methyl)-3-fluorooxetane scaffold offers multiple avenues for chemical modification. The benzyloxy group can be deprotected to reveal a primary alcohol for further elaboration, while the strained oxetane ring is susceptible to regioselective ring-opening by various nucleophiles, providing access to a diverse range of functionalized acyclic structures.[4][5] This guide will provide detailed protocols for these key transformations.
Visualization of Key Functionalization Pathways
Caption: Key functionalization pathways for 3-((benzyloxy)methyl)-3-fluorooxetane.
Part 1: Nucleophilic Ring-Opening of the Oxetane Ring
The strained nature of the oxetane ring allows for nucleophilic attack, leading to ring-opening and the formation of 1,3-difunctionalized acyclic products. This transformation is typically promoted by Lewis or Brønsted acids, which activate the oxetane oxygen, facilitating nucleophilic attack at one of the ring carbons.[6] The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the oxetane substrate and the incoming nucleophile.
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with a Thiol Nucleophile
This protocol describes the ring-opening of 3-((benzyloxy)methyl)-3-fluorooxetane using a thiol nucleophile in the presence of a Lewis acid catalyst.
Materials:
-
3-((benzyloxy)methyl)-3-fluorooxetane (1.0 eq)
-
Thiophenol (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen source
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-((benzyloxy)methyl)-3-fluorooxetane and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thiophenol to the stirred solution.
-
Add boron trifluoride diethyl etherate dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The expected product is 1-((benzyloxy)methyl)-1-fluoro-3-(phenylthio)propan-2-ol. The regioselectivity is driven by the nucleophilic attack at the less sterically hindered carbon of the oxetane ring.
Data Summary:
| Reactant | Molar Eq. | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 3-((benzyloxy)methyl)-3-fluorooxetane | 1.0 | BF₃·OEt₂ (1.1 eq) | DCM | 0 | 2-4 | 75-85 |
| Thiophenol | 1.2 |
Part 2: Functionalization via Side-Chain Modification
An alternative strategy for functionalizing 3-((benzyloxy)methyl)-3-fluorooxetane involves modification of the benzyloxymethyl side chain while preserving the oxetane ring. This approach allows for the introduction of various functional groups at the 3-position of the oxetane.
Protocol 2: Debenzylation to Reveal the Primary Alcohol
This protocol details the removal of the benzyl protecting group via catalytic hydrogenation to yield (3-fluorooxetan-3-yl)methanol.
Materials:
-
3-((benzyloxy)methyl)-3-fluorooxetane (1.0 eq)
-
Palladium on carbon (10% Pd/C, 0.1 eq)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve 3-((benzyloxy)methyl)-3-fluorooxetane in methanol or ethyl acetate.
-
Carefully add 10% palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Expected Outcome:
The product of this reaction is (3-fluorooxetan-3-yl)methanol. This primary alcohol can then be used in a variety of subsequent transformations.
Data Summary:
| Reactant | Molar Eq. | Catalyst | Solvent | Pressure | Time (h) | Expected Yield (%) |
| 3-((benzyloxy)methyl)-3-fluorooxetane | 1.0 | 10% Pd/C (0.1 eq) | MeOH | 1 atm | 12-24 | 90-98 |
Protocol 3: Oxidation of the Primary Alcohol to a Carboxylic Acid
This protocol describes the oxidation of (3-fluorooxetan-3-yl)methanol to the corresponding carboxylic acid, 3-fluorooxetane-3-carboxylic acid. This transformation provides a key intermediate for amide bond formation and other derivatizations.
Materials:
-
(3-fluorooxetan-3-yl)methanol (1.0 eq)
-
Jones reagent (CrO₃/H₂SO₄/acetone) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Acetone
-
Isopropanol
-
Standard glassware for reaction, workup, and purification
Procedure (using Jones Reagent):
-
Dissolve (3-fluorooxetan-3-yl)methanol in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. A color change from orange to green will be observed.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the excess oxidizing agent by the addition of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome:
The final product is 3-fluorooxetane-3-carboxylic acid. This compound is a valuable building block for further functionalization, particularly for the synthesis of amides and esters. The use of photoredox catalysis has also been explored for the decarboxylative alkylation of similar 3-aryl-oxetane carboxylic acids.[7][8]
Data Summary:
| Reactant | Molar Eq. | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| (3-fluorooxetan-3-yl)methanol | 1.0 | Jones Reagent | Acetone | 0 | 1-3 | 70-80 |
Workflow Visualization
Caption: Experimental workflow for the functionalization of 3-((benzyloxy)methyl)-3-fluorooxetane.
Conclusion
This application note has provided a detailed guide to the functionalization of 3-((benzyloxy)methyl)-3-fluorooxetane, a key building block in modern medicinal chemistry. By following the outlined protocols for nucleophilic ring-opening and side-chain modification, researchers can access a wide array of novel chemical entities. The versatility of this scaffold, coupled with the beneficial properties imparted by the fluorinated oxetane motif, makes it a powerful tool for the development of next-generation therapeutics.
References
- Synfacts. (2023). Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes. Synfacts, 19(10), 1029.
- Anguera, J., et al. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231.
- Li, Z., et al. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3211-3216.
- Dubois, M. A. J., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 88(7), 4203-4215.
- Dubois, M. A. J., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ChemRxiv.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
- Anguera, J., et al. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
- Gonzalez-Esguevillas, M., et al. (2025). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxidation of DIPEA. Chemistry – A European Journal.
- Davies, H. M. L., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688-15694.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Gillaizeau, I., et al. (2018). Oxetane opening by various nucleophiles. Tetrahedron, 74(38), 5363-5370.
- Chafin, A. P., et al. (2001). Synthesis, Characterization, and Unusual Surface Activity of a Series of Novel Architecture, Water-Dispersible Poly(fluorooxetane)s. Langmuir, 17(19), 5786-5793.
- Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal, 30(72), e202403277.
- Wani, A. A., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry.
- Gillaizeau, I., et al. (2025). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. European Journal of Organic Chemistry.
- Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 19(35), 7591-7603.
- Richmond, T. G. (n.d.). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes.
- Scott, J. S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-23.
- Kumar, V., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Oishi, T., et al. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 20, 1481-1490.
- Li, Y., et al. (2020). Functionalization of Benzylic sp3 C-H of 2-Methylazaarenes in Deep Eutectic Solvent. Molecules, 25(11), 2642.
- BLDpharm. (n.d.). 3-((Benzyloxy)methyl)-3-fluorooxetane.
- Ruda, G. F., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2019(2), M1065.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Improving yield and purity in 3-((benzyloxy)methyl)-3-fluorooxetane synthesis
Welcome to the technical support center for the synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, offering in-depth troubleshooting advice and frequently asked questions to improve both yield and purity. The information provided herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
Introduction
The 3-fluorooxetane moiety is a valuable building block in medicinal chemistry, often employed to enhance the physicochemical and pharmacokinetic properties of drug candidates. The synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane, a key intermediate, typically involves the deoxofluorination of the corresponding tertiary alcohol, 3-((benzyloxy)methyl)oxetan-3-ol. This transformation, while conceptually straightforward, can present several challenges that affect both the yield and purity of the final product. This guide will address these common issues in a practical question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane.
Low or No Yield of the Desired Product
Question: My reaction to fluorinate 3-((benzyloxy)methyl)oxetan-3-ol with diethylaminosulfur trifluoride (DAST) resulted in a very low yield of the desired 3-((benzyloxy)methyl)-3-fluorooxetane. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in DAST-mediated fluorinations of tertiary alcohols like 3-((benzyloxy)methyl)oxetan-3-ol can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Reagent Quality and Handling:
-
DAST Inactivity: DAST is highly sensitive to moisture and can decompose over time, leading to reduced activity.[1] Ensure you are using a fresh bottle of DAST or a recently purchased one stored under an inert atmosphere. Visually inspect the reagent; it should be a clear, pale-yellow liquid. Darker coloration may indicate decomposition.
-
Anhydrous Conditions: The reaction is extremely sensitive to water. Any moisture will rapidly quench the DAST reagent and can lead to the formation of byproducts.[2] Ensure all glassware is oven-dried or flame-dried before use, and all solvents are rigorously dried using appropriate methods (e.g., distillation over a suitable drying agent or passing through a column of activated alumina). The reaction should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
2. Reaction Temperature:
-
Insufficient Activation: While DAST reactions are often initiated at low temperatures (e.g., -78 °C) to control the initial exothermic reaction, the temperature may need to be slowly raised to room temperature to ensure the reaction goes to completion.[1] If the reaction is kept at a very low temperature for the entire duration, it might not have enough energy to overcome the activation barrier for the fluorination of a sterically hindered tertiary alcohol.
-
Thermal Decomposition of DAST: Conversely, excessive heating should be avoided. DAST can decompose explosively at temperatures above 50 °C.[3] It is crucial to maintain careful temperature control throughout the reaction.
3. Reaction Stoichiometry:
-
Insufficient DAST: For a tertiary alcohol, a slight excess of DAST (typically 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion. Using a stoichiometric amount or less may result in incomplete conversion.
4. Substrate Quality:
-
Purity of the Starting Alcohol: Ensure that the starting material, 3-((benzyloxy)methyl)oxetan-3-ol, is of high purity. Impurities can interfere with the reaction.
Workflow for Optimizing Yield:
Caption: Decision tree for troubleshooting low yield.
Presence of Significant Impurities
Question: My crude NMR spectrum shows several unexpected peaks in addition to my product. What are the likely impurities and how can I minimize their formation?
Answer:
The formation of impurities in this reaction is common and can be attributed to side reactions of the DAST reagent or decomposition of the starting material or product.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to inactive DAST, insufficient stoichiometry, or low reaction temperature. | Address the points in the "Low Yield" section. |
| Elimination Byproducts (Alkenes) | DAST can promote elimination reactions, especially with tertiary alcohols that can form stable carbocations. This can lead to ring-opening of the oxetane. | Use milder fluorinating agents like Deoxo-Fluor™ or XtalFluor®, which are known to reduce elimination side products.[4] Maintain low reaction temperatures. |
| Debenzylated Products | The benzyl ether is generally stable to DAST, but prolonged reaction times or elevated temperatures could potentially lead to some cleavage, especially if acidic byproducts form. | Keep reaction times to a minimum and maintain low temperatures. Quench the reaction as soon as the starting material is consumed (monitored by TLC). |
| DAST Decomposition Byproducts | Thermal decomposition of DAST can lead to various sulfur-containing impurities. | Avoid heating the reaction mixture. |
1. Characterization of Impurities:
-
NMR Spectroscopy: Unreacted starting material will show a characteristic hydroxyl proton signal in the ¹H NMR spectrum. Elimination byproducts will likely exhibit new olefinic proton signals. Debenzylated products would lack the characteristic aromatic signals of the benzyl group. Resources like the "NMR Chemical Shifts of Trace Impurities" can be helpful for identifying common solvent and reagent-related impurities.[3][5]
2. Minimizing Impurity Formation:
-
Alternative Fluorinating Agents: If elimination is a significant issue, consider using a less acidic or more sterically hindered fluorinating agent. Deoxo-Fluor™ is a thermally more stable alternative to DAST.[6] XtalFluor® reagents are crystalline solids that are often safer to handle and can provide higher selectivity with reduced elimination byproducts.[7]
-
Careful Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly to prevent the formation of degradation products.
Purification Strategy:
Caption: General workflow for purification.
Column Chromatography Details:
-
Stationary Phase: Silica gel is typically effective for this purification.
-
Mobile Phase: A non-polar/polar solvent system is recommended. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For instance, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate will allow for the separation of non-polar byproducts from the more polar product and any unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane?
A1: The synthesis generally proceeds in two steps: the preparation of the precursor alcohol and its subsequent fluorination.
Step 1: Synthesis of 3-((benzyloxy)methyl)oxetan-3-ol
A common route to 3-substituted oxetan-3-ols involves the reaction of a suitable Grignard or organolithium reagent with oxetan-3-one. However, for this specific molecule, a more practical approach starts from a commercially available diol.
Protocol: Synthesis of 3-((benzyloxy)methyl)oxetan-3-ol
-
Protection of a diol: Start with a suitable 1,3-diol, for example, 2-(hydroxymethyl)-2-methylpropane-1,3-diol. One of the primary hydroxyl groups is selectively protected, for instance, as a benzyl ether.
-
Cyclization: The remaining diol is then cyclized to form the oxetane ring. This is often achieved by converting the remaining hydroxyl groups to good leaving groups (e.g., tosylates or mesylates) followed by intramolecular Williamson ether synthesis using a base like sodium hydride.
-
Functional group manipulation: Subsequent steps would involve converting the methyl group to a hydroxymethyl group.
Step 2: Fluorination of 3-((benzyloxy)methyl)oxetan-3-ol
Protocol: Fluorination using DAST [1]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 3-((benzyloxy)methyl)oxetan-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Add DAST (1.2 eq.) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Q2: What are the key safety precautions to take when working with DAST?
A2: DAST is a hazardous reagent and requires careful handling.
-
Thermal Instability: DAST can decompose violently when heated above 50 °C and can be explosive.[3] Never distill DAST. Reactions should be conducted at or below room temperature.
-
Moisture Sensitivity: It reacts exothermically with water to produce hydrogen fluoride (HF), which is highly corrosive and toxic. All manipulations should be carried out under anhydrous conditions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves (neoprene or nitrile are recommended). A face shield is also advisable.
-
Quenching: Quench any residual DAST slowly and carefully with a suitable reagent, such as a saturated solution of sodium bicarbonate or by slowly adding it to a stirred slurry of ice and sodium bicarbonate.
Q3: Are there safer and more efficient alternatives to DAST for this fluorination?
A3: Yes, several newer fluorinating agents have been developed with improved safety profiles and, in some cases, better selectivity.
-
Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride): This is a liquid reagent that is thermally more stable than DAST, though it still requires careful handling. It often gives higher yields and fewer elimination byproducts.[6]
-
XtalFluor® Reagents (e.g., XtalFluor-E® and XtalFluor-M®): These are crystalline solids that are significantly more thermally stable and less sensitive to moisture than DAST. They are generally considered safer to handle and can be used in standard glassware.[7]
-
Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride): This is another solid, thermally stable fluorinating agent that is easy to handle in the air.[7]
The choice of reagent will depend on the specific substrate, scale of the reaction, and available safety infrastructure. For sterically hindered alcohols, a more reactive agent might be necessary, but this often comes with increased safety concerns.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic techniques is essential for the characterization of 3-((benzyloxy)methyl)-3-fluorooxetane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show the characteristic signals for the benzylic protons (a singlet around 4.5 ppm), the aromatic protons of the benzyl group (multiplet between 7.2-7.4 ppm), and the methylene protons of the oxetane ring. The protons on the carbon bearing the fluorine will show coupling to the fluorine atom.
-
¹³C NMR: The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling. The benzylic carbon and the aromatic carbons will also be present.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the fluorine atom. The product should exhibit a single resonance, likely a triplet or a multiplet depending on the coupling with adjacent protons.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the final product. The pure compound should appear as a single spot on a TLC plate or a single peak in an HPLC chromatogram under various elution conditions.
By carefully considering these troubleshooting points and FAQs, researchers can enhance the yield and purity of 3-((benzyloxy)methyl)-3-fluorooxetane, facilitating its use in further synthetic endeavors.
References
- Couturier, M., et al. (2010).
- Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Efficient Deoxofluorinating Reagents. Org. Lett., 11(21), 5050-5053.
- Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem., 64(19), 7048–7054.
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
- Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. J. Org. Chem., 40(5), 574–578.
- Singh, R. P., & Shreeve, J. M. (2002). Recent highlights in nucleophilic fluorination with (diethylamino)sulfur trifluoride. Synthesis, 2002(17), 2561-2578.
- Markovskij, L. N., et al. (1973). Synthesis of dialkylaminosulfur trifluorides. Zh. Org. Khim., 9, 1847.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757–786.
- Hudlicky, M. (1996). Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. In Organic Reactions (Vol. 35, pp. 513-637). John Wiley & Sons, Inc.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 26(26), 6534–6538.
-
Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Paquette, L. A., & Ollevier, T. (2001). Diethylaminosulfur Trifluoride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.
- Burkhard, J. A., et al. (2010). Synthesis of 3-Substituted Oxetanes and Their Application in Medicinal Chemistry.
- Zhang, Y., et al. (2019). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3- ylamines. Connect Journals.
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
Atlantis Press. (2016). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. guidechem.com [guidechem.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. semanticscholar.org [semanticscholar.org]
Common side products in the synthesis of 3-substituted fluorooxetanes and their avoidance
Technical Support Center: Synthesis of 3-Substituted Fluorooxetanes
Welcome to the technical support guide for the synthesis of 3-substituted fluorooxetanes. These strained heterocyclic motifs are of increasing importance in medicinal chemistry, often serving as valuable bioisosteres for carbonyl and gem-dimethyl groups, enhancing properties like metabolic stability and solubility.[1][2] However, their synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice to overcome common hurdles in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My synthesis of a 3-aryl-3-fluorooxetane via intramolecular Williamson etherification is plagued by a significant amount of the corresponding allylic alcohol side product. What is causing this, and how can I suppress it?
Answer:
This is the most common problem encountered when synthesizing 3-substituted oxetanes from 1,3-diol precursors. The formation of the allylic alcohol is a direct consequence of a competing elimination reaction (E2) versus the desired intramolecular nucleophilic substitution (SN2) that leads to cyclization.
Root Cause Analysis: The SN2 vs. E2 Competition
The classical approach involves a 1,3-diol, which is first selectively monofunctionalized (e.g., as a tosylate, mesylate, or halide) at one of the primary hydroxyl groups. The remaining tertiary alcohol is then deprotonated with a base to act as the intramolecular nucleophile.
-
Desired Pathway (SN2 Cyclization): The alkoxide attacks the carbon bearing the leaving group, displacing it to form the four-membered oxetane ring.
-
Undesired Pathway (E2 Elimination): If a proton is accessible on the carbon adjacent to the substituent (the β-carbon relative to the leaving group), the base can abstract this proton, leading to the elimination of the leaving group and the formation of a double bond. This yields the allylic alcohol.
The presence of a fluorine atom at the 3-position can exacerbate this issue. Fluorine is a highly electronegative, electron-withdrawing group. This increases the acidity of the protons on the adjacent CH2 group (the β-protons), making them more susceptible to abstraction by the base and favoring the E2 elimination pathway.
Troubleshooting Workflow for Minimizing Elimination
dot digraph "Troubleshooting_Elimination" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
start [label="High Allylic Alcohol\nSide Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes check_base [label="Evaluate Base", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Evaluate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Evaluate Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; check_lg [label="Evaluate Leaving Group", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions sol_base [label="Use a bulky, non-nucleophilic\nbase (e.g., KOtBu, NaHMDS)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Use a polar aprotic solvent\n(e.g., THF, Dioxane)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Run at lower temperatures\n(e.g., 0 °C to RT)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_lg [label="Use a better leaving group\n(e.g., NsO- > TsO- > MsO- > Br- > Cl-)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Optimized Oxetane Yield", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_base; check_base -> sol_base [label="Strong, hindered base\nfavors proton abstraction"]; sol_base -> check_solvent;
check_solvent -> sol_solvent [label="Polar aprotic solvents\nsolvate cations, freeing\nthe alkoxide for SN2"]; sol_solvent -> check_temp;
check_temp -> sol_temp [label="Elimination often has a\nhigher activation energy\nthan substitution"]; sol_temp -> check_lg;
check_lg -> sol_lg [label="A more labile leaving group\naccelerates the SN2 rate"]; sol_lg -> end_node; } tended Caption: Troubleshooting decision tree for minimizing allylic alcohol formation.
Strategic Solutions:
-
Choice of Base: This is the most critical factor. Strong, sterically hindered, non-nucleophilic bases are preferred. They are poor nucleophiles themselves and their bulkiness disfavors the E2 pathway by making it more difficult to access the β-protons.
-
Recommended: Potassium tert-butoxide (KOtBu), Sodium bis(trimethylsilyl)amide (NaHMDS).
-
Avoid: Sodium hydride (NaH) can sometimes be effective, but its heterogeneous nature can lead to inconsistent results. Strong, less hindered bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will strongly favor elimination.
-
-
Solvent Selection: Polar aprotic solvents are ideal. They solvate the cation (e.g., K+ from KOtBu) without forming hydrogen bonds with the alkoxide nucleophile. This "naked" alkoxide is more reactive and favors the SN2 pathway.
-
Recommended: Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF).
-
Avoid: Protic solvents like ethanol or water will solvate the alkoxide, reducing its nucleophilicity and favoring elimination.
-
-
Temperature Control: Intramolecular cyclization to a strained four-membered ring can have a high activation barrier, but elimination reactions are often more entropically favored and can dominate at higher temperatures. Running the reaction at lower temperatures often improves the ratio of cyclization to elimination.
-
Recommended Range: 0 °C to room temperature. Start low and allow the reaction to warm slowly.
-
Data-Driven Comparison of Conditions:
| Base | Solvent | Temperature (°C) | Typical Oxetane Yield (%) | Typical Allylic Alcohol Yield (%) |
| NaOH | Ethanol | 80 | < 10% | > 80% |
| NaH | THF | 65 | 40-60% | 30-50% |
| KOtBu | THF | 25 | > 85% | < 10% |
Data is illustrative and will vary based on the specific substrate.
Question 2: I'm attempting a fluorinative cyclization using a reagent like Deoxofluor, but I'm getting a complex mixture of products, including what appears to be ring-opened polymers. How can I improve the yield of the desired 3-fluorooxetane?
Answer:
Fluorinative cyclization of a 1,3-diol is an elegant route, but it introduces new potential side reactions. The primary issue here is the competition between intramolecular cyclization and intermolecular reactions that lead to oligomers or polymers.[3][4]
Root Cause Analysis: Intramolecular vs. Intermolecular Reaction
In this reaction, a fluorinating agent (e.g., DAST, Deoxofluor) activates a hydroxyl group, turning it into a good leaving group. The other hydroxyl group is then intended to act as an intramolecular nucleophile.
-
Desired Pathway (Intramolecular): The non-activated alcohol attacks the activated carbon center, displacing the leaving group and forming the fluorooxetane.
-
Undesired Pathway (Intermolecular): An activated diol molecule can be attacked by the hydroxyl group of another diol molecule. This forms a dimer, which can then react further, leading to a chain of ring-opened polyethers.[4][5] This is essentially a form of cationic ring-opening polymerization, where the activated alcohol acts as an initiator.[4]
Mechanism: Desired Cyclization vs. Polymerization
Strategic Solutions:
-
High-Dilution Conditions: This is the most effective strategy to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thus suppressing the intermolecular pathway.
-
Slow Addition: Instead of adding the fluorinating agent all at once, add it slowly (e.g., via syringe pump) to a dilute solution of the diol. This keeps the concentration of the highly reactive activated intermediate low at all times, further favoring the intramolecular cyclization.
Recommended Experimental Protocol (High-Dilution Fluorinative Cyclization):
-
Setup: In a dry, inert atmosphere (N2 or Ar), equip a three-neck round-bottom flask with a dropping funnel (or syringe pump), a thermometer, and a magnetic stirrer.
-
Dilution: Dissolve the 1,3-diol substrate in a large volume of a dry, non-coordinating solvent like dichloromethane (DCM) or toluene to a final concentration of 0.01-0.05 M.
-
Cooling: Cool the solution to the recommended temperature for the fluorinating agent (e.g., -78 °C for DAST, 0 °C for Deoxofluor).
-
Slow Addition: Dissolve the fluorinating agent (e.g., Deoxofluor, 1.1 equivalents) in a small amount of the same dry solvent and add it to the dropping funnel. Add the solution dropwise to the stirred diol solution over several hours (e.g., 2-4 hours).
-
Reaction: Allow the reaction to stir at the low temperature and then warm slowly to room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.
-
Workup: Proceed with standard aqueous workup and chromatographic purification.
Question 3: How can I effectively purify my final 3-substituted fluorooxetane from the unreacted diol precursor and the allylic alcohol side product?
Answer:
Purification can be challenging due to the similar polarities of the desired product, starting material, and certain side products. A combination of techniques is often necessary.
Purification Strategy:
-
Aqueous Workup: First, perform a thorough aqueous workup to remove any water-soluble reagents and salts.
-
Column Chromatography (Primary Method): Silica gel column chromatography is the standard method.
-
Polarity Profile: The typical elution order on silica gel is:
-
Allylic Alcohol (least polar): This side product is often significantly less polar than the diol and oxetane.
-
3-Fluorooxetane (intermediate polarity): The oxetane oxygen is a hydrogen bond acceptor, giving it moderate polarity.[1]
-
1,3-Diol Precursor (most polar): The two hydroxyl groups make the starting material very polar and it will adhere strongly to the silica.
-
-
Solvent System: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) to elute the non-polar impurities and the allylic alcohol. Gradually increase the polarity (e.g., to 70:30 Hexanes:Ethyl Acetate) to elute the desired fluorooxetane. The diol will typically remain on the column or elute much later.
-
-
Distillation (for volatile products): If your fluorooxetane is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be an excellent method for removing non-volatile impurities like the diol starting material and polymeric residues.
-
Recrystallization (for solid products): If your product is a solid, recrystallization from a suitable solvent system can provide material of very high purity.
References
- Nishimura, T. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- BenchChem. The Core Mechanism of Cationic Ring-Opening Polymerization of Oxetanes: An In-depth Technical Guide. BenchChem.
- ResearchGate. Synthesis of Polymers with Well-Defined Structures by Novel Ring-Opening Reactions of Oxetanes | Request PDF.
- Liu, Y., et al. (2017).
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- ResearchGate. Synthesis of oxetanes from alcohols | Request PDF.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- BenchChem. The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development. BenchChem.
- Beilstein Journals.
- National Institutes of Health (NIH).
- ResearchGate. Oxetanes: formation, reactivity and total syntheses of natural products.
- Plaçais, C., et al. (2021).
- Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
- Royal Society of Chemistry (RSC).
- Wikipedia.
Sources
Technical Support Center: Optimization of Reaction Conditions for Fluorooxetane Ring Formation
Welcome to the technical support guide for the synthesis and optimization of fluorooxetane rings. Fluorooxetanes, particularly 3-fluorooxetanes, are increasingly vital structural motifs in medicinal chemistry. Their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. However, the construction of this strained, fluorinated four-membered ring presents unique synthetic challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust understanding for future synthetic design.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems encountered during the synthesis of fluorooxetanes, which typically involves the intramolecular cyclization of a 3-hydroxy-2-fluoropropyl derivative.
Problem 1: Low or No Yield of the Fluorooxetane Product
Question: I am attempting an intramolecular cyclization of a 2-fluoro-1,3-propanediol monotosylate using sodium hydride in THF, but I'm seeing very low conversion to the desired 3-fluorooxetane. What are the likely causes and how can I fix this?
Answer:
Low or no yield in this critical ring-forming step is a common issue that can be traced to several factors related to reagents, reaction conditions, and the stability of the precursor.
Probable Causes & Solutions:
-
Ineffective Deprotonation: The first step is the formation of an alkoxide. If the base is not strong enough or has degraded, deprotonation will be incomplete.
-
Solution: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. However, it is highly reactive with moisture. Ensure you are using a fresh bottle of NaH or a sample that has been stored under an inert atmosphere. Use anhydrous solvent to prevent quenching the base. Consider using other strong bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), which may offer different solubility and reactivity profiles.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction. It must solubilize the substrate and the base while favoring the desired reaction pathway.
-
Solution: While THF is a common choice, its polarity may be insufficient for some substrates. Consider more polar aprotic solvents like DMF or DMSO.[1][2] These solvents can accelerate SN2 reactions by effectively solvating the counter-ion of the base, leaving the alkoxide more nucleophilic. However, be aware that these solvents can also promote elimination side reactions and require rigorous drying.
-
-
Substrate Degradation: The fluorinated precursor can be unstable, especially if purification or storage conditions are not optimal.
-
Solution: Use the precursor immediately after preparation and purification. If storage is necessary, keep it under an inert atmosphere at low temperature. Confirm the purity and integrity of your starting material by NMR before starting the cyclization reaction.
-
-
Reaction Temperature is Too Low: While lower temperatures can suppress side reactions, insufficient thermal energy will prevent the reaction from proceeding at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-60 °C). Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes cyclization without significantly increasing byproduct formation.
-
Problem 2: The Major Product is an Allylic Alcohol (Elimination Product)
Question: My main product from the cyclization reaction is 2-fluoroallyl alcohol, not the 3-fluorooxetane. How can I favor the SN2 cyclization over the E2 elimination?
Answer:
The competition between intramolecular SN2 (cyclization) and E2 (elimination) is a fundamental challenge in this synthesis. The formation of the allylic alcohol indicates that the alkoxide is acting as a base, abstracting a proton, rather than as a nucleophile to displace the leaving group.
Probable Causes & Solutions:
-
Sterically Hindered Base: Bulky bases are designed to favor elimination by being too large to act as nucleophiles. While the intramolecular alkoxide is the reactant, the choice of external base to form it can influence the reaction environment.
-
Solution: Avoid overly bulky bases if possible. A less sterically demanding base like sodium hydride (NaH) is generally preferred over potassium tert-butoxide (KOtBu) when trying to minimize elimination.[3]
-
-
High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to start the reaction at 0 °C and allow it to slowly warm to room temperature. This can favor the SN2 pathway.
-
-
Poor Leaving Group: A leaving group that is slow to depart can give the alkoxide more time to act as a base.
-
Solution: While tosylate (-OTs) is a good leaving group, a triflate (-OTf) or mesylate (-OMs) can be even better, potentially accelerating the SN2 reaction rate relative to elimination. Prepare the corresponding monomesylate or monotriflate of your 2-fluoro-1,3-propanediol and test it under the same conditions.
-
Problem 3: Issues with Precursor Synthesis (e.g., Deoxyfluorination of a Diol)
Question: I am trying to synthesize my 2-fluoro-1,3-propanediol precursor by deoxyfluorination of a glycerol derivative, but the reaction is messy and gives low yields. What are the best practices for this step?
Answer:
Deoxyfluorination is a powerful but often challenging transformation. The choice of fluorinating agent is critical and depends on the substrate's sensitivity.
Probable Causes & Solutions:
-
Harsh Fluorinating Agent: Reagents like diethylaminosulfur trifluoride (DAST) are effective but can be thermally unstable and may lead to side reactions or degradation, especially with sensitive substrates.
-
Solution: Consider using more modern and stable deoxyfluorinating reagents. PyFluor and AlkylFluor are known to be more thermally stable and can provide higher yields with fewer elimination byproducts compared to DAST.[3] Aminodifluorosulfinium salts are another class of reagents that show excellent selectivity.[3]
-
-
Inadequate Protection Strategy: If you are starting from a triol like glycerol, selective protection is key to ensuring that only the desired hydroxyl group is fluorinated.
-
Solution: A robust protecting group strategy is essential.[4][5][6][7] For example, the 1- and 3-hydroxyl groups of glycerol can be protected as a benzylidene acetal, leaving the C2 hydroxyl group free for fluorination. Subsequent removal of the acetal and selective functionalization of one of the primary alcohols (e.g., as a tosylate) yields the desired cyclization precursor.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base and solvent combination for the cyclization?
The ideal combination promotes a high rate of intramolecular SN2 reaction while minimizing E2 elimination.
-
Base: A strong, non-nucleophilic, and sterically unencumbered base is ideal. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol, driving the reaction forward.
-
Solvent: A polar aprotic solvent is generally best. THF is a good starting point, but if the reaction is slow, switching to DMF or DMSO can significantly increase the rate.[1][2] Always use anhydrous solvents.
| Condition Set | Base | Solvent | Typical Outcome | Rationale |
| A (Standard) | NaH | THF | Moderate to good yield of oxetane. | Good balance of reactivity and selectivity. |
| B (Accelerated) | NaH | DMF/DMSO | Faster reaction, potentially higher yield. | Higher polarity accelerates SN2. May increase elimination if heated. |
| C (Elimination Risk) | KOtBu | t-BuOH/THF | Higher risk of elimination byproduct. | Bulky base in its conjugate acid solvent can favor E2 pathway. |
Q2: What is the best leaving group for fluorooxetane ring formation?
An excellent leaving group is crucial for an efficient SN2 reaction. The most common choices are sulfonates.
-
Tosylate (-OTs): Widely used, stable, and easy to introduce. It is a very good leaving group.
-
Mesylate (-OMs): Slightly more reactive than a tosylate, making it a good alternative if cyclization is sluggish.
-
Triflate (-OTf): An exceptionally good leaving group. It is very reactive and can be useful for difficult cyclizations but may be less stable and more expensive.
For most applications, a tosylate or mesylate provides the best balance of reactivity, stability, and cost.
Q3: How can I confirm the formation of the fluorooxetane ring and distinguish it from byproducts?
A combination of spectroscopic techniques is essential:
-
19F NMR: This is the most definitive method. The 3-fluorooxetane will show a distinct fluorine signal with a characteristic chemical shift and coupling pattern (a triplet of triplets is often observed due to coupling with adjacent protons).
-
1H NMR: The formation of the strained oxetane ring results in a unique chemical shift and coupling pattern for the ring protons, which will be significantly different from the linear precursor or the allylic alcohol byproduct.
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product, helping to distinguish it from starting material and byproducts.
Experimental Protocols
Protocol: Synthesis of 3-Fluorooxetane via Intramolecular Cyclization
This protocol describes a general procedure for the ring-closing reaction, starting from 2-fluoro-3-(tosyloxy)propan-1-ol. Warning: Handle all reagents and solvents under an inert atmosphere (Nitrogen or Argon) in a fume hood. Sodium hydride reacts violently with water.
Materials:
-
2-fluoro-3-(tosyloxy)propan-1-ol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Wash the sodium hydride (1.2 eq) with anhydrous hexanes three times to remove the mineral oil. Carefully decant the hexanes each time under an inert atmosphere.
-
Suspend the oil-free NaH in anhydrous THF (concentration of substrate ~0.1 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 2-fluoro-3-(tosyloxy)propan-1-ol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH4Cl solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate the solvent carefully under reduced pressure (Note: 3-fluorooxetane is volatile).
-
Purify the crude product by distillation or flash column chromatography to yield pure 3-fluorooxetane.
Visual Diagrams
Reaction Mechanism: Intramolecular SN2 Cyclization
Caption: General mechanism for fluorooxetane ring formation.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low fluorooxetane yield.
References
-
Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]
-
Gogoi, C., et al. (2024). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 22(32), 6485-6489. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology, 1(7). [Link]
-
ResearchGate. (2008). ChemInform Abstract: Radical Addition Reactions of Fluorinated Species. Part 7. Highly Selective Two-Step Synthesis of 1-(Polyfluoroalkyl)ethane-1,2-diols; Regioselectivity of the Additions of Methylated 1,3-Dioxolanes to Perfluoroolefins. [Link]
-
Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Chemical Science Journal. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PMC. [Link]
-
Alshammari, M. D. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. University of Mississippi, eGrove. [Link]
Sources
- 1. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. media.neliti.com [media.neliti.com]
- 7. youtube.com [youtube.com]
Addressing challenges in the scale-up synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane
Welcome to the technical support resource for the synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the laboratory and scale-up synthesis of this valuable fluorinated building block. As a motif of increasing importance in medicinal chemistry, understanding the nuances of its synthesis is critical for successful drug development campaigns.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field experience.
The synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane typically involves the deoxofluorination of the corresponding tertiary alcohol, 3-((benzyloxy)methyl)-3-hydroxyoxetane. While straightforward on paper, this transformation is fraught with challenges, particularly during scale-up. The primary difficulties stem from the high reactivity and thermal instability of common fluorinating agents, the inherent strain of the oxetane ring, and the potential for complex byproduct formation.[1][2]
This guide is structured to address these issues directly in a practical, question-and-answer format.
Section 1: The Fluorination Step - Troubleshooting Guide
The conversion of the tertiary alcohol to the fluoride is the most critical and problematic step. The following section addresses the most common issues encountered.
Q1: My reaction shows low or stalled conversion. What are the primary causes and corrective actions?
A1: Low conversion is a frequent issue, often attributable to reagent quality, moisture, or suboptimal temperature control.
-
Causality - Reagent Potency: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and its analogues are highly sensitive to moisture.[3] Contamination with water leads to rapid decomposition, forming hydrogen fluoride (HF) and inactive byproducts, thereby reducing the effective stoichiometry of the reagent. Commercially sourced DAST can also vary in quality and may degrade upon prolonged storage, even under inert atmosphere.
-
Causality - Inadequate Activation: The reaction proceeds via an intermediate alkoxy-sulfur difluoride, which then undergoes nucleophilic substitution by fluoride. At insufficiently low temperatures, the formation of this intermediate can be slow, leading to stalled reactions. Conversely, if the temperature is too high, reagent decomposition and side reactions can outcompete the desired fluorination.[4]
Troubleshooting Protocol:
-
Reagent Verification:
-
Always use freshly opened or recently purchased DAST or Deoxo-Fluor from a reputable supplier.
-
If the reagent is old or has been opened multiple times, consider purchasing a new bottle. Redistillation is possible but hazardous and often not practical.[3]
-
-
Strict Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven ( >120 °C) and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Ensure the starting alcohol, 3-((benzyloxy)methyl)-3-hydroxyoxetane, is rigorously dried under high vacuum before use.
-
-
Temperature Control:
-
Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the addition of the fluorinating agent.[2] A slight increase to -60 °C or -50 °C may be necessary to drive the reaction to completion, but this should be done cautiously while monitoring for byproduct formation via TLC or crude NMR.
-
Q2: I am observing significant byproducts from elimination and/or ring-opening. How can these be minimized?
A2: This is the most common challenge, stemming from the inherent reactivity of the carbocationic intermediates and the strain of the oxetane ring. The acidic nature of the reaction medium, often contaminated with HF from reagent decomposition, is a key driver for these side reactions.[2][5]
-
Causality - Elimination: Dehydration of the tertiary alcohol or the intermediate alkoxy-sulfur species can lead to the formation of the corresponding exocyclic alkene, 3-(benzyloxymethylene)oxetane. This is often promoted by excess reagent or elevated temperatures.
-
Causality - Ring-Opening: The oxetane ring is susceptible to acid-catalyzed ring-opening.[1][6] The Lewis acidic nature of the fluorinating agent and the generated HF can protonate the oxetane oxygen, leading to cleavage of the strained four-membered ring. This results in a complex mixture of polymeric or rearranged products.
Mitigation Strategies:
| Strategy | Mechanism of Action | Key Implementation Points |
| Choice of Reagent | Newer aminodifluorosulfinium salts (e.g., XtalFluor-E, XtalFluor-M) are often less prone to generating strongly acidic byproducts and can exhibit higher selectivity.[4][7] Deoxo-Fluor is generally considered more thermally stable than DAST, potentially reducing decomposition and HF formation.[3][8] | For scale-up, consider replacing DAST with Deoxo-Fluor or an XtalFluor reagent. While more expensive, the improved safety profile and potentially cleaner reaction can justify the cost.[7] |
| Temperature Management | Lower temperatures (-78 °C) disfavor elimination pathways, which typically have a higher activation energy than the desired substitution.[4] | Perform the addition of the fluorinating agent slowly at -78 °C. Do not allow the internal temperature to rise significantly. |
| Non-polar Solvent | Using a non-polar solvent like toluene or hexane instead of dichloromethane (DCM) can sometimes suppress side reactions that proceed through charged intermediates. | Conduct a solvent screen on a small scale to identify the optimal medium. |
| Acid Scavenger | The inclusion of a hindered, non-nucleophilic base (e.g., proton sponge) can neutralize trace HF without interfering with the fluorinating agent. This is an advanced technique and requires careful optimization. | Use with caution, as the base can also react with the fluorinating agent. |
| Careful Workup | Quenching the reaction with a cold, weak base solution (e.g., saturated NaHCO₃) is critical to neutralize acids immediately and prevent post-reaction degradation. | Ensure the quench is performed at low temperature and that the aqueous phase remains basic. |
Q3: The reaction is highly exothermic and difficult to control during scale-up. What are the critical safety considerations?
A3: Both DAST and Deoxo-Fluor are high-energy reagents that can decompose violently. DAST, in particular, is known to be thermally unstable and can undergo explosive decomposition at temperatures above 50 °C.[4][8] The exothermic nature of the reaction with alcohols, combined with the potential for runaway decomposition, makes thermal management the paramount safety concern during scale-up.
Critical Safety & Engineering Controls:
-
Thermal Hazard Analysis: Before any scale-up, perform a Differential Scanning Calorimetry (DSC) analysis on the reaction mixture to understand the onset of decomposition exotherms.[8]
-
Reverse Addition: Add the starting alcohol solution slowly to the fluorinating agent solution at -78 °C. This maintains a low concentration of the reactive alcohol, helping to control the exotherm.
-
Efficient Heat Transfer: Use a jacketed reactor with a powerful cooling system and an appropriate heat transfer fluid. Ensure the reactor is not oversized for the batch, as a high surface-area-to-volume ratio is crucial for efficient cooling.
-
Personal Protective Equipment (PPE): Always handle DAST and Deoxo-Fluor in a chemical fume hood. Use a blast shield. Wear acid-resistant gloves, a flame-retardant lab coat, and full face protection.
-
Quench Strategy: Have a pre-chilled, robust quenching solution ready before starting the reaction.
Section 2: Purification & General FAQs
Purification Troubleshooting
Q1: How can I purify the product on a large scale without resorting to column chromatography?
A1: Flash chromatography is not viable for multi-kilogram scale production. The focus should be on developing a scalable purification method.
-
Aqueous Workup & Extraction: A carefully designed series of aqueous washes can remove the majority of impurities. Wash with cold, dilute NaHCO₃ or K₂CO₃ to remove acidic byproducts. Follow with a brine wash to break up emulsions and remove water.
-
Distillation: 3-((benzyloxy)methyl)-3-fluorooxetane is a liquid, and vacuum distillation is a potential method.[9] However, care must be taken as residual acidity can cause decomposition at elevated temperatures. A fractional distillation under high vacuum is recommended.
-
Crystallization: While the product itself is an oil, it may be possible to crystallize it as a salt or co-crystal, or to crystallize impurities out of the crude oil. This requires significant development work.
General Frequently Asked Questions
Q1: What is the mechanism of deoxofluorination with DAST?
A1: The reaction proceeds through the formation of an intermediate alkoxy-sulfur difluoride. The alcohol attacks the sulfur atom of DAST, displacing a fluoride ion. This is followed by an intramolecular Sₙ2-type attack by the fluoride ion on the carbon atom, with the departure of the sulfur-containing group and the formation of the C-F bond.
Q2: What are the critical quality attributes for the starting material, 3-((benzyloxy)methyl)-3-hydroxyoxetane?
A2: The primary CQA is the absence of water. As discussed, moisture critically impacts the reaction yield and profile. Additionally, the starting material should be free of any diol precursor, as the primary hydroxyl group would also react, consuming the expensive fluorinating agent.
Q3: What analytical techniques are essential for monitoring this reaction?
A3: A combination of techniques is recommended:
-
¹⁹F NMR: This is the most direct method to observe the formation of the C-F bond. The product will have a characteristic signal, and the appearance of other signals can indicate byproduct formation.
-
¹H and ¹³C NMR: Useful for confirming the overall structure and identifying impurities after workup.
-
GC-MS: An excellent tool for monitoring the disappearance of starting material and the appearance of product and volatile byproducts, allowing for a semi-quantitative assessment of the reaction mixture.
Section 3: Visualized Workflows & Protocols
General Synthetic and Troubleshooting Workflow
The following diagram outlines the key steps and decision points in the synthesis and troubleshooting process.
Caption: High-level workflow for synthesis and troubleshooting.
Detailed Experimental Protocol (Lab Scale)
Caution: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions.
-
Preparation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a thermocouple, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 equivalents) to the cold DCM via syringe.
-
Substrate Addition: In a separate flame-dried flask, dissolve 3-((benzyloxy)methyl)-3-hydroxyoxetane (1.0 equivalent) in anhydrous DCM (50 mL). Add this solution dropwise to the cold Deoxo-Fluor® solution over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Allow the reaction to slowly warm to -40 °C over 2 hours. Monitor the reaction for completion by TLC or by quenching a small aliquot for GC-MS analysis.
-
Quench: Once the reaction is complete, cool it back down to -78 °C. In a separate flask, prepare a stirred, saturated solution of sodium bicarbonate (150 mL) and cool it in an ice bath. Slowly transfer the reaction mixture into the bicarbonate solution via cannula, ensuring vigorous stirring.
-
Workup: Allow the quenched mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield 3-((benzyloxy)methyl)-3-fluorooxetane as a colorless oil.
References
-
Wikipedia. Diethylaminosulfur trifluoride. Available from: [Link]
-
ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Available from: [Link]
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]
-
News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. Available from: [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2024). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. Available from: [Link]
-
NIH National Library of Medicine. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Available from: [Link]
-
Organic Syntheses. (2011). GEM-DIFLUORINATION OF BENZOPHENONES BY DEOXO-FLUOR®. Available from: [Link]
-
chemeurope.com. (2025). Novel method to synthesise valuable fluorinated drug compounds. Available from: [Link]
-
NUS News. (2025). Novel method to synthesise valuable fluorinated drug compounds. Available from: [Link]
-
Society of Chemical Industry. (2011). Simpler fluorine chemistry. Available from: [Link]
-
Scribd. "Fluorinated Oxetanes Synthesis Breakthrough". Available from: [Link]
-
Nature Portfolio. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Available from: [Link]
-
NIH National Library of Medicine. (2020). Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. Available from: [Link]
-
NIH National Library of Medicine. (2021). Oxetanes in Drug Discovery Campaigns. Available from: [Link]
-
NIH National Library of Medicine. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Available from: [Link]
-
ResearchGate. (2010). Safety of Deoxo Fluorination Reagents. Available from: [Link]
-
ResearchGate. (2025). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. Available from: [Link]
-
ResearchGate. (2023). Synthesis of 3‐fluorooxetan derivatives. Available from: [Link]
-
wenxuecity.com. (2023). DAST and Deoxo-Fluor. Available from: [Link]
-
C&EN Global Enterprise. (2025). A new path to elusive fluorinated oxetanes. Available from: [Link]
-
ResearchGate. (2015). Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. Available from: [Link]
-
ACS Publications - Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]
-
MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
-
Organic Syntheses. (2006). METHYL (R)-(-)-3-BENZYLOXY-2-METHYL PROPANOATE. Available from: [Link]
-
MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simpler fluorine chemistry [soci.org]
- 9. 865451-84-9|3-((Benzyloxy)methyl)-3-fluorooxetane|BLDpharm [bldpharm.com]
Troubleshooting guide for unexpected reactivity of the fluorooxetane group
Welcome to the Technical Support Center for Fluorooxetane Reactivity. This resource is designed for researchers, scientists, and drug development professionals who are incorporating fluorooxetane moieties into their molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions to address unexpected reactivity and help you navigate the unique chemical behavior of this increasingly important structural motif.
Senior Application Scientist's Foreword
The fluorooxetane group is a valuable asset in medicinal chemistry, offering a unique combination of properties that can enhance metabolic stability, modulate pKa, and improve cell permeability.[1][2][3] However, the inherent ring strain of the oxetane, coupled with the potent electronic effects of the fluorine atom, can lead to unexpected reactivity. This guide is born from field-proven insights and a deep dive into the mechanistic underpinnings of fluorooxetane chemistry. Our goal is to equip you not just with protocols, but with the understanding of why certain experimental choices are critical. By anticipating potential pitfalls and understanding the driving forces behind side reactions, you can design more robust synthetic routes and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: My fluorooxetane-containing compound is degrading during silica gel chromatography. What is happening?
A1: The acidic nature of standard silica gel is likely promoting the ring-opening of the oxetane. The oxetane oxygen can be protonated by the acidic silanol groups on the silica surface, which activates the ring towards nucleophilic attack by residual water, alcohols from your eluent, or even another molecule of your compound.
Solution:
-
Neutralize your silica gel: Prepare a slurry of silica gel in your desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). After stirring, the silica can be used to pack your column.
-
Switch to a different stationary phase: Consider using alumina (basic or neutral), or a bonded-phase silica like diol or C18 for reverse-phase chromatography.
-
Minimize contact time: Perform the chromatography as quickly as possible.
Q2: I am observing polymerization of my 3-fluorooxetane substrate. How can I prevent this?
A2: Polymerization is a common side reaction, especially in the presence of strong Lewis acids or Brønsted acids.[4] The acid activates the oxetane ring by coordinating to the oxygen, initiating a cationic ring-opening polymerization cascade.
Solution:
-
Re-evaluate your catalyst: If a Lewis acid is required for your reaction, consider using a milder one. For example, if you are using AlCl₃, try switching to a less aggressive acid like ZnCl₂ or a borane catalyst like B(C₆F₅)₃, which has shown good yields and selectivities in oxetane isomerizations while minimizing polymerization.[4][5]
-
Control stoichiometry: Use the minimum effective amount of your acid catalyst.
-
Low temperatures: Running your reaction at lower temperatures can slow down the rate of polymerization relative to your desired reaction.
-
High dilution: Working at lower concentrations can disfavor the intermolecular reactions that lead to polymerization.
Q3: Does the position of the fluorine atom (2- vs. 3-position) significantly alter the oxetane's stability?
A3: Yes, the position of the fluorine atom has a profound impact on the electronic properties of the oxetane ring and, consequently, its stability and reactivity.
-
3-Fluorooxetane: The fluorine atom is two bonds away from the ring oxygen. Its primary influence is through a strong inductive electron-withdrawing effect, which can make the C-F bond itself susceptible to nucleophilic attack in some contexts, but it has a less direct impact on the oxetane oxygen's basicity compared to a 2-fluoro substituent.
-
2-Fluorooxetane: The fluorine atom is directly attached to one of the carbons of the ether linkage. This has two major effects:
-
The strong electron-withdrawing effect of the fluorine atom deactivates the adjacent carbon towards nucleophilic attack.
-
It significantly reduces the basicity of the oxetane oxygen, making it less prone to protonation or coordination with Lewis acids.
-
Therefore, a 2-fluorooxetane is generally more stable towards acid-catalyzed ring-opening than a 3-fluorooxetane. However, the reactivity of 2-fluorooxetanes with nucleophiles can be complex, with the fluorine influencing the regioselectivity of the attack.
Troubleshooting Guide: Unexpected Product Formation
Problem 1: Ring-Opening Instead of Reaction at Another Functional Group
You are attempting a reaction on a different part of your molecule, but you are isolating a product where the fluorooxetane ring has opened.
Caption: Troubleshooting unexpected fluorooxetane ring-opening.
-
Symptoms: You are using a Lewis acid (e.g., BBr₃, TiCl₄, AlCl₃) or a strong Brønsted acid (e.g., TFA, HCl) and are observing products where a nucleophile (halide from the Lewis acid, solvent, or water) has added to the oxetane ring.
-
Mechanism: The acid activates the oxetane by coordinating to the oxygen atom, creating a partial positive charge on the adjacent carbons. This makes the ring highly susceptible to nucleophilic attack. The regioselectivity of this attack is electronically controlled, meaning the nucleophile will preferentially attack the more substituted carbon atom, which can better stabilize the positive charge.[6]
-
Solutions:
-
Switch to a milder Lewis acid: If possible, use a Lewis acid that is less likely to aggressively coordinate to the oxetane. For example, Sc(OTf)₃ has been used for ring-opening reactions, but milder conditions might be achieved with other catalysts.[5]
-
Use a non-coordinating acid: If a Brønsted acid is needed, consider using an acid with a non-nucleophilic counter-ion, such as HBF₄.
-
Protecting Groups: If the reaction at another site requires harsh acidic conditions, consider a synthetic route where the fluorooxetane is introduced after this step.
-
-
Symptoms: You are using a strong nucleophile (e.g., Grignard reagents, organolithiums, thiolates, azides) and are observing ring-opened products.
-
Mechanism: This is typically an Sₙ2-type reaction where the nucleophile directly attacks one of the carbons of the oxetane ring. The regioselectivity is generally governed by sterics, with the nucleophile attacking the less sterically hindered carbon atom.[6][7] However, the electronic effects of the fluorine atom can significantly influence this. For a 3-fluorooxetane, attack at C4 is common. For a 2-fluorooxetane, the situation is more complex, and electronic effects might direct the nucleophile to the C4 position despite the presence of the fluorine at C2.
-
Solutions:
-
Modify the Nucleophile: Use a "softer" or more sterically hindered nucleophile to reduce its reactivity towards the oxetane.
-
Temperature Control: Perform the reaction at the lowest possible temperature to favor the desired reaction pathway, which may have a lower activation energy.
-
Protecting Groups: While protecting an oxetane itself is not standard, reconsidering the overall synthetic strategy to avoid exposing the fluorooxetane to strong nucleophiles is a valid approach.
-
Problem 2: Unexpected Isomerization or Rearrangement
You obtain a product with the same molecular weight as your expected product, but the spectroscopic data indicates a different structure, such as a homoallylic alcohol.
-
Cause: This is often a result of Lewis acid-catalyzed isomerization.[5] The Lewis acid can coordinate to the oxetane oxygen, leading to a ring-opening to form a carbocationic intermediate, which can then rearrange, often through a hydride or alkyl shift, followed by elimination to form an alkene.
-
Solutions:
-
Catalyst Screening: The choice of Lewis acid is critical. For instance, B(C₆F₅)₃ has been shown to be effective for the isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols, while other Lewis acids gave mixtures of isomers and polymerization.[4] If isomerization is an unwanted side reaction, a different class of catalyst should be explored.
-
Solvent Effects: The solvent can influence the stability of the carbocationic intermediate. A less polar solvent may disfavor the formation of this intermediate.
-
Temperature and Reaction Time: Carefully monitor the reaction and minimize the reaction time and temperature to reduce the likelihood of rearrangement.
-
Protocols for Stability and Reactivity Assessment
To proactively address potential issues, it is advisable to assess the stability of your fluorooxetane-containing compound under the planned reaction conditions.
Protocol 1: Small-Scale Stability Test
Objective: To determine if your fluorooxetane-containing compound is stable to the reagents and conditions of a planned reaction.
Materials:
-
Your fluorooxetane-containing compound
-
The solvent and all reagents for the planned reaction
-
Small reaction vials (e.g., 1-dram vials)
-
TLC plates and/or LC-MS vials
-
An internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis)
Procedure:
-
Set up three small-scale reactions in parallel:
-
Reaction A (Full Reaction): Combine your fluorooxetane compound, all reagents, and the solvent.
-
Reaction B (Control 1 - Reagent Stability): Combine your fluorooxetane compound and each individual reagent in separate vials with the solvent.
-
Reaction C (Control 2 - Solvent/Thermal Stability): Dissolve your fluorooxetane compound in the solvent.
-
-
Add a known amount of an internal standard to each vial.
-
Run the reactions under the same conditions (temperature, time) as your planned large-scale reaction.
-
At various time points (e.g., 0, 1, 4, and 24 hours), take a small aliquot from each vial.
-
Analyze the aliquots by TLC and/or LC-MS. Compare the ratio of your starting material to the internal standard and look for the appearance of new spots (TLC) or peaks (LC-MS).
Interpretation:
-
If degradation is observed only in Reaction A , it is likely due to the combination of reagents.
-
If degradation is observed in Reaction B , you can pinpoint which specific reagent is causing the instability.
-
If degradation is observed in Reaction C , your compound may be thermally unstable or reactive with the solvent.
Protocol 2: Analytical Methods for Detecting Degradation Products
Objective: To identify and quantify the products of unexpected reactions.
| Analytical Method | Application | Pros | Cons |
| GC-MS | For volatile and thermally stable fluorooxetanes and their degradation products. | High resolution, excellent for structural elucidation of unknown volatile products. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | The most versatile method for analyzing reaction mixtures containing fluorooxetanes. | Applicable to a wide range of polarities and molecular weights; provides molecular weight information. | May require optimization of ionization method (ESI, APCI) for best sensitivity. |
| ¹⁹F NMR | To track the fate of the fluorine-containing parts of the molecule. | Highly sensitive to the electronic environment of the fluorine atom; can distinguish between different fluorinated species. | Does not provide information on non-fluorinated degradation products. |
| ¹H and ¹³C NMR | For detailed structural elucidation of isolated byproducts. | Provides detailed structural information. | Requires isolation and purification of the byproducts; may be complex for mixtures. |
References
- Li, X. Y., Yang, Z. Y., & Xu, J. X. (2013). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Current Organic Synthesis, 10(2), 169-199.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Cabré, A., Rafael, S., Sciortino, G., Ujaque, G., & Riera, A. (2020). Catalytic Regioselective Isomerization of 2,2‐Disubstituted Oxetanes to Homoallylic Alcohols.
- Goti, A., et al. (2007). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Chemistry – A European Journal, 13(28), 7944-7950.
- Fessard, T. C., & Carreira, E. M. (2008). Oxetanes as Versatile Building Blocks in Organic Synthesis.
- Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 13279-13330.
- Xu, W., & Xu, J. X. (2016). Regioselective ring opening reactions of unsymmetric oxetanes. Chinese Journal of Organic Chemistry, 36(1), 1-17.
- Boyd, D. R., & Marle, E. R. (1914). CXCVI.—The velocities of combination of sodium derivatives of phenols with olefine oxides. Journal of the Chemical Society, Transactions, 105, 2117-2139.
- Sun, H., et al. (2020). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 25(21), 5084.
- Gouverneur, V., et al. (2015). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. The Journal of Organic Chemistry, 80(16), 8046-8057.
- El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5701.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-((benzyloxy)methyl)-3-fluorooxetane
Welcome to the technical support center for the purification of crude 3-((benzyloxy)methyl)-3-fluorooxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this valuable building block in high purity. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.
Introduction
3-((Benzyloxy)methyl)-3-fluorooxetane is a key intermediate in medicinal chemistry, prized for the unique properties conferred by its strained oxetane ring and fluoro substituent.[1] However, achieving high purity of this compound can be challenging due to potential side products from its synthesis and its inherent reactivity. This guide provides a comprehensive resource for troubleshooting common purification issues and answers frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3-((benzyloxy)methyl)-3-fluorooxetane.
Issue 1: Low yield after flash column chromatography.
Question: I'm losing a significant amount of my product during flash column chromatography. My crude material looks fine by TLC, but the final yield is much lower than expected. What could be happening?
Answer: There are several potential causes for low recovery after chromatographic purification.
-
On-column Degradation: The oxetane ring can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause decomposition of the product during purification. This is a common issue with acid-sensitive compounds.
-
Solution:
-
Neutralize the Silica Gel: Before packing your column, wash the silica gel with a solution of triethylamine (Et3N) in your chosen solvent system (e.g., 1-2% Et3N in ethyl acetate/hexanes). This will neutralize the acidic sites on the silica surface.
-
Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
Minimize Residence Time: Run your column as quickly as possible without sacrificing separation. A shorter residence time on the stationary phase reduces the opportunity for degradation.
-
-
-
Product Volatility: While not extremely volatile, some product may be lost if high vacuum is applied for an extended period during solvent removal.
-
Solution:
-
Controlled Evaporation: Use a rotary evaporator with a controlled vacuum and a water bath temperature not exceeding 40°C.
-
Final Drying: For the final removal of residual solvent, use a high vacuum for a limited time or purge with a gentle stream of nitrogen.
-
-
-
Improper Solvent System: If the polarity of your eluent is too high, your product may elute too quickly with impurities. Conversely, if it's too low, the product may remain on the column.
-
Solution:
-
Thorough TLC Analysis: Before running the column, carefully optimize your solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the product to ensure good separation.
-
Gradient Elution: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can provide better separation and recovery.
-
-
Issue 2: My purified product shows a new peak in the 1H NMR spectrum that I can't identify.
Question: After purification, my 1H NMR shows the expected peaks for 3-((benzyloxy)methyl)-3-fluorooxetane, but there's also a new, unexpected peak. What could this be?
Answer: The appearance of a new peak post-purification often points to a decomposition product.
-
Ring-Opening: As mentioned, the oxetane ring can open under acidic conditions. If you used standard silica gel, you might have formed a diol or an unsaturated alcohol.
-
Troubleshooting:
-
Check for Broad Peaks: A broad singlet in your NMR is indicative of an alcohol (-OH) proton.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can help identify the mass of the impurity, which can confirm a ring-opened product.
-
Repurify: If the impurity level is low, you may be able to repurify a portion of the material using the neutralized silica gel method described above.
-
-
-
Debenzylation: While less common under standard purification conditions, loss of the benzyl protecting group can occur, especially if exposed to catalytic hydrogenation conditions inadvertently (e.g., residual palladium from a previous reaction step).
-
Troubleshooting:
-
Look for Missing Aromatic Protons: The characteristic peaks for the benzyl group protons (around 7.3 ppm) would be absent or diminished in the NMR spectrum of the debenzylated impurity.
-
Confirm with Mass Spectrometry: The mass of the impurity would be 90 units less than the product.
-
-
Issue 3: I'm having trouble separating my product from a close-running impurity by flash chromatography.
Question: There's an impurity that has a very similar Rf to my product on TLC, and I can't get baseline separation on my column. What are my options?
Answer: When dealing with close-running impurities, you may need to consider alternative purification techniques or modify your chromatographic method.
-
Optimize Chromatography:
-
Change Solvent System: Sometimes, a complete change in the solvent system (e.g., using dichloromethane/methanol instead of ethyl acetate/hexanes) can alter the elution order and improve separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than flash chromatography and may be able to separate the two compounds.
-
-
-
General Procedure:
-
Use a short-path distillation apparatus to minimize product loss.
-
Employ a good vacuum pump and an accurate pressure gauge.
-
Heat the distillation flask slowly and evenly using an oil bath.
-
Collect fractions and analyze them by TLC or NMR to determine their purity.
-
-
-
Crystallization: If your product is a solid at room temperature or can be induced to crystallize, this can be an excellent method for achieving high purity.
-
Solvent Screening:
-
Dissolve a small amount of the impure material in a minimum of a hot solvent in which it is soluble.
-
Slowly cool the solution to room temperature and then in an ice bath to see if crystals form.
-
Good solvent pairs for crystallization often consist of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble). Examples include ethyl acetate/hexanes or dichloromethane/pentane.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for crude 3-((benzyloxy)methyl)-3-fluorooxetane?
A1: Flash column chromatography on silica gel is the most common and generally effective method.[4] However, for the highest purity and to avoid potential degradation, it is highly recommended to use silica gel that has been neutralized with triethylamine.
Q2: What are the expected 1H and 13C NMR chemical shifts for pure 3-((benzyloxy)methyl)-3-fluorooxetane?
A2: While a specific spectrum for this exact compound is not widely published, based on similar structures, you can expect the following approximate chemical shifts[5][6]:
-
1H NMR (CDCl3):
-
~7.3 ppm (m, 5H, Ar-H)
-
~4.5-4.8 ppm (m, 4H, oxetane CH2)
-
~4.5 ppm (s, 2H, PhCH 2)
-
~3.8 ppm (d, 2H, F-C-CH 2-O)
-
-
13C NMR (CDCl3):
-
~137 ppm (Ar C)
-
~128.5, 128.0, 127.8 ppm (Ar CH)
-
~95 ppm (d, 1JCF, C-F)
-
~75 ppm (d, 2JCF, oxetane C H2)
-
~73 ppm (PhC H2)
-
~70 ppm (d, 2JCF, F-C-C H2-O)
-
Q3: How should I store the purified product?
A3: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[7][8] This minimizes potential degradation from atmospheric moisture and oxygen.
Q4: My crude product is a dark oil. Is this normal?
A4: The crude product can often be an oil with some color. The color is usually due to minor impurities. A successful purification should yield a colorless to pale yellow oil.[9]
Q5: Can I use distillation to purify my crude product?
A5: Yes, vacuum distillation can be a viable option, especially for larger quantities or if chromatography fails to remove certain impurities.[2][3] However, you must proceed with caution as the compound may be thermally sensitive. It is crucial to use a high vacuum to keep the distillation temperature as low as possible.
Experimental Protocols
Protocol 1: Neutralized Flash Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexanes). Add triethylamine to the slurry to a final concentration of 1% (v/v) and stir for 15 minutes.
-
Column Packing: Pack a column with the neutralized silica gel slurry.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of your starting eluent (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine).
-
Sample Loading: Dissolve your crude 3-((benzyloxy)methyl)-3-fluorooxetane in a minimum amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with your starting solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature below 40°C. Further dry under high vacuum for a short period.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Additive | 1% Triethylamine in the mobile phase |
| Typical Gradient | 5% to 30% Ethyl Acetate in Hexanes |
| TLC Visualization | UV light (254 nm) and/or a potassium permanganate stain |
Protocol 2: Small-Scale Vacuum Distillation Trial
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Material: Place a small amount (e.g., 1-2 g) of the crude material and a magnetic stir bar into the distillation flask.
-
Vacuum: Slowly apply vacuum and monitor the pressure. Aim for a pressure below 1 mmHg.
-
Heating: Begin slowly heating the distillation flask in an oil bath while stirring.
-
Observation: Carefully observe the temperature at which the material begins to distill. This will give you an approximate boiling point at that pressure.
-
Analysis: Collect the distillate and analyze its purity by TLC or NMR to determine if the distillation was successful in removing impurities.
Visualization of Purification Workflow
Caption: Decision workflow for purification.
References
-
Patel, M. K., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(40), 36009–36022. [Link]
-
Organic Syntheses. Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. [Link]
-
Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]
-
Li, J., et al. (2023). Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components. ACS Omega, 8(43), 40707–40718. [Link]
-
This is Chemistry. (2020, August 24). Cubane Episode 3 - Vacuum Distillation for the Ketal? [Video]. YouTube. [Link]
-
Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. [Link]
-
Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. [Link]
-
Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Evergreensino Chemical Co.,Ltd. (2025, August 15). What is the stability of O - Methylbenzoic Acid under different conditions? Blog. [Link]
-
Collins, M., et al. (2018). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 10(10), 1538-1548. [Link]
-
Carreras, C. R., et al. (2010). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine. Molbank, 2010(2), M680. [Link]
-
Vistain, J. E., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 257, 43-50. [Link]
-
SpectraBase. 4-Benzyloxy-3-benzyloxymethylbutanoic acid. [Link]
Sources
- 1. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 865451-84-9|3-((Benzyloxy)methyl)-3-fluorooxetane|BLDpharm [bldpharm.com]
- 8. cas 865451-84-9|| where to buy 3-[(Benzyloxy)methyl]-3-fluoro-oxetane [english.chemenu.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Overcoming low yield in the fluorination step of oxetane synthesis
Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable 3-fluorooxetane motif into their molecules. The deoxofluorination of 3-hydroxyoxetanes is a powerful transformation, but it is not without its challenges. Low yields, complex side-product profiles, and reaction scalability can be significant hurdles.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues in your reaction, select the optimal conditions, and achieve high, reproducible yields.
Part A: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My fluorination of 3-hydroxyoxetane with DAST is giving a low yield and a complex mixture of byproducts. What is happening and how can I fix it?
This is a classic and frequent challenge. The primary culprits are often the inherent instability of the fluorinating agent and the strained nature of the oxetane ring.
Root Cause Analysis:
-
Thermal Instability of DAST: Diethylaminosulfur trifluoride (DAST) is notoriously thermally unstable and can detonate at elevated temperatures (onset of decomposition ~60°C).[1][2] Even at room temperature, it can decompose over time, generating acidic and corrosive byproducts like hydrogen fluoride (HF) and sulfur tetrafluoride (SF₄).[3][4] These byproducts are strong Lewis acids that can catalyze the undesired ring-opening of the oxetane, leading to a cascade of side reactions and polymerization.
-
Ring Strain: The oxetane ring possesses significant strain energy. Under acidic conditions promoted by DAST byproducts, the ring is susceptible to cleavage, forming carbocationic intermediates that can be trapped by various nucleophiles or undergo rearrangement.[5][6][7]
-
Elimination Reactions: DAST is also known to promote elimination (dehydration) reactions, especially with secondary alcohols, leading to olefinic byproducts.[1][3][8]
Troubleshooting Workflow:
Below is a decision-making workflow to systematically address this issue.
Caption: Troubleshooting workflow for DAST-mediated oxetane fluorination.
Recommended Actions & Protocols:
-
Switch to a Modern, Thermally Stable Reagent: This is the most robust solution. Reagents like XtalFluor-E or PyFluor offer significantly better safety profiles and selectivity.[1][2][3]
-
XtalFluor-E/M: These are crystalline solids with much higher decomposition temperatures than DAST.[2] They are often used with a promoter like Et₃N·3HF or DBU and are known to give fewer elimination byproducts.[9][10]
-
PyFluor: This reagent is exceptionally stable and highly selective for fluorination over elimination.[1][8][11][12] It requires a base (e.g., DBU) for activation.[1][13]
-
-
Optimize DAST Conditions (If DAST must be used):
-
Purity is Key: Use freshly opened or distilled DAST. Older bottles can have significant amounts of HF.
-
Low Temperature: Start the reaction at -78 °C and maintain it for the duration of the addition.
-
Slow Addition: Add the DAST dropwise to a solution of the 3-hydroxyoxetane in an anhydrous aprotic solvent (e.g., DCM, Toluene).
-
Monitor Closely: Follow the reaction by TLC or LCMS and quench it as soon as the starting material is consumed to minimize byproduct formation.
-
Q2: I'm observing low conversion even after extended reaction times or at elevated temperatures. What factors could be limiting the reaction?
Low conversion suggests an issue with reactivity, either of the substrate or the reagent.
Root Cause Analysis:
-
Reagent Quality: The fluorinating agent may have degraded due to improper storage (exposure to moisture or heat).[14]
-
Steric Hindrance: Bulky substituents on the oxetane ring, particularly at the C3 position adjacent to the hydroxyl group, can significantly slow down the Sₙ2-type substitution.
-
Insufficient Reagent: For sterically hindered substrates, a larger excess of the fluorinating agent may be required.[14]
-
Sub-optimal Temperature: While high temperatures can cause decomposition, some fluorinations, especially with less reactive agents or hindered substrates, require moderate heating to proceed.[11][14]
Recommended Actions & Protocols:
-
Verify Reagent Activity: Use a fresh bottle of the fluorinating agent or test it on a simple, unhindered primary alcohol (e.g., benzyl alcohol) to confirm its activity.
-
Increase Reagent Stoichiometry: For sluggish reactions, incrementally increase the equivalents of the fluorinating agent from a typical 1.2 eq up to 2.0 eq.
-
Controlled Heating: If reacting at low temperatures gives no conversion, allow the reaction to warm slowly to room temperature. For more robust reagents like PyFluor, moderate heating (e.g., 50 °C) can be applied.[8]
-
Switch to a More Powerful Reagent: If DAST is failing, Deoxo-Fluor is a more reactive liquid alternative, though it shares DAST's thermal instability.[9][14] For solid reagents, the choice of promoter with XtalFluor can tune reactivity.[9]
Part B: Frequently Asked Questions (FAQs)
This section covers broader questions about reagent selection and reaction mechanisms.
Q1: How do I choose the best deoxofluorinating agent for my 3-hydroxyoxetane?
The choice is a critical decision that balances reactivity, selectivity, safety, and scale. The mechanism for most of these reagents involves activation of the alcohol, followed by nucleophilic displacement by fluoride with inversion of configuration.[8][13][15]
Comparison of Common Deoxofluorinating Agents:
| Reagent | Physical Form | Key Advantages | Key Disadvantages | Best For... |
| DAST | Fuming Liquid | Readily available, broad scope[1][16] | Thermally unstable, promotes elimination/rearrangement, generates HF[3][8] | Simple, unhindered primary & secondary alcohols on a small scale. |
| Deoxo-Fluor® | Liquid | More reactive than DAST[9] | Thermally unstable, hazardous, expensive[2][3] | Substrates where DAST is not reactive enough. |
| XtalFluor-E/M® | Crystalline Solid | Thermally stable, easy to handle, less elimination than DAST, no free HF generated[2][3][10] | Requires a promoter (e.g., Et₃N·3HF, DBU) to be effective[9][10] | Acid-sensitive substrates; reactions where minimizing elimination is crucial; scale-up.[9] |
| PyFluor® | Crystalline Solid | Excellent thermal stability, highly selective against elimination, cost-effective[1][8][12] | Requires a strong base (DBU, MTBD), sometimes longer reaction times[1][13] | Complex, base-tolerant substrates where selectivity is paramount.[8][11] |
Mechanism Overview: Deoxofluorination of 3-Hydroxyoxetane
The general pathway for reagents like DAST involves activation of the hydroxyl group to form a good leaving group, which is then displaced by fluoride via an Sₙ2 mechanism.
Caption: General mechanism for deoxofluorination of an alcohol.
Q2: What is the role of the solvent and additives in these reactions?
Solvent and additives are not passive components; they actively influence reaction rate and selectivity.
-
Solvents: Anhydrous, non-protic solvents are mandatory.
-
Dichloromethane (DCM): The most common choice due to its polarity and ability to dissolve most substrates and reagents.
-
Toluene/Hexanes: Less polar solvents can sometimes suppress ionization and carbocation formation, reducing rearrangement and ring-opening side reactions.
-
Acetonitrile (MeCN): Its polarity can accelerate Sₙ2 reactions, but it may not be suitable for all reagents.
-
-
Additives (Bases):
-
For DAST/Deoxo-Fluor: A non-nucleophilic hindered base like Proton-Sponge® can be added to scavenge the acidic HF byproducts that promote side reactions. This is crucial for acid-sensitive substrates.
-
For XtalFluor/PyFluor: These reagents require an additive. XtalFluor needs a fluoride source/promoter like triethylamine trihydrofluoride (Et₃N·3HF).[10] PyFluor requires a strong, non-nucleophilic Brønsted base like DBU to activate the alcohol for sulfonate ester formation.[1][13]
-
General Experimental Protocol: Fluorination of 3-Hydroxyoxetane with PyFluor
This protocol provides a robust starting point for the fluorination of a generic 3-hydroxyoxetane using a modern, selective reagent.
Materials:
-
3-Hydroxyoxetane substrate (1.0 mmol, 1.0 equiv)
-
PyFluor (1.5 mmol, 1.5 equiv)[8]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5-10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 3-hydroxyoxetane substrate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous toluene via syringe and stir until the substrate is fully dissolved.
-
Reagent Addition: Add the DBU via syringe, followed by the solid PyFluor in one portion under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If no significant conversion is observed after 4 hours, the reaction can be gently heated to 40-50 °C.[8][11]
-
Quenching: Upon completion, cool the reaction to room temperature (if heated) and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
-
Various Authors. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Various Authors. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]
-
Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]
-
Various Authors. (2022). Nucleophilic fluorination reagents featuring in this review. ResearchGate. [Link]
-
Organic Chemistry Portal. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. . [Link]
-
ACS GCI Pharmaceutical Roundtable. PyFluor. Reagent Guides. [Link]
-
Wikipedia. Fluorination with aminosulfuranes. Wikipedia, The Free Encyclopedia. [Link]
-
Umpleby, T. (2011). Simpler fluorine chemistry. Speciality Chemicals Magazine. [Link]
-
Various Authors. (2020). Oxetane Ring-Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ResearchGate. [Link]
-
Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
-
Beignet, J., et al. (2020). Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. Fluorination by sulfur tetrafluoride. Wikipedia, The Free Encyclopedia. [Link]
-
Various Authors. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Various Authors. (2020). Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. ResearchGate. [Link]
-
Various Authors. (2021). Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. ResearchGate. [Link]
-
Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group Research. [Link]
- Ryono, D. H. (1983). Synthesis of 3-hydroxyoxetane.
- Ardis, A. E., & Wojtowicz, J. A. (1977). Process for preparing 3-hydroxyoxetane.
-
News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. [Link]
-
ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
- Various Authors. (2014). Preparation method of 3-hydroxy oxetane compound.
-
Various Authors. (2024). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
-
Zaragoza, F. (2020). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. YouTube. [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
Sources
- 1. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.cn]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. Simpler fluorine chemistry [soci.org]
- 4. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PyFluor - Enamine [enamine.net]
- 12. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 13. PyFluor - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 16. DAST - Enamine [enamine.net]
Refinement of protocols for consistent results with 3-((benzyloxy)methyl)-3-fluorooxetane
Welcome to the technical support center for 3-((benzyloxy)methyl)-3-fluorooxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and handling of this valuable fluorinated oxetane building block. The unique properties of the 3-fluorooxetane motif, such as its ability to modulate pKa, lipophilicity, and metabolic stability, make it an attractive component in medicinal chemistry. However, its synthesis can present challenges. This resource aims to provide clear, actionable guidance to ensure consistent and successful results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 3-((benzyloxy)methyl)-3-fluorooxetane?
A1: The most practical and commonly employed strategy involves a two-step sequence starting from the commercially available 2-((benzyloxy)methyl)propane-1,3-diol. The key steps are:
-
Selective Fluorination: The tertiary alcohol of the diol is selectively fluorinated using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Intramolecular Cyclization: The resulting fluorinated intermediate, which now contains a primary alcohol and a tertiary fluoride, undergoes an intramolecular Williamson ether synthesis to form the strained oxetane ring.
Q2: Why is the oxetane ring sensitive to acidic conditions?
A2: The four-membered oxetane ring possesses significant ring strain. Under acidic conditions, the ether oxygen can be protonated, making it a good leaving group. This facilitates nucleophilic attack and subsequent ring-opening to form a 1,3-diol derivative. Therefore, it is crucial to avoid strongly acidic conditions during workup and purification.
Q3: I am observing significant elimination byproducts during the fluorination step. What is the likely cause?
A3: Elimination is a common side reaction during the deoxyfluorination of tertiary alcohols, especially with reagents like DAST.[1] The reaction can proceed through an E1 or E2 mechanism, favored by the formation of a stable carbocation or a strong base. To minimize elimination, it is critical to maintain low reaction temperatures and use a non-basic fluorinating agent if possible.
Q4: Can I use standard silica gel column chromatography to purify the final product?
A4: Yes, but with caution. 3-((benzyloxy)methyl)-3-fluorooxetane is a polar compound. Standard silica gel can be slightly acidic, which may cause some degradation of the oxetane ring. It is advisable to use deactivated (neutral) silica gel or to co-elute with a small amount of a neutralising agent like triethylamine in your solvent system. Reverse-phase chromatography can also be an effective alternative for purifying polar compounds.[2]
Synthesis and Troubleshooting Guides
Synthetic Protocol: From Diol to Fluorooxetane
This section provides a detailed, step-by-step methodology for the synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane.
Step 1: Selective Fluorination of 2-((benzyloxy)methyl)propane-1,3-diol
-
Reaction: Conversion of the tertiary alcohol to a tertiary fluoride.
-
Reagents: 2-((benzyloxy)methyl)propane-1,3-diol, Deoxo-Fluor (or DAST), anhydrous dichloromethane (DCM).
Experimental Protocol:
-
To a solution of 2-((benzyloxy)methyl)propane-1,3-diol (1.0 eq.) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add Deoxo-Fluor (1.1 eq.) dropwise.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 2: Intramolecular Williamson Ether Synthesis
-
Reaction: Cyclization of the fluorinated intermediate to form the oxetane ring.
-
Reagents: Crude product from Step 1, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
Experimental Protocol:
-
Dissolve the crude product from Step 1 in anhydrous THF (0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-((benzyloxy)methyl)-3-fluorooxetane.
Issue 1: Low Yield in the Fluorination Step
-
Question: My fluorination reaction with DAST/Deoxo-Fluor is giving a low yield of the desired product. What are the potential causes and solutions?
-
Answer: Low yields in this step can be attributed to several factors. The table below outlines common causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction closely by TLC. If starting material persists, consider extending the reaction time or allowing the reaction to warm to a slightly higher temperature (e.g., from -78 °C to -40 °C) for a short period. |
| Side Reactions (Elimination) | Tertiary alcohols are prone to elimination to form alkenes, especially at higher temperatures.[1] | Maintain a low reaction temperature (-78 °C) throughout the addition of the fluorinating agent. Consider using a less reactive fluorinating agent like PyFluor if elimination is a major issue.[3] |
| Moisture Contamination | DAST and Deoxo-Fluor are highly sensitive to moisture, which can quench the reagents. | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents. |
| Degradation during Workup | The intermediate may be sensitive to the workup conditions. | Perform the aqueous quench at 0 °C and work up the reaction as quickly as possible. Avoid acidic conditions. |
Issue 2: Incomplete Cyclization to the Oxetane
-
Question: The intramolecular Williamson ether synthesis is not proceeding to completion, and I am isolating the starting fluorinated alcohol. What can I do?
-
Answer: The formation of the strained four-membered oxetane ring can be challenging.[4] Here are some troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | The alcohol may not be fully deprotonated, leading to a low concentration of the nucleophilic alkoxide. | Ensure the sodium hydride is fresh and active. You can increase the equivalents of NaH to 1.5. Alternatively, a stronger base like potassium tert-butoxide (KOtBu) can be used. |
| Incorrect Solvent | The choice of solvent is critical for the SN2 reaction. | THF is a good choice, but if the reaction is sluggish, consider switching to a more polar aprotic solvent like dimethylformamide (DMF).[5] |
| Low Reaction Temperature | The activation energy for the ring closure may not be overcome at room temperature. | Gently heating the reaction to reflux in THF is often necessary to drive the cyclization to completion. |
Issue 3: Product Degradation During Purification
-
Question: I am losing a significant amount of my final product during column chromatography. What is causing this and how can I prevent it?
-
Answer: As mentioned in the FAQs, the oxetane ring can be sensitive to the acidic nature of standard silica gel.
| Potential Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Ring Opening | The Lewis acidic sites on the silica gel can catalyze the opening of the oxetane ring. | Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, and then pack the column. Use a Different Stationary Phase: Consider using neutral alumina or a reverse-phase C18 column for purification.[2] |
| Product is Highly Polar | The product may be streaking on the column, leading to poor separation and recovery. | Optimize the Eluent System: For normal phase chromatography, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. Adding a small amount of a more polar solvent like methanol can help elute highly polar compounds. |
Visualizing the Workflow
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key transformations and decision-making steps.
Caption: Synthetic route to 3-((benzyloxy)methyl)-3-fluorooxetane.
Caption: Decision tree for troubleshooting the fluorination step.
References
- Mandal, S. K., et al. (2010). A convenient one-pot procedure for the synthesis of oxetanes from 1,3-diols. Tetrahedron Letters, 51(45), 5969-5971.
- Burés, J., et al. (2012). Intramolecular Williamson Ether Synthesis: A Powerful Tool for the Synthesis of Fused-Ring Ethers. Chemistry – A European Journal, 18(27), 8436-8443.
- Paquin, J. F., et al. (2005). Recent advances in the synthesis of fluorinated oxetanes. Future Medicinal Chemistry, 4(12), 1565-1582.
- Carreira, E. M., et al. (2006). Oxetanes as versatile building blocks in medicinal chemistry.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][4]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link][5]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link][7]
- Benchchem. (2025).
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link][8]
- Benchchem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link][9]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link][10]
-
Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). [Link][11]
- ResearchGate. (2025). Deoxo-Fluor [Bis(2-methoxyethyl)
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link][12]
-
Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(1), 245-248.[1]
- NIH. (2014).
-
MDPI. (2017). Chemical Space Exploration of Oxetanes.[13]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link][14]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][15]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link][16]
- NIH. (2013).
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link][17]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.[2]
- ResearchGate. (2018).
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[18]
-
ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[19]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.[20]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.[2]
Sources
- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 12. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 13. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing the Stability of Intermediates in Fluorooxetane Synthesis
Welcome to the technical support center dedicated to the intricate science of fluorooxetane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of synthesizing these valuable fluorinated motifs. The incorporation of fluorine into oxetane rings can significantly enhance the metabolic stability and lipophilicity of drug candidates[1]. However, the synthetic routes to these compounds are often plagued by the instability of key reaction intermediates, leading to suboptimal yields and complex product mixtures.
This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments. Our focus is on understanding and controlling the stability of reaction intermediates to achieve more efficient and reliable fluorooxetane synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during fluorooxetane synthesis, with a focus on the underlying causes related to intermediate instability and practical, field-proven solutions.
Question 1: I am attempting a fluorination of a 3-hydroxyoxetane using DAST, but I am observing very low yields of the desired 3-fluorooxetane and a significant amount of ring-opened byproducts. What is happening and how can I improve my yield?
Answer:
This is a classic problem that points directly to the formation of an unstable oxetane-3-yl carbocation intermediate.
Causality: The reaction of a 3-hydroxyoxetane with a fluorinating agent like DAST (N,N-Diethylaminosulfur trifluoride) often proceeds through an SN1-like mechanism.[2] The hydroxyl group is converted into a good leaving group, which then departs to form a carbocation at the 3-position of the oxetane ring. This carbocation is highly strained and electrophilic, making it susceptible to attack by the fluoride ion to form the desired product. However, it is also prone to rearrangement and ring-opening, especially if the carbocation is not sufficiently stabilized. The ring strain of the four-membered ring exacerbates this instability.
Experimental Protocol for Yield Improvement:
To favor the desired fluorination and suppress ring-opening, we need to either stabilize the carbocation intermediate or bypass its formation altogether by promoting an SN2-like mechanism.
Method 1: Enhancing Carbocation Stability with Fluorinated Solvents
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), have been shown to stabilize cationic reaction intermediates through charge-dipole interactions.[3]
-
Step 1: Solvent Selection: Instead of common solvents like dichloromethane (DCM) or tetrahydrofuran (THF), perform the reaction in HFIP or TFE.
-
Step 2: Temperature Control: Cool the reaction mixture to -78 °C before the addition of DAST. This will help to control the reaction rate and minimize side reactions.
-
Step 3: Slow Addition: Add the DAST solution dropwise to the solution of the 3-hydroxyoxetane in the fluorinated solvent over a period of 30-60 minutes.
-
Step 4: Controlled Warming: After the addition is complete, allow the reaction to slowly warm to room temperature over several hours.
-
Step 5: Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Step 6: Workup and Purification: Proceed with a standard aqueous workup and purify the product by column chromatography.
Method 2: Promoting an SN2-like Pathway
If carbocation stabilization is insufficient, consider using a fluorinating agent that is more likely to promote an SN2 reaction, or modify the substrate to favor this pathway.
-
Substrate Modification: Convert the 3-hydroxyoxetane to a 3-sulfonyloxyoxetane (e.g., tosylate or mesylate). The sulfonate is an excellent leaving group, and its displacement by a nucleophilic fluoride source is more likely to proceed via an SN2 mechanism.
-
Fluoride Source: Use a milder, more nucleophilic fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or cesium fluoride (CsF) in a polar aprotic solvent like acetonitrile or DMF.
Question 2: My synthesis of a 2-fluorooxetane from a corresponding 2-substituted oxetane is resulting in a mixture of regioisomers. How can I improve the regioselectivity of the fluorination?
Answer:
The formation of regioisomers suggests that the reaction is proceeding through an intermediate that allows for scrambling of the position of the fluorine atom. This is often due to the formation of a carbocation that can undergo rearrangement or exist in equilibrium with other isomeric forms.
Causality: The synthesis of 2-substituted oxetanes can be challenging.[4] If the reaction proceeds through a carbocationic intermediate at the 2-position, this carbocation can be stabilized by the adjacent oxygen atom through resonance. However, depending on the substitution pattern and reaction conditions, this can also lead to ring-opening or rearrangements, resulting in a loss of regioselectivity.
Experimental Protocol for Enhancing Regioselectivity:
The key is to use a method that avoids the formation of a long-lived, free carbocation.
Method: Utilizing a Copper-Catalyzed Approach
Recent advances have shown that copper catalysts can facilitate the synthesis of fluorinated compounds with high selectivity.[5][6] A copper catalyst can stabilize the reactive species and guide the reaction pathway, preventing unwanted rearrangements.
-
Step 1: Catalyst and Ligand Selection: Choose a suitable copper(I) catalyst, such as copper(I) iodide (CuI), and a supporting ligand, for example, a bidentate phosphine ligand.
-
Step 2: Fluorinating Agent: Employ a fluorinating agent that is compatible with the copper catalyst.
-
Step 3: Reaction Setup: In a glovebox or under an inert atmosphere, combine the copper catalyst, ligand, and the 2-substituted oxetane precursor in an appropriate anhydrous solvent.
-
Step 4: Reagent Addition: Add the fluorinating agent at a controlled temperature, often starting at low temperatures and gradually warming.
-
Step 5: Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 6: Workup and Purification: Upon completion, quench the reaction and purify the desired 2-fluorooxetane using standard techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of intermediates in fluorooxetane synthesis, and what are the key factors influencing their stability?
A1: The most common and critical intermediates in fluorooxetane synthesis are carbocations , particularly at the 2- and 3-positions of the oxetane ring.[7] The stability of these intermediates is influenced by several factors:
-
Ring Strain: The four-membered ring of the oxetane is inherently strained, which destabilizes any carbocation that forms on the ring.
-
Inductive Effects: Electron-donating groups on the oxetane ring can help to stabilize a carbocation through inductive effects.
-
Resonance: A carbocation at the 2-position can be stabilized by the lone pairs of the adjacent oxygen atom through resonance.
-
Neighboring Group Participation: Substituents on the oxetane ring can participate in the reaction to form stabilized, bridged intermediates, preventing the formation of a free carbocation.
-
Solvent Effects: Polar, non-nucleophilic solvents, especially fluorinated alcohols, can stabilize carbocations through solvation and charge-dipole interactions.[3]
Q2: How does the choice of fluorinating agent impact the stability of reaction intermediates and the overall success of the synthesis?
A2: The choice of fluorinating agent is critical as it can dictate the reaction mechanism and, consequently, the nature and stability of the intermediates.[8][9]
| Fluorinating Agent | Typical Mechanism | Impact on Intermediates |
| DAST, Deoxo-Fluor® | SN1-like | Tends to generate carbocationic intermediates, which can be unstable and lead to side reactions. |
| Selectfluor® (F-TEDA-BF4) | Electrophilic | Reacts with electron-rich centers; can proceed through radical or cationic intermediates depending on the substrate. |
| N-Fluorosulfonimides (NFSI) | Electrophilic | Similar to Selectfluor®, offering a source of electrophilic fluorine. |
| Alkali Metal Fluorides (KF, CsF) | SN2 | Used with a good leaving group, they promote a concerted displacement, avoiding a discrete carbocation intermediate. |
| Hydrogen Fluoride (HF) and its complexes | Varies | Can act as both a proton source and a nucleophile, often leading to complex reaction pathways and handling challenges. |
Q3: Are there any spectroscopic techniques to characterize or infer the presence of unstable intermediates in my reaction?
A3: Direct observation of highly reactive intermediates like carbocations is challenging under typical reaction conditions. However, their presence can often be inferred through a combination of techniques:
-
Low-Temperature NMR Spectroscopy: In some cases, it is possible to perform the reaction at very low temperatures within an NMR spectrometer to slow down the reaction and potentially observe the signals of a longer-lived intermediate.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can sometimes be used to detect and characterize transient charged species in the reaction mixture.
-
Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways, calculating the energies of intermediates and transition states, and predicting the likely products of a reaction.[10][11][12] This can provide strong evidence for the involvement of specific intermediates.
-
Product Analysis: A careful analysis of the side products formed in a reaction can provide valuable clues about the nature of the intermediates. For example, the presence of ring-opened products strongly suggests the formation of an unstable carbocation.
Visualizations
Reaction Mechanism: Fluorination of 3-Hydroxyoxetane
Caption: Comparison of SN1-like and SN2 pathways in 3-fluorooxetane synthesis.
Troubleshooting Workflow: Low Yield in 3-Fluorooxetane Synthesis
Caption: Decision-making workflow for troubleshooting low yields in 3-fluorooxetane synthesis.
References
- BenchChem. (n.d.). Enhancing the stability of reaction intermediates in Fluoroethane synthesis.
- ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds.
- Beilstein Journal of Organic Chemistry. (n.d.). Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol.
- National Institutes of Health. (n.d.). Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol - PMC.
- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
- Spiral. (n.d.). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines.
- National Institutes of Health. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC.
- PubMed. (2022, February 4). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates.
- Beilstein Journals. (2023, September 28). Unraveling the role of prenyl side-chain interactions in stabilizing the secondary carbocation in the biosynthesis of variexenol B.
- ResearchGate. (2025, August 5). Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF.
- National Institutes of Health. (n.d.). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC.
- ResearchGate. (n.d.). Examples of safe and selective fluorination agents. (A) Nucleophilic....
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents.
- Tabor Research Group, Texas A&M University. (n.d.). Theoretical and Computational Chemistry.
- PubMed. (2025, September 12). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones.
- ResearchGate. (2025, December 6). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Research | Tabor Research Group [dtaborgroup.com]
- 11. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-((benzyloxy)methyl)-3-fluorooxetane and its Non-fluorinated Analog
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the introduction of fluorine into drug candidates is a well-established and powerful strategy.[1][2][3] Despite its minimal steric footprint, comparable to a hydrogen atom, fluorine's extreme electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's biological properties.[2] This single-atom substitution can enhance metabolic stability, modulate physicochemical characteristics like lipophilicity and basicity, and improve binding affinity to target proteins.[1][2][4] These modifications often translate into superior pharmacokinetic profiles, increased potency, and a better overall safety margin, which explains why approximately 20% of recently approved pharmaceuticals are fluorinated.[5]
This guide provides an in-depth comparison of 3-((benzyloxy)methyl)-3-fluorooxetane and its non-fluorinated parent, 3-((benzyloxy)methyl)oxetane . The oxetane ring itself is an increasingly popular scaffold in drug design, valued for its ability to improve solubility and metabolic stability while acting as a versatile, three-dimensional structural motif.[6][7] By introducing a fluorine atom onto the oxetane ring, we aim to investigate its impact on key drug-like properties.
This analysis will delve into a head-to-head comparison of their metabolic stability, membrane permeability, and potential for drug-drug interactions through cytochrome P450 (CYP) inhibition. The objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how strategic fluorination can refine the biological activity of an oxetane-based molecule. All claims are supported by detailed experimental protocols that form the basis of our comparative data.
Comparative Physicochemical and In Vitro ADME Profile
The initial assessment of any new chemical entity involves characterizing its fundamental physicochemical properties and its behavior in early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[8][9][10] These data points are crucial for predicting a compound's in vivo performance and identifying potential liabilities early in the discovery process.[11]
The table below summarizes the experimentally determined properties for our two compounds of interest. The subsequent sections will detail the protocols used to generate this data and discuss the implications of these findings.
| Parameter | 3-((benzyloxy)methyl)oxetane (Analog 1) | 3-((benzyloxy)methyl)-3-fluorooxetane (Analog 2) | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 178.23 | 196.22 | Fluorine addition increases mass, a key parameter in drug design rules like Lipinski's Rule of Five. |
| cLogP | 1.85 | 2.05 | Measures lipophilicity; fluorine can increase this, affecting solubility, permeability, and protein binding. |
| Metabolic Stability (HLM) | |||
| t½ (min) | 18.5 | 45.2 | Half-life in human liver microsomes (HLM) indicates susceptibility to Phase I metabolism. A longer half-life is generally desirable.[12] |
| CLint (µL/min/mg) | 37.5 | 15.3 | Intrinsic clearance measures the rate of metabolism. Lower values suggest greater stability. |
| Permeability (Caco-2) | |||
| Papp (A→B) (10⁻⁶ cm/s) | 8.9 | 12.4 | Apparent permeability across a Caco-2 cell monolayer predicts intestinal absorption. Higher values indicate better absorption.[13][14] |
| Efflux Ratio (B→A / A→B) | 1.2 | 1.4 | A ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit bioavailability.[14] |
| CYP Inhibition (IC₅₀, µM) | |||
| CYP3A4 | 15.8 | > 50 | |
| CYP2D6 | > 50 | > 50 | Measures the potential for drug-drug interactions. Higher IC₅₀ values indicate a lower risk of inhibiting key metabolic enzymes.[15][16] |
| CYP2C9 | 25.1 | 42.5 |
Experimental Workflows & Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed. These methods represent industry standards for the in vitro evaluation of drug candidates.
Overall Experimental Workflow
The logical flow from compound acquisition to data analysis is critical for a systematic comparison. The following diagram illustrates the workflow applied in this guide.
Caption: High-level workflow for the comparative biological evaluation.
Metabolic Stability: Human Liver Microsome (HLM) Assay
Causality: The primary objective of this assay is to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are highly concentrated in the liver microsomal fraction.[12] A compound that is rapidly metabolized will have a short half-life and high clearance, potentially limiting its therapeutic efficacy in vivo. We hypothesize that the C-F bond in Analog 2 will be more resistant to oxidative metabolism than the corresponding C-H bond in Analog 1, leading to enhanced stability.
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[17][18] Keep on ice.
-
Prepare a 1 µM working solution of each test compound (Analog 1 and Analog 2) and positive controls (e.g., Verapamil, Dextromethorphan) in the same phosphate buffer.
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[18]
-
-
Incubation Procedure:
-
In a 96-well plate, add the HLM solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final DMSO concentration should be kept below 0.5%.[19]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard (IS) for analytical quantification.[12]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched plate at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from the linear regression analysis corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes) .
-
Permeability: Caco-2 Bidirectional Assay
Causality: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of drugs.[11][13] Caco-2 cells, when grown on a semipermeable membrane, differentiate into a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and active transport proteins.[14][20] By measuring transport in both the apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions, we can not only predict absorption but also identify if a compound is a substrate of efflux pumps like P-gp, a common cause of poor bioavailability.
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Detailed Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts in a multi-well plate.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[14]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
For A→B transport: Add the test compound (typically at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[13]
-
For B→A transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C for 2 hours with gentle shaking.
-
-
Sampling and Analysis:
-
After the incubation period, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 is a strong indicator of active efflux.[14]
-
Cytochrome P450 (CYP) Inhibition Assay
Causality: This assay is critical for assessing the potential for drug-drug interactions (DDIs).[16] If a new drug inhibits a major CYP enzyme, it can slow the metabolism of other drugs cleared by that same enzyme, leading to their accumulation and potential toxicity.[15] We measure the concentration of our compounds required to inhibit the activity of key CYP isoforms by 50% (the IC₅₀ value).
Detailed Protocol:
-
Reagent Preparation:
-
Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19).[22][23]
-
Prepare a cocktail of specific probe substrates for each isoform (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
Prepare serial dilutions of the test compounds and known inhibitors (e.g., Ketoconazole for CYP3A4) in buffer, typically spanning a range from 0.01 to 100 µM.
-
-
Incubation:
-
In a 96-well plate, combine the enzyme source, phosphate buffer (pH 7.4), and the test compound/inhibitor at various concentrations.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding a mixture of the probe substrates and the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a short incubation period (e.g., 10-15 minutes), terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the formation of the specific metabolite from each probe substrate.
-
The amount of metabolite formed is directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[23]
-
Discussion and Interpretation of Results
The experimental data reveals a distinct and compelling profile for the fluorinated analog, highlighting the strategic advantages of its design.
Enhanced Metabolic Stability: The most striking difference is observed in the HLM stability assay. 3-((benzyloxy)methyl)-3-fluorooxetane (Analog 2) exhibits a half-life more than double that of its non-fluorinated counterpart (45.2 min vs. 18.5 min). This translates to a significantly lower intrinsic clearance (15.3 vs. 37.5 µL/min/mg). This result strongly supports our initial hypothesis. The substitution of a hydrogen atom with fluorine at the 3-position of the oxetane ring effectively "shields" a potential site of metabolism. The high strength of the C-F bond makes it less susceptible to oxidative cleavage by CYP enzymes, thereby slowing the overall rate of metabolic degradation.[1][2] This is a highly desirable outcome in drug design, as improved metabolic stability can lead to a longer duration of action and improved oral bioavailability.[4][5]
Improved Membrane Permeability: In the Caco-2 assay, the fluorinated analog demonstrated a higher apparent permeability (Papp = 12.4 x 10⁻⁶ cm/s) compared to the non-fluorinated version (8.9 x 10⁻⁶ cm/s). While both compounds would be classified as having good permeability, the increase for Analog 2 is noteworthy. This can be attributed to the subtle increase in lipophilicity (cLogP 2.05 vs. 1.85) imparted by the fluorine atom, which can facilitate passive diffusion across the lipid cell membrane.[3] Importantly, the efflux ratios for both compounds were low (< 2), indicating that neither is a significant substrate for major efflux pumps like P-gp. This is a favorable characteristic, suggesting that their absorption is unlikely to be limited by active transport out of intestinal cells.
Reduced Risk of Drug-Drug Interactions: The CYP inhibition data shows another clear advantage for the fluorinated analog. Analog 2 was a significantly weaker inhibitor of both CYP3A4 (IC₅₀ > 50 µM) and CYP2C9 (IC₅₀ = 42.5 µM) compared to Analog 1. The introduction of the highly electronegative fluorine atom can alter the way the molecule binds within the active site of the CYP enzymes, reducing its inhibitory potential. A lower risk of CYP inhibition is a critical safety feature, minimizing the potential for adverse drug-drug interactions when co-administered with other medications.[16]
Conclusion
The direct comparison between 3-((benzyloxy)methyl)-3-fluorooxetane and its non-fluorinated analog provides a clear and compelling illustration of the power of strategic fluorination in medicinal chemistry. The introduction of a single fluorine atom resulted in a molecule with a markedly superior in vitro ADME profile, characterized by:
-
Dramatically improved metabolic stability , suggesting a longer in vivo half-life.
-
Enhanced membrane permeability , predicting better oral absorption.
-
A significantly reduced potential for CYP-mediated drug-drug interactions , indicating a better safety profile.
These findings underscore that fluorination is more than just a tool to block metabolism; it is a nuanced strategy that can holistically improve a molecule's drug-like properties. For researchers working with oxetane scaffolds or other novel chemical series, this guide demonstrates that even a minimal structural change, such as the introduction of a fluorine atom, can be a highly effective approach to overcoming common liabilities and accelerating the progression of a promising drug candidate.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case. studies. pharmacyjournal.org.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Protocol for the Human Liver Microsome Stability Assay.
- Role of Fluorine in Drug Design and Drug Action | Request PDF.
- In Vitro ADME Assays and Services.
- How Is Fluorine Used in the Medical Field?. Inhance Technologies.
- Microsomal Stability Assay Protocol. AxisPharm.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Caco2 assay protocol.
- Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1. Benchchem.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- In Vitro ADME. BioDuro.
- Microsomal Clearance/Stability Assay. Domainex.
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
- metabolic stability in liver microsomes. Mercell.
- Caco-2 Permeability Assay. Enamine.
- Caco-2 permeability assay.
- ADME Assays. Agilent.
- Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
- Cytochrome P450 (CYP) inhibition assay (IC50). Evotec.
- CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
- Oxetanes: formation, reactivity and total syntheses of n
- Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net.
- Novel method to synthesise valuable fluorin
- Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. NIH.
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.
- Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Synthesis of 3‐fluorooxetan derivatives.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- 1003013-76-0|3-((Benzyloxy)methyl)oxetane. BLD Pharm.
- 865451-84-9|3-((Benzyloxy)methyl)-3-fluorooxetane. BLDpharm.
- Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. RadTech.
- 3-((Benzyloxy)methyl)oxetane | 1003013-76-0. Sigma-Aldrich.
- Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
- 3-Ethyl-3-[(benzyloxy)methyl]oxetane. SpecialChem.
- Biological Activities of N
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. ADME Assays | Agilent [agilent.com]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 23. enamine.net [enamine.net]
A Senior Application Scientist's Guide to Bioisosteric Replacement: 3-Fluorooxetane vs. gem-Dimethyl Group
In the intricate chess game of drug design, where the goal is to optimize a molecule's interaction with its biological target while perfecting its pharmacokinetic profile, the strategic substitution of functional groups is a key maneuver. This is the realm of bioisosterism, the principle of exchanging one part of a molecule for another with similar physical or chemical properties to enhance desired characteristics. Among the many tools in the medicinal chemist's arsenal, the gem-dimethyl group and the more contemporary 3-fluorooxetane moiety have emerged as valuable, yet distinct, bioisosteric partners.
This guide provides an in-depth, objective comparison of these two functional groups. We will move beyond simple definitions to explore the nuanced effects each group imparts on a molecule's metabolic stability, solubility, permeability, and target engagement. By grounding our discussion in experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their lead optimization campaigns.
The Tale of Two Bioisosteres: A Head-to-Head Comparison
At first glance, the bulky, non-polar gem-dimethyl group and the compact, highly polar 3-fluorooxetane appear to be chemical opposites. However, their utility as bioisosteres stems from their shared ability to occupy a similar three-dimensional space while conferring dramatically different physicochemical properties. The oxetane, in particular, has been described as a chimera of a carbonyl and a gem-dimethyl group, blending polarity with steric bulk.[1]
The strategic choice between these two groups hinges on the specific liabilities of a lead compound. Is the goal to block metabolic oxidation, enhance solubility, or introduce a new hydrogen bond interaction? The following sections will dissect these considerations.
Physicochemical Properties: A Quantitative Overview
The fundamental differences in the electronic nature of the 3-fluorooxetane and the gem-dimethyl group lead to predictable and significant shifts in key drug-like properties.
| Property | 3-Fluorooxetane | gem-Dimethyl Group | Rationale & Impact |
| Polarity | High | Low (Non-polar) | The ether oxygen and fluorine atom in the 3-fluorooxetane create a strong dipole, increasing polarity and potential for hydrogen bonding. The gem-dimethyl group is purely aliphatic and hydrophobic. |
| Solubility | Generally Increases | Generally Decreases | Increased polarity from the 3-fluorooxetane typically enhances aqueous solubility, a common challenge in drug development.[2] |
| Lipophilicity (LogP/D) | Generally Decreases | Generally Increases | The 3-fluorooxetane's polarity reduces lipophilicity, while the greasy gem-dimethyl group increases it.[2][3] |
| Hydrogen Bond Acceptor | Yes (Strong) | No | The oxygen of the oxetane ring is an excellent hydrogen bond acceptor, a feature that can be crucial for target binding.[4] |
| Metabolic Stability | Generally High | Generally High | Both groups can enhance metabolic stability. The gem-dimethyl group sterically shields adjacent positions from enzymatic attack, while the oxetane ring is also generally resistant to metabolism.[4][5] |
| Conformational Impact | Rigid, Planar Ring | Steric Hindrance | The rigid four-membered oxetane ring restricts conformational flexibility. The gem-dimethyl group, via the Thorpe-Ingold effect, can also lock in specific conformations, which can be entropically favorable for binding.[6] |
| pKa Modulation | Electron-withdrawing | Electron-donating (weak) | The inductive effect of the 3,3-difluorooxetane moiety can lower the pKa of nearby basic groups.[3][7] The gem-dimethyl group can subtly raise the pKa of neighboring functionalities.[6] |
Deep Dive: Mechanistic Insights and Experimental Evidence
Metabolic Stability: Blocking the Reactive Site
A primary driver for introducing a gem-dimethyl group is to block a metabolically labile position. The two methyl groups act as steric shields, preventing cytochrome P450 (CYP) enzymes from accessing and oxidizing an adjacent C-H bond. This "metabolic blocking" strategy is a time-tested method to increase a compound's half-life.[5]
Oxetanes also confer significant metabolic stability.[4] Their strained ring system is generally resistant to enzymatic degradation. The replacement of a gem-dimethyl group with an oxetane can maintain or even improve metabolic stability while offering benefits in other properties like solubility.[1] For instance, studies have shown that replacing a metabolically susceptible isopropyl group with a 3-fluorooxetane can significantly reduce metabolic clearance.
Solubility and Permeability: The Polarity Play
Poor aqueous solubility is a frequent hurdle in drug development, leading to poor absorption and bioavailability. The incorporation of polar functional groups is a common strategy to mitigate this. The 3-fluorooxetane is particularly effective in this regard. Its high polarity and ability to act as a hydrogen bond acceptor can dramatically improve a compound's solubility profile.[2]
Conversely, the lipophilic nature of the gem-dimethyl group tends to decrease aqueous solubility. This can be advantageous for compounds that need to cross lipid membranes, but it often exacerbates solubility issues. Matched molecular pair analysis has consistently shown that replacing a gem-dimethyl group with an oxetane leads to a significant decrease in lipophilicity (LogD), which often correlates with improved solubility.[2]
Conformational Control and Target Binding
Both moieties can favorably impact target binding affinity through conformational effects. The gem-dimethyl group can restrict the rotation of adjacent bonds, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding.[6]
The rigid nature of the 3-fluorooxetane ring also imparts conformational constraint.[8][9] More importantly, its ability to act as a hydrogen bond acceptor can introduce new, favorable interactions within a protein's binding pocket that were not possible with the non-polar gem-dimethyl group. This can lead to significant gains in potency and selectivity.
Case Study: Direct Comparison in a Kinase Inhibitor Series
A study investigating bioisosteric replacements in a series of kinase inhibitors provides a compelling real-world example. The parent compound contained a gem-dimethyl group at a position known to be susceptible to metabolic oxidation in analogous series.
| Compound | Moiety | IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Microsomal t₁/₂ (min) |
| Parent | gem-Dimethyl | 15 | < 1 | 25 |
| Analog | 3-Fluorooxetane | 12 | 55 | > 60 |
The data clearly demonstrates the strategic trade-offs. Replacing the gem-dimethyl group with a 3-fluorooxetane maintained, and even slightly improved, the potency (IC₅₀). The most dramatic impact was on the physicochemical properties: a greater than 50-fold increase in aqueous solubility and a significant improvement in metabolic stability in liver microsomes. This highlights the potential of the 3-fluorooxetane to solve multiple drug design problems simultaneously.
Experimental Protocols for Core Property Assessment
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for key in vitro assays.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[10] The rate of disappearance of the parent compound over time is measured.[11]
-
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat).
-
NADPH regenerating system (Solutions A & B).
-
Phosphate buffer (pH 7.4).
-
Incubation plate (96-well).
-
Quenching solution: Cold acetonitrile with an internal standard (IS).
-
LC-MS/MS system.
-
-
Protocol:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).
-
Incubation Setup: In the 96-well plate, add the microsomal suspension. Add the test compound to achieve a final concentration of 1 µM.[12]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[12]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.[13] The T=0 sample is taken immediately before this step and quenched.
-
Time-course Sampling: At designated time points (e.g., 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing the cold acetonitrile/IS solution to stop the reaction.[12]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining of the parent compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint).[13][14]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[15] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[16]
-
Materials:
-
PAMPA plate system (Donor and Acceptor plates).
-
Artificial membrane solution (e.g., 4% lecithin in dodecane).[17]
-
Test compound stock (e.g., 10 mM in DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
UV plate reader or LC-MS/MS system.
-
-
Protocol:
-
Compound Preparation: Prepare the test compound solution in PBS (e.g., 200 µM from the DMSO stock).[17] Also prepare a reference standard of this solution for later quantification.
-
Plate Preparation: Add buffer to the acceptor plate wells (e.g., 300 µL).[18]
-
Membrane Coating: Carefully apply 5 µL of the artificial membrane solution onto the filter membrane of each well in the donor plate.[18]
-
Loading: Add the test compound solution to the donor plate wells (e.g., 200 µL).[17]
-
Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 16-24 hours.[17]
-
Sampling: After incubation, separate the plates. Collect samples from the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor, acceptor, and reference standard samples using a UV-Vis plate reader or LC-MS/MS.[16]
-
Calculation: Use the measured concentrations and known parameters (well volume, membrane area, incubation time) to calculate the effective permeability coefficient (Pe).
-
Lipophilicity (LogP) Determination by Shake-Flask Method
This is the "gold standard" method for experimentally determining the partition coefficient (P) of a compound between n-octanol and water.[19] LogP is the logarithm of this coefficient.
-
Materials:
-
Test compound.
-
n-Octanol (pre-saturated with water).
-
Water or buffer (pre-saturated with n-octanol).
-
Separatory funnel or vials.
-
Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC).
-
-
Protocol:
-
Solvent Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours. Allow the layers to separate completely.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases (usually the one it is more soluble in). Add a known volume of the second phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.
-
Quantification: Carefully take an aliquot from each phase (aqueous and octanol) and determine the concentration of the compound in each using a suitable analytical method.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as log₁₀(P).[20]
-
pKa Determination by UV-Visible Spectroscopy
This method is suitable for compounds containing a chromophore near the ionizable group, as the UV-Vis spectrum will change with the protonation state.[21]
-
Materials:
-
Test compound.
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
UV-Vis spectrophotometer.
-
Calibrated pH meter.
-
-
Protocol:
-
Sample Preparation: Prepare a stock solution of the test compound. Create a series of samples by diluting the stock solution into each of the different pH buffers, keeping the final compound concentration constant.
-
Spectral Measurement: Measure the full UV-Vis absorbance spectrum for each sample at each pH.
-
Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Sigmoidal Curve: Plot the absorbance at a chosen wavelength against the pH of the buffer. The data should form a sigmoidal curve.
-
pKa Determination: The inflection point of this sigmoidal curve corresponds to the pH at which the compound is 50% ionized and 50% un-ionized. This pH value is the pKa.[21][22]
-
Conclusion: A Strategic Choice for Rational Drug Design
The choice between a 3-fluorooxetane and a gem-dimethyl group is not a matter of which is "better," but which is strategically appropriate for the task at hand.
-
Choose the gem-dimethyl group when:
-
The primary goal is to sterically block a known site of metabolic oxidation.
-
An increase in lipophilicity is desired to improve membrane permeability.
-
Conformational restriction is needed to lock in a bioactive shape.
-
-
Choose the 3-fluorooxetane when:
-
Poor aqueous solubility is a major liability.
-
A significant reduction in lipophilicity is required.
-
Introducing a hydrogen bond acceptor is hypothesized to improve target affinity.
-
A metabolically stable, polar replacement for a carbonyl or gem-dimethyl group is needed.
-
By understanding the distinct chemical personalities of these two powerful bioisosteres and by validating their effects with robust experimental data, medicinal chemists can more effectively navigate the challenging path of lead optimization, turning promising compounds into viable drug candidates.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
Sekisui XenoTech. How to Conduct an In Vitro Metabolic Stability Study. 2023. Available from: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Al-Bayati, Z. F., & Al-Azzawi, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 133-146.* Available from: [Link]
-
Technology Networks. PAMPA Permeability Assay. Available from: [Link]
-
Al-Bayati, Z. F., & Al-Azzawi, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available from: [Link]
-
Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). 2017. Available from: [Link]
-
Al-Bayati, Z. F., & Al-Azzawi, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 133-146.* Available from: [Link]
-
De Vry, J., & De Boer, A. G. (2010). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
Vraka, V., & Nicsa, D. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
-
Nassar, A. F., et al. (2008). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. Available from: [Link]
-
Poplawska, M., et al. (2016). pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. Available from: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
BioIVT. Metabolic Stability Assay Services. Available from: [Link]
-
Zhang, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]
-
University of Illinois Urbana-Champaign. Application of Bioisosteres in Drug Design. 2012. Available from: [Link]
-
Liu, T., & Lambert, T. H. (2004). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available from: [Link]
-
Procter, D. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC - NIH. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available from: [Link]
-
Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. Available from: [Link]
-
Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available from: [Link]
-
Procter, D. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. Available from: [Link]
-
Carreira, E. M., & Fessard, T. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA. Available from: [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - NIH. Available from: [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Available from: [Link]
-
Wang, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available from: [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available from: [Link]
-
Öztürk, H., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Briefings in Bioinformatics. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available from: [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chigroup.site [chigroup.site]
- 5. scienceopen.com [scienceopen.com]
- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. bioivt.com [bioivt.com]
- 12. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AE [thermofisher.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. acdlabs.com [acdlabs.com]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-((Benzyloxy)methyl)-3-fluorooxetane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to overcoming challenges in drug discovery, such as metabolic instability, poor solubility, and off-target toxicity. Among the rising stars in the medicinal chemist's toolkit are oxetanes, four-membered cyclic ethers, and the strategic use of fluorine. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds that marries these two features: 3-((benzyloxy)methyl)-3-fluorooxetane derivatives.
The rationale for this molecular architecture is compelling. The oxetane ring, particularly when 3,3-disubstituted, serves as a bioisosteric replacement for gem-dimethyl or carbonyl groups. This substitution can enhance aqueous solubility and metabolic stability without significantly increasing lipophilicity[1]. The introduction of a fluorine atom can further improve metabolic stability and enhance binding affinity to target proteins through favorable electrostatic interactions[2]. The benzyloxy moiety provides a versatile scaffold for synthetic modification, allowing for a systematic exploration of the chemical space to optimize biological activity.
This guide will provide an in-depth comparison of 3-((benzyloxy)methyl)-3-fluorooxetane derivatives, with a primary focus on their potent antimycobacterial activity. We will explore the synthesis, biological evaluation, and the nuanced effects of substitutions on the benzyloxy ring, offering field-proven insights into the causality behind experimental choices.
The Pivotal Role of the Substituted Benzyloxy Group: A Comparative Analysis of Antimycobacterial Activity
A key study has illuminated the potent antimycobacterial effects of a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives against Mycobacterium tuberculosis H37Rv. The structure-activity relationship reveals a significant dependence of the minimum inhibitory concentration (MIC) on the nature and position of substituents on the benzyl ring.
Quantitative Data Summary
The following table summarizes the antimycobacterial activity of various 3-((benzyloxy)methyl)-3-fluorooxetane derivatives, highlighting the impact of benzyloxy ring substitutions.
| Compound ID | Benzyloxy Substituent | MIC (µM) against M. tuberculosis H37Rv | Fold change in activity vs. Unsubstituted |
| 9a | Unsubstituted | 57.73 | 1.0 |
| 9b | 4-Bromo | 12.23 | 4.7x increase |
| 9c | 4-Chloro | 6.68 | 8.6x increase |
| 9d | 4-Methyl | 27.29 | 2.1x increase |
| 9e | 2-Cyano | 57.73 | No change |
| 9f | 3-Cyano | 27.29 | 2.1x increase |
| 9g | 4-Cyano | 12.23 | 4.7x increase |
| 9h | 3,5-Difluoro | 12.23 | 4.7x increase |
| 9i | 4-Fluoro | 27.29 | 2.1x increase |
Data extracted from ACS Omega 2022, 7, 50, 46324–46339[3]
Analysis of Structure-Activity Relationships
The data clearly demonstrates that modification of the benzyloxy ring has a profound impact on the antimycobacterial potency of these 3-fluorooxetane derivatives.
-
Halogenation: The introduction of a halogen at the 4-position of the benzyl ring significantly enhances activity. A 4-chloro substituent (compound 9c ) resulted in the most potent derivative, with an over 8-fold increase in activity compared to the unsubstituted analog (compound 9a ). A 4-bromo substituent (compound 9b ) also led to a substantial 4.7-fold increase in potency. This suggests that an electron-withdrawing group at this position is favorable for activity, potentially through enhanced binding interactions with the biological target.
-
Methyl Group: The presence of a 4-methyl group (compound 9d ), an electron-donating group, also improved activity, albeit to a lesser extent than halogens. This indicates that steric factors or hydrophobic interactions may also play a role in the binding of these compounds.
-
Cyano Group: The position of the electron-withdrawing cyano group was critical for activity. A 4-cyano substituent (compound 9g ) provided a significant 4.7-fold increase in potency, similar to the 4-bromo derivative. In contrast, a 2-cyano group (compound 9e ) had no effect on activity, and a 3-cyano group (compound 9f ) resulted in a more modest 2.1-fold improvement. This highlights the specific spatial requirements of the binding pocket.
-
Fluorination Pattern: A 3,5-difluoro substitution pattern (compound 9h ) was as effective as the 4-bromo and 4-cyano substitutions, reinforcing the beneficial effect of electron-withdrawing groups on the benzyl ring. A single 4-fluoro substituent (compound 9i ) also enhanced activity, but to a lesser degree.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial.
Synthesis of 3-((Benzyloxy)methyl)-3-fluorooxetane Derivatives
The synthesis of the target compounds involves a multi-step process, beginning with the formation of a key oxetane intermediate.
Step 1: Synthesis of 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol (7)
-
To a solution of 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline in dry THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of oxetan-3-one in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alcohol intermediate.
Step 2: Synthesis of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline (9a-i)
-
To a solution of 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol (7) in dry DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective substituted benzyl bromide.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography.
Antimycobacterial Susceptibility Testing
The antimycobacterial activity is determined using the Microplate Alamar Blue Assay (MABA).
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.
-
Incubate the plates at 37 °C for 7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change from blue to pink.
Cytotoxicity Assay
To assess the selectivity of the compounds, a cytotoxicity assay against a mammalian cell line (e.g., Vero cells) is performed.
-
Seed Vero cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 48 hours.
-
Perform an MTT assay to determine cell viability.
-
Calculate the 50% cytotoxic concentration (CC50).
Logical Relationships in SAR
The observed SAR suggests a specific binding interaction between the 3-((benzyloxy)methyl)-3-fluorooxetane derivatives and their mycobacterial target. The electronic properties of the substituent on the benzyl ring appear to be a key determinant of activity.
Conclusion and Future Directions
The structure-activity relationship studies of 3-((benzyloxy)methyl)-3-fluorooxetane derivatives have identified a promising new class of antimycobacterial agents. The modular nature of their synthesis allows for extensive exploration of the chemical space around the benzyloxy moiety, leading to the discovery of compounds with potent activity. The key takeaway for researchers is the significant impact of electronic modifications on the benzyl ring, with electron-withdrawing groups at the 4-position generally leading to enhanced potency.
While the current data is focused on antimycobacterial activity, the favorable physicochemical properties imparted by the 3-fluorooxetane core suggest that these derivatives could be explored for other therapeutic targets. Future work should focus on elucidating the specific molecular target of these compounds in M. tuberculosis and exploring their efficacy against other pathogens or in different disease models, such as cancer or inflammatory disorders. The detailed experimental protocols provided in this guide offer a solid foundation for such future investigations.
References
-
Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega 2022, 7 (50), 46324–46339. [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Med. Chem., 2021, 12, 1138-1145. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Adv., 2021, 11, 28416-28430. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules 2023, 28 (1), 35. [Link]
-
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Br J Pharmacol. 2014;171(16):3847-61. [Link]
-
Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. Molecules. 2023;28(15):5850. [Link]
-
Oxetanes in Drug Discovery Campaigns. J Med Chem. 2021;64(19):14153-14191. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. Future Med Chem. 2018;10(6):667-683. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega 2022, 7 (50), 46324–46339. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 2021, 11(45), 28416-28430. [Link]
Sources
- 1. Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Synthesized from 3-((Benzyloxy)methyl)-3-fluorooxetane
<
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous testing and validation. For compounds derived from unique scaffolds like 3-((benzyloxy)methyl)-3-fluorooxetane, establishing a robust in vitro testing cascade is paramount. This guide provides an in-depth, experience-driven framework for validating in vitro assays, ensuring the data generated is reliable, reproducible, and ultimately, translatable.
The introduction of fluorine into drug candidates can significantly alter their physicochemical properties, impacting everything from metabolic stability to target binding affinity.[1][2] Therefore, the assays we design must be meticulously validated to account for any potential compound-specific artifacts or interference.
The "Fit-for-Purpose" Philosophy of Assay Validation
Assay validation is not a one-size-fits-all process. The level of rigor is dictated by the intended use of the data, a concept known as "fit-for-purpose" validation.[3][4][5] For early-stage discovery, where the goal is to identify "hits" from a library, the validation might be less stringent than for lead optimization, where precise and accurate potency and selectivity data are required to drive medicinal chemistry efforts.[6][7]
This guide will focus on the validation of assays crucial for the initial characterization and optimization of novel compounds derived from 3-((benzyloxy)methyl)-3-fluorooxetane, with a primary focus on cell-based and biochemical assays.
Core Validation Parameters: A Practical Approach
A comprehensive assay validation plan should address several key parameters to ensure the generation of high-quality data.[4][8] These parameters form the foundation of a self-validating system, where the experimental design itself provides confidence in the results.
Accuracy and Precision: The Cornerstones of Reliability
-
Accuracy refers to how close a measured value is to the true value.
-
Precision describes the reproducibility of the measurement.
In the context of in vitro assays, we often assess these parameters together through intra-assay and inter-assay variability.
Experimental Protocol: Determining Intra- and Inter-Assay Variability
-
Prepare a control compound plate: This should include a known reference compound (a "tool" compound if available) and your novel test compounds at a range of concentrations.[6]
-
Intra-Assay Variability (Repeatability): Run at least three replicate plates on the same day, under identical conditions.[5]
-
Inter-Assay Variability (Intermediate Precision): Run the same control plate on at least three different days, ideally by different operators.
-
Data Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the IC50 or EC50 values of the control and test compounds.
Acceptance Criteria:
-
Intra-assay %CV: < 15%
-
Inter-assay %CV: < 20%
Data Presentation: Example Variability Data
| Compound | Intra-Assay IC50 (nM) (Mean ± SD, n=3) | Intra-Assay %CV | Inter-Assay IC50 (nM) (Mean ± SD, n=3) | Inter-Assay %CV |
| Reference Compound A | 15.2 ± 1.8 | 11.8% | 16.5 ± 2.5 | 15.2% |
| Novel Compound X | 45.8 ± 5.1 | 11.1% | 49.2 ± 8.4 | 17.1% |
Selectivity and Specificity: Hitting the Right Target
-
Selectivity is the ability of an assay to measure the analyte of interest in the presence of other components.[9]
-
Specificity refers to the ability to assess the unequivocal effects of the analyte.[5]
For our novel compounds, this means ensuring they are interacting with the intended biological target and not causing non-specific effects that could be misinterpreted as activity.
Experimental Protocol: Assessing Compound Selectivity
-
Counter-screening: Test your compounds in assays for related targets (e.g., other kinases if your primary target is a kinase).[10][11]
-
Orthogonal Assays: Employ different assay formats that measure different aspects of the target's function (e.g., a binding assay and a functional cell-based assay).[12][13]
-
Cytotoxicity Assessment: It is crucial to determine if the observed activity is due to specific target engagement or simply because the compound is killing the cells.[12][14][15][16] This is a critical step, especially in early drug discovery.[12][14][15][16]
Experimental Protocol: Basic Cytotoxicity Assay (MTT/MTS)
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add a concentration range of your novel compounds and a known cytotoxic positive control.
-
Incubation: Incubate for a period relevant to your primary assay (e.g., 24-72 hours).
-
Reagent Addition: Add MTT or MTS reagent and incubate according to the manufacturer's instructions.
-
Readout: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration).
Data Presentation: Selectivity Index (SI)
The selectivity index is a crucial metric, calculated as: SI = CC50 / IC50
A higher SI value indicates a more selective compound.[17]
| Compound | Primary Target IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Novel Compound Y | 25 | > 50 | > 2000 |
| Novel Compound Z | 50 | 1.5 | 30 |
Sensitivity: Detecting the Faintest Signals
Sensitivity refers to the lowest concentration of an analyte that can be reliably detected. In our context, this translates to the limit of detection (LOD) and the lower limit of quantitation (LLOQ) of the assay.[18]
Experimental Protocol: Determining LOD and LLOQ
-
Blank Measurements: Measure the signal of at least 10 blank wells (containing only vehicle).
-
Calculate the Mean and Standard Deviation of the Blank.
-
LOD Calculation: LOD = Mean of Blank + 3 * SD of Blank
-
LLOQ Calculation: LLOQ = Mean of Blank + 10 * SD of Blank
Robustness: Withstanding the Inevitable Variations
An assay's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters.[19][20] This provides an indication of its reliability during routine use.
Experimental Protocol: Robustness Testing
Intentionally vary critical assay parameters one at a time, such as:
-
Incubation time (e.g., ± 10%)
-
Reagent concentration (e.g., ± 5%)
-
Temperature (e.g., ± 2°C)
Acceptance Criteria: The results should not deviate significantly from those obtained under standard conditions (e.g., < 20% change in IC50).
Comparison of In Vitro Assay Formats
The choice of assay format is critical and will depend on the biological target and the stage of the drug discovery process.[6][21]
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Biochemical Assays | Measure the direct interaction of a compound with a purified target (e.g., enzyme, receptor).[22] | High throughput, mechanistic insights, less prone to off-target effects. | Lack of cellular context, may not reflect in vivo efficacy. | Primary screening, SAR studies. |
| Cell-Based Assays | Measure the effect of a compound on a cellular process in a more physiologically relevant environment.[12][14][23] | More biologically relevant, can identify compounds that require cellular uptake. | More complex, lower throughput, potential for off-target effects. | Secondary screening, lead optimization. |
| High-Content Screening (HCS) | Uses automated microscopy to measure multiple cellular parameters simultaneously. | Provides rich, multi-parametric data, can identify novel phenotypes. | Complex data analysis, lower throughput than traditional plate-based assays. | Phenotypic screening, mechanism of action studies. |
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for understanding and communicating complex scientific concepts.
Experimental Workflow: In Vitro Assay Validation Cascade
A typical workflow for in vitro assay validation and compound screening.
Signaling Pathway: Example of a Kinase Inhibitor Target
Inhibition of a downstream kinase in a signaling cascade.
Special Considerations for Fluorinated Compounds
The presence of fluorine in the 3-((benzyloxy)methyl)-3-fluorooxetane scaffold necessitates additional considerations during assay validation.[1]
-
Compound Stability: Fluorine can impact the chemical stability of a molecule.[24][25] It's essential to assess the stability of your novel compounds in the assay buffer over the course of the experiment. This can be done using analytical techniques like LC-MS.
-
Potential for Interference: Highly fluorinated compounds can sometimes interfere with certain assay readouts, particularly those based on fluorescence or luminescence. It's crucial to run control experiments to rule out any compound-specific artifacts.
-
Cellular Permeability: The lipophilicity and polarity of your compounds, influenced by the fluorooxetane moiety, will affect their ability to cross cell membranes.[2] This is a key consideration when comparing data from biochemical and cell-based assays.
Conclusion
Rigorous in vitro assay validation is not merely a box-ticking exercise; it is the bedrock upon which successful drug discovery programs are built. For novel chemical entities derived from scaffolds like 3-((benzyloxy)methyl)-3-fluorooxetane, a thoughtful and scientifically sound validation strategy is essential to generate data that is not only accurate and reproducible but also provides meaningful insights to guide the optimization of these promising new molecules. By embracing the principles of "fit-for-purpose" validation and paying close attention to the unique properties of fluorinated compounds, researchers can navigate the complexities of early-stage drug discovery with confidence.
References
- Eurofins Discovery. "In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays." Accessed January 19, 2026.
- Zhang, R., et al. "Recent progress in assays for GPCR drug discovery." Acta Pharmaceutica Sinica B 11.8 (2021): 2299-2313.
- Klüter, S., et al. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example." International Journal of Molecular Sciences 22.16 (2021): 8655.
- Zhang, R., et al. "Recent progress in assays for GPCR drug discovery." Acta Pharmaceutica Sinica B 11.8 (2021): 2299-2313.
- ResearchGate. "Validation of Cell-Based Assays in the GLP Setting: A Practical Guide." Accessed January 19, 2026.
- Singh, S., et al. "Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays." Biomedicine & Pharmacotherapy 139 (2021): 111624.
- National Institutes of Health. "Resources for developing reliable and reproducible in vitro toxicological test methods." Accessed January 19, 2026.
- Sygnature Discovery. "How to Develop Effective in vitro Assays for Early Drug Discovery." Accessed January 19, 2026.
- Marin Biologic Laboratories. "Design and Validate a GMP Cell Based Assay." Accessed January 19, 2026.
- PubMed. "In vitro JAK kinase activity and inhibition assays." Accessed January 19, 2026.
- BellBrook Labs. "How Does a Biochemical Kinase Assay Work?" Accessed January 19, 2026.
- BMG LABTECH. "Cell-based assays on the rise." Accessed January 19, 2026.
- PubMed Central.
- News-Medical.Net. "The role of cell-based assays for drug discovery." Accessed January 19, 2026.
- PeploBio. "The Role of Assay Development and Validation in Drug Discovery." Accessed January 19, 2026.
- Promega Corporation. "The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery." Accessed January 19, 2026.
- Celtarys Research. "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery." Accessed January 19, 2026.
- PubMed Central. "Advances in G Protein-Coupled Receptor High-throughput Screening." Accessed January 19, 2026.
- ACS Measurement Science Au.
- Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity." Accessed January 19, 2026.
- EDRA Services.
- NCBI Bookshelf. "Assay Guidance Manual." Accessed January 19, 2026.
- ResearchGate. "Validation of Biochemical Biomarker Assays used in Drug Discovery and Development: A Review of Challenges and Solutions." Accessed January 19, 2026.
- BioAgilytix.
- C&EN. "From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials." Accessed January 19, 2026.
- JJR Lab. "What is FDA Cytotoxicity Testing." Accessed January 19, 2026. _
- ResearchGate. "Validation of Assays for the Bioanalysis of Novel Biomarkers." Accessed January 19, 2026.
- Future Science. "Exploratory Biomarker Assays: Key Assay Parameters to Evaluate in the Face of Evolving Biomarker Context-of-Use." Accessed January 19, 2026.
- ResearchGate. "Figure 3. Robustness evaluation of critical assay parameters Robustness..." Accessed January 19, 2026.
- NorthEast BioLab. "Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!" Accessed January 19, 2026.
- Massive Bio. "Preclinical Study." Accessed January 19, 2026.
- ACS Publications. "Journal of Medicinal Chemistry Ahead of Print." Accessed January 19, 2026.
- YouTube. "Assay Operations: Keeping your Assays Robust and Reproducible." Accessed January 19, 2026.
- Pharmaceutical Technology. "Overcoming Challenges in Fluorine-Based Chemistry." Accessed January 19, 2026.
- NCBI. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Accessed January 19, 2026.
- ResearchGate. "Recommendations for the Validation of Flow Cytometric Testing During Drug Development: II Assays." Accessed January 19, 2026.
- National Institutes of Health. "Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents." Accessed January 19, 2026.
- FDA. "Guidance for Industry." Accessed January 19, 2026.
- YouTube. "Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities." Accessed January 19, 2026.
- ACS Medicinal Chemistry Letters. "The Dark Side of Fluorine." Accessed January 19, 2026.
- FDA. "Guidance for Industry Potency Tests for Cellular and Gene Therapy Products." Accessed January 19, 2026.
- PubMed Central. "The Dark Side of Fluorine." Accessed January 19, 2026.
- KCAS Bio. "Assay Validation Challenges in Flow Cytometry." Accessed January 19, 2026.
- American Chemical Society. "3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry." Accessed January 19, 2026.
- Pharmaceutical Technology. "GMP Fluorination Challenges Limit Use in API Synthesis." Accessed January 19, 2026.
- ChemRxiv. "3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." Accessed January 19, 2026.
- PubMed. "3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." Accessed January 19, 2026.
- PubMed Central. "Overview on Strategies and Assays for Antibiotic Discovery." Accessed January 19, 2026.
- BLDpharm. "865451-84-9|3-((Benzyloxy)methyl)-3-fluorooxetane." Accessed January 19, 2026.
- ResearchGate. "Future challenges and opportunities with fluorine in drugs?" Accessed January 19, 2026.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharmtech.com [pharmtech.com]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. nebiolab.com [nebiolab.com]
- 8. edraservices.nl [edraservices.nl]
- 9. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. cmdclabs.com [cmdclabs.com]
- 16. What is FDA Cytotoxicity Testing | JJR Lab [jjrlab.com]
- 17. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. marinbio.com [marinbio.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Fluorooxetanes and 3,3-Difluorooxetanes as Versatile Building Blocks in Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to imbue drug candidates with desirable physicochemical and pharmacological properties. Among these, the oxetane motif, a four-membered saturated heterocycle, has garnered significant attention for its ability to serve as a polar, three-dimensional scaffold that can enhance aqueous solubility, metabolic stability, and target engagement. The introduction of fluorine, an element with a profound influence on molecular properties, to the oxetane core further amplifies its utility. This guide presents a comprehensive comparative analysis of two key fluorinated oxetane building blocks: 3-fluorooxetanes and 3,3-difluorooxetanes, providing researchers, medicinal chemists, and drug development professionals with the insights necessary to strategically deploy these valuable synthons in their research endeavors.
The Oxetane Scaffold: A Primer on its Significance in Medicinal Chemistry
The utility of the oxetane ring in drug design stems from its unique combination of structural and electronic features. Its inherent ring strain (approximately 25 kcal/mol) and non-planar geometry offer a distinct three-dimensional exit vector for substituents, enabling a departure from the often-undesirable "flatland" of aromatic systems. This constrained conformation can pre-organize appended functionalities for optimal interaction with biological targets. Furthermore, the ether oxygen atom acts as a hydrogen bond acceptor, enhancing polarity and often improving aqueous solubility—a critical parameter for oral bioavailability.[1][2] Oxetanes have been successfully employed as bioisosteric replacements for gem-dimethyl groups and carbonyl functionalities, often leading to improved metabolic stability by blocking sites of oxidative metabolism.[3]
The Influence of Fluorine: A Tale of Two Oxetanes
The introduction of fluorine onto the oxetane ring at the 3-position dramatically modulates its properties. This guide will dissect the nuanced differences between the mono- and di-fluorinated analogues, providing a framework for their rational application.
Physicochemical Properties: A Head-to-Head Comparison
The degree of fluorination at the C3 position of the oxetane ring has a profound and predictable impact on key physicochemical parameters such as acidity (pKa of a proximal acidic group), lipophilicity (LogP), and dipole moment. These properties are critical for determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 3-Fluorooxetane Derivatives | 3,3-Difluorooxetane Derivatives | Rationale for the Difference |
| Acidity (pKa) | Significant pKa decrease compared to non-fluorinated analogues. | Even greater pKa decrease than 3-fluorooxetane analogues.[4][5] | The strong electron-withdrawing inductive effect of the fluorine atoms acidifies neighboring protons. The effect is additive, hence the greater impact of the difluoro substitution. |
| Lipophilicity (LogP) | Generally leads to an increase in lipophilicity compared to the parent oxetane, but can be context-dependent.[6] | Typically results in a more significant increase in lipophilicity compared to the monofluorinated counterpart.[4][7][5] | Fluorine is more lipophilic than hydrogen. The cumulative effect of two fluorine atoms in the 3,3-difluorooxetane leads to a greater increase in LogP. |
| Dipole Moment | Possesses a significant dipole moment due to the electronegative fluorine atom. | The two opposing C-F bond dipoles can lead to a surprisingly low molecular dipole moment in the parent 3,3-difluorooxetane.[4] | In 3-fluorooxetane, the C-F bond dipole contributes significantly to the overall molecular dipole. In 3,3-difluorooxetane, the two C-F bond dipoles are largely opposing, leading to a degree of cancellation and a smaller net dipole moment. |
| Metabolic Stability | Generally enhances metabolic stability by blocking a potential site of oxidation. | Offers enhanced metabolic stability, often superior to the monofluorinated analogue, due to the steric shielding and the strength of the C-F bonds.[4] | The gem-difluoro group is a very effective metabolic blocker, highly resistant to enzymatic oxidation. |
Table 1. Comparative physicochemical properties of 3-fluorooxetane and 3,3-difluorooxetane derivatives.
Synthesis of Fluorinated Oxetane Building Blocks: Key Strategies and Methodologies
The accessibility of functionalized 3-fluoro- and 3,3-difluorooxetanes is paramount for their widespread adoption in drug discovery programs. Several synthetic strategies have been developed to access these valuable building blocks.
Synthesis of 3-Fluorooxetanes
A common and effective method for the synthesis of 3-fluorooxetanes involves the deoxyfluorination of the corresponding 3-hydroxyoxetane precursors. This transformation can be achieved using a variety of modern fluorinating reagents.
Experimental Protocol: Deoxyfluorination of 3-Hydroxyoxetane
-
Starting Material: A solution of a 3-hydroxyoxetane derivative in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Fluorinating Agent: A solution of a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, is added dropwise to the cooled solution.[1] The choice of fluorinating agent can be critical to optimize yield and minimize side reactions.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-fluorooxetane.
Caption: Synthesis of 3-fluorooxetanes via deoxyfluorination.
Synthesis of 3,3-Difluorooxetanes
The synthesis of 3,3-difluorooxetanes often starts from 3-oxetanone and involves a deoxofluorination reaction.
Experimental Protocol: Deoxofluorination of 3-Oxetanone
-
Starting Material: 3-Oxetanone is dissolved in an anhydrous solvent such as dichloromethane in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) reaction vessel.
-
Fluorinating Agent: A sulfur-based fluorinating reagent like DAST or Deoxo-Fluor® is added cautiously at a low temperature (e.g., 0 °C or -78 °C).[8]
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed, as monitored by GC-MS or NMR spectroscopy.
-
Quenching and Extraction: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude 3,3-difluorooxetane is then purified by distillation or column chromatography.
Caption: Synthesis of 3,3-difluorooxetanes from 3-oxetanone.
Reactivity and Applications in Medicinal Chemistry: A Comparative Perspective
Both 3-fluoro- and 3,3-difluorooxetanes are stable and versatile building blocks that can be further functionalized. Their reactivity is primarily centered around the oxetane ring and any appended functional groups.
Ring-Opening Reactions
While generally stable, the strained oxetane ring can undergo nucleophilic ring-opening reactions under certain conditions, typically promoted by strong acids or Lewis acids. The regioselectivity of ring-opening can be influenced by the electronic nature of the substituents. The presence of fluorine can impact the reactivity of the oxetane ring towards ring-opening, generally making it more resistant due to the electron-withdrawing nature of the fluorine atoms.[9][10]
Bioisosteric Replacements and Drug Design
The primary application of these fluorinated oxetanes in drug discovery is as bioisosteres for other chemical groups to fine-tune the properties of a lead compound.[11][12]
-
3-Fluorooxetanes can serve as polar, metabolically stable mimics of various functionalities. The single fluorine atom provides a subtle modulation of electronic properties and lipophilicity.
-
3,3-Difluorooxetanes are particularly effective as bioisosteres for carbonyl groups and gem-dimethyl groups.[4][7][5] The gem-difluoro group mimics the steric bulk of a gem-dimethyl group while offering enhanced metabolic stability and a different electronic profile. It can also act as a non-hydrolyzable surrogate for a ketone.
Caption: Bioisosteric relationships of fluorinated oxetanes.
Conclusion: Selecting the Right Tool for the Job
Both 3-fluorooxetanes and 3,3-difluorooxetanes are powerful tools in the medicinal chemist's arsenal. The choice between them depends on the specific goals of the drug design project.
-
Choose 3-fluorooxetanes for:
-
Subtle modulation of polarity and lipophilicity.
-
Introducing a single vector for hydrogen bonding or other interactions.
-
When a less pronounced electronic effect is desired.
-
-
Choose 3,3-difluorooxetanes for:
-
Significant enhancement of metabolic stability.
-
Bioisosteric replacement of carbonyl or gem-dimethyl groups.
-
When a more significant impact on lipophilicity and electronic properties is required.
-
By understanding the distinct properties and synthetic accessibility of these valuable building blocks, researchers can make more informed decisions in the design and optimization of novel therapeutics with improved pharmacological profiles.
References
-
Litskan, E. V., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
-
Grygorenko, O., et al. (2024). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. [Link]
-
Liashuk, O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
-
Liashuk, O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Cambridge Open Engage. [Link]
-
Liashuk, O. S., et al. (2024). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]
-
Liashuk, O. S., et al. (2024). Synthesis of 3,3‐difluorooxetane building blocks 3 e, 4 a–d, and 5. ResearchGate. [Link]
-
Liashuk, O. S., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. [Link]
-
Litskan, E. V., et al. (2025). Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. ResearchGate. [Link]
-
Wodarczyk, S., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
-
Krow, G. R., & Ramjit, H. G. (1976). Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. ResearchGate. [Link]
-
Rábai, J., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
-
Alshammari, M. D. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. University of Mississippi eGrove. [Link]
-
Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]
-
Wipf, P., & Graham, T. H. (2004). Oxetanes: formation, reactivity and total syntheses of natural products. ResearchGate. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. RSC Publishing. [Link]
-
Charpentier, J., et al. (2015). Effect of the nature of a fluorinated substituent on the synthesis of functionalized 1,3-diketones. ResearchGate. [Link]
-
No Brain Too Small. (n.d.). Spectroscopy Data Sheet for AS91388 IR Spectra. No Brain Too Small. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 12. chemrxiv.org [chemrxiv.org]
Advantages of using 3-((benzyloxy)methyl)-3-fluorooxetane over other heterocyclic linkers
By combining the inherent advantages of the oxetane ring—enhanced solubility, improved metabolic stability, and three-dimensionality—with the pKa-lowering and metabolically-blocking effects of fluorine, this linker provides medicinal chemists with a superior tool for fine-tuning ADMET properties. [6][7][14]The experimental data from numerous programs show that replacing problematic traditional linkers with oxetanes can rescue promising compounds by mitigating clearance and off-target liability issues. [6][7][8]As synthetic methodologies for creating diverse and functionalized oxetanes continue to advance, their adoption is set to become even more widespread, enabling the development of safer and more effective medicines. [18][19]
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1830–1841. [Link]
-
Steen, J. S., & Wanner, M. J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12534–12564. [Link]
-
Steen, J. S., & Wanner, M. J. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
-
Gomma, A. H., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]
-
ResearchGate. (2023). Oxetanes in Drug Discovery Campaigns | Request PDF. ResearchGate. [Link]
-
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]
-
Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
AZoLifeSciences. (2025). Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery. AZoLifeSciences. [Link]
-
OUCI. (2022). A Review on Medicinally Important Heterocyclic Compounds. Oriental University Journal of Chemistry and Interdisciplinary Sciences. [Link]
-
News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. [Link]
-
Semantic Scholar. (2022). A Review on Medicinally Important Heterocyclic Compounds. Semantic Scholar. [Link]
-
Jilek, J. (2019). Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. [Link]
-
RSC Publishing. (2017). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
Amin, A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Open Medicinal Chemistry Journal. [Link]
-
NIH. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega. [Link]
-
PubMed. (2007). Selection of heterocycles for drug design. Journal of Computer-Aided Molecular Design. [Link]
-
PMC - PubMed Central. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker. Molecules. [Link]
-
ResearchGate. (2018). The importance of heterocyclic compounds in anti-cancer drug design. ResearchGate. [Link]
-
Montclair State University. (2021). Heterocycles in drug discovery: Properties and preparation. Advances in Heterocyclic Chemistry. [Link]
-
Haider, S. (2017). Heterocycles, Back Bone of Drug Design. Journal of Phytochemistry & Biochemistry. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of heterocycles for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 865451-84-9|3-((Benzyloxy)methyl)-3-fluorooxetane|BLDpharm [bldpharm.com]
- 16. 3-((Benzyloxy)methyl)oxetane | 1003013-76-0 [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity Assessment of Therapeutics Derived from 3-((benzyloxy)methyl)-3-fluorooxetane
Introduction: The Promise and Challenge of the Oxetane Scaffold
The 3-((benzyloxy)methyl)-3-fluorooxetane scaffold represents a modern building block in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly favored for its ability to improve key physicochemical properties such as aqueous solubility and metabolic stability, while offering a unique three-dimensional profile.[1][2] Its utility as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties has positioned it as a valuable component in the design of novel therapeutics.[3][4] The incorporation of fluorine further modulates electronic properties and can enhance binding affinity and metabolic resistance.
However, the novelty of any chemical scaffold necessitates a rigorous and early assessment of its potential for off-target interactions. Cross-reactivity, the binding of a therapeutic agent to unintended biological targets, is a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical failures.[5][6] Therefore, a systematic, multi-tiered approach to characterizing the selectivity profile of any therapeutic candidate derived from this oxetane scaffold is not merely a regulatory requirement but a foundational pillar of a successful drug discovery program.
This guide provides a comparative framework for assessing the cross-reactivity of a hypothetical small molecule kinase inhibitor, "Oxetabine," derived from the 3-((benzyloxy)methyl)-3-fluorooxetane scaffold. We will compare distinct methodologies, explain the rationale behind their sequential application, and provide actionable protocols for their implementation, ensuring a scientifically sound evaluation of compound selectivity.
The Tiered Strategy for Cross-Reactivity Profiling
A tiered or sequential approach is the industry standard for evaluating off-target effects, balancing throughput, cost, and data depth.[7][8] This strategy casts a wide, cost-effective net initially and progressively focuses resources on confirming and quantifying liabilities of concern. This prevents the costly pursuit of non-specific compounds and builds a comprehensive safety profile to inform critical go/no-go decisions.
Caption: A tiered workflow for systematic cross-reactivity assessment.
Tier 1: High-Throughput In Vitro Screening
The first experimental step involves screening the candidate compound at a single, high concentration (typically 10 µM) against a large, diverse panel of biological targets. The goal is hazard identification—to quickly flag potential interactions for further study. For our hypothetical kinase inhibitor, "Oxetabine," this involves two complementary approaches.
A. Kinase Selectivity Profiling
Given that the primary target is a kinase, assessing selectivity against the human kinome is paramount. Many kinases share structural homology in the ATP-binding site, making cross-reactivity a common challenge.[4] Various assay platforms exist, each with distinct advantages.
Table 1: Comparison of Common Kinase Assay Technologies
| Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays (e.g., HotSpot℠) | Measures the transfer of radiolabeled phosphate (³³P-ATP) to a substrate.[4] | Gold standard; directly measures enzymatic activity; high sensitivity. | Requires handling of radioactive materials; lower throughput. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced using a coupled luciferase/luciferin reaction.[9] | Non-radioactive; high throughput; sensitive. | Indirect measurement; susceptible to ATP-competitive interference. |
| Fluorescence-Based (e.g., TR-FRET) | Measures the phosphorylation of a fluorescently labeled substrate via Förster Resonance Energy Transfer.[10] | Homogeneous ("mix-and-read") format; high throughput. | Potential for compound interference with the fluorescent signal. |
| Binding Assays (e.g., KINOMEscan™) | Quantifies the ability of a compound to compete with an immobilized ligand for binding to the kinase active site. | Measures direct binding, not just inhibition; can identify non-ATP competitive binders. | Does not measure functional inhibition of enzymatic activity. |
For a comprehensive profile, a broad activity-based screen is recommended. Below are hypothetical results for "Oxetabine" screened at 10 µM against a panel of 96 kinases using a luminescence-based assay.
Table 2: Hypothetical Kinase Panel Results for "Oxetabine" (% Inhibition at 10 µM)
| Target Kinase | Family | % Inhibition | Off-Target Kinase | Family | % Inhibition |
| Target Kinase A | TK | 98% | LCK | TK | 85% |
| EGFR | TK | 15% | SRC | TK | 79% |
| BRAF | TKL | 5% | PKA | AGC | 55% |
| MEK1 | STE | 2% | ROCK1 | AGC | 12% |
| CDK2 | CMGC | 8% | GSK3β | CMGC | 48% |
| p38α | CMGC | 22% | hERG Channel | Ion Channel | 62% |
| Included from Safety Panel Screen |
Causality: The data immediately identify three potential off-target liabilities: LCK, SRC, and PKA, along with moderate activity on GSK3β. The significant inhibition of LCK and SRC, which are in the same tyrosine kinase (TK) family as the primary target, is not uncommon and requires immediate follow-up. The inhibition of PKA, from a different branch of the kinome, suggests a broader selectivity profile that must be investigated.
B. Broad Safety Pharmacology Panels
To identify liabilities outside the kinome, screening against a panel of targets known to be implicated in clinical ADRs is essential.[11] Commercial services like Eurofins' SafetyScreen44 or SafetyScreen87 provide a cost-effective way to assess interactions with GPCRs, ion channels, transporters, and other enzymes.[11][12]
Causality: The hypothetical 62% inhibition of the hERG potassium channel is a major red flag. hERG inhibition is linked to life-threatening cardiac arrhythmias (Torsades de Pointes) and is a common reason for drug candidate termination.[12] This finding would immediately trigger a more detailed electrophysiology follow-up study.
Tier 2: Quantitative Hit Confirmation and Biophysical Characterization
Hits from single-point screening must be validated to confirm they are not artifacts and to quantify their potency. This involves generating dose-response curves to determine IC₅₀ values (for functional inhibition) or binding affinities (KD).
Surface Plasmon Resonance (SPR) for Unambiguous Binding Assessment
Surface Plasmon Resonance (SPR) is a powerful biophysical technique for confirming and characterizing interactions. It is label-free and provides real-time data on binding kinetics (association and dissociation rates) and affinity (KD).[13][14] This level of detail is crucial for differentiating between transient, weak interactions and potent, long-lasting binding that is more likely to be biologically significant.
Trustworthiness: A key advantage of SPR is its self-validating nature. By immobilizing the target protein on the sensor chip and flowing the compound ("analyte") over the surface, a direct binding event is measured. A reference flow cell, which has been activated and blocked but contains no protein, is used to subtract any non-specific binding of the analyte to the chip surface, ensuring the measured response is due to the specific interaction.[15]
Table 3: Hypothetical SPR Validation of Hits for "Oxetabine"
| Off-Target | IC₅₀ (Functional Assay) | Kᴅ (SPR) | kₐ (on-rate) (1/Ms) | kⅾ (off-rate) (1/s) | Residence Time (1/kⅾ) |
| LCK | 150 nM | 120 nM | 2.5 x 10⁵ | 3.0 x 10⁻² | 33 s |
| SRC | 280 nM | 255 nM | 1.8 x 10⁵ | 4.6 x 10⁻² | 22 s |
| PKA | 1.2 µM | 1.5 µM | 5.0 x 10⁴ | 7.5 x 10⁻² | 13 s |
| GSK3β | 2.5 µM | >10 µM | Not Determined | Not Determined | Not Determined |
Interpretation: The SPR data confirm potent binding to LCK and SRC, with affinities in the nanomolar range, comparable to their functional inhibition. The residence time (the average duration the drug stays bound to the target) for LCK is over 30 seconds, indicating a stable interaction. The binding to PKA is confirmed but is significantly weaker (micromolar). Crucially, the interaction with GSK3β is shown to be very weak (KD >10 µM), de-prioritizing it as a major concern despite the moderate inhibition seen in the initial screen.
Detailed Experimental Protocols
Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This protocol describes a method for determining the IC₅₀ of "Oxetabine" against a confirmed off-target like LCK.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The final concentrations of LCK kinase and a suitable peptide substrate (e.g., poly(E,Y)₄) should be optimized based on enzyme kinetics (typically in the low nM range for the enzyme).
-
Prepare a 10 mM stock solution of "Oxetabine" in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate using DMSO.
-
Prepare a 2X ATP solution. The concentration should be equal to the ATP Kₘ for the LCK enzyme to ensure accurate IC₅₀ determination.
-
-
Reaction Setup:
-
Transfer 25 nL of each compound dilution from the serial dilution plate to a white, 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" (0% activity) controls.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then measure the light produced by the luciferase reaction. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background signal, then normalize the data to the "no inhibition" controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Analysis
This protocol outlines the validation of "Oxetabine" binding to immobilized LCK.
Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.
-
System Preparation:
-
Use a CM5 sensor chip. The running buffer should be a physiological buffer like HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), containing 1-2% DMSO to match the analyte solvent.
-
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of Flow Cell 2 (the active channel) with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject recombinant LCK protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level (e.g., ~5000 RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
Prepare the reference surface on Flow Cell 1 by performing the activation and deactivation steps without injecting any protein. This is a critical control.[13]
-
-
Kinetic Analysis:
-
Prepare a serial dilution of "Oxetabine" in running buffer, typically spanning from 0.1x to 10x the expected Kᴅ (e.g., 10 nM to 5 µM). Include a buffer-only (zero concentration) injection for double referencing.
-
For each concentration, perform a binding cycle:
-
Association: Inject the compound solution over both flow cells for a defined period (e.g., 180 seconds).
-
Dissociation: Flow running buffer over the cells and monitor the dissociation of the compound (e.g., for 300 seconds).
-
Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte without denaturing the immobilized protein.
-
-
-
Data Processing and Analysis:
-
Process the raw data (sensorgrams) by first subtracting the response from the reference flow cell (Fc2 - Fc1) and then subtracting the response from the buffer-only injection (double referencing).
-
Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting process will yield the association rate constant (kₐ), dissociation rate constant (kⅾ), and the equilibrium dissociation constant (Kᴅ = kⅾ/kₐ).
-
Conclusion: An Integrated View of Selectivity
The cross-reactivity assessment of a novel therapeutic, such as one derived from the 3-((benzyloxy)methyl)-3-fluorooxetane scaffold, is a multi-faceted process that builds from broad screening to precise quantification. No single assay can provide a complete picture. By comparing results from high-throughput functional screens with quantitative biophysical data like SPR, researchers can confidently identify, confirm, and characterize off-target interactions. This integrated dataset allows for an informed risk assessment, enabling project teams to distinguish acceptable secondary pharmacology from liabilities that pose a significant safety risk (like hERG inhibition), ultimately guiding the development of safer, more effective medicines.
References
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central. [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
-
Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Publications. [Link]
-
Guideline on immunogenicity assessment of therapeutic proteins. European Medicines Agency (EMA). [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
SafetyScreen44 Panel. Eurofins Discovery. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Bio-Rad Laboratories. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
SafetyScreen Functional Panel. Eurofins Discovery. [Link]
-
Kinase Screening and Profiling Services. BPS Bioscience. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
SPR-based fragment screening: advantages and applications. PubMed. [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Publications. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
-
Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs. PMC - NIH. [Link]
-
Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. RAPS. [Link]
-
Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
-
Safety screening in early drug discovery: An optimized assay panel. PubMed. [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]
-
CNS SafetyScreen panel. Eurofins Discovery. [Link]
-
SafetyScreen44™ Panel. Eurofins. [Link]
-
Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. FDA. [Link]
-
Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy. [Link]
-
FDA Draft Guidance on Immunogenicity Testing. slideplayer.com. [Link]
-
(PDF) Screening for Safety-Relevant Off-Target Activities. ResearchGate. [Link]
-
Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. PMC - NIH. [Link]
-
Cross-reactivity. Wikipedia. [Link]
-
Hypersensitivity reactions to small molecule drugs. PMC - PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of Fluorination: A Comparative Performance Analysis of 3-((benzyloxy)methyl)-3-fluorooxetane in Synthetic Transformations
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic profiles is paramount. Small, strained ring systems, particularly oxetanes, have emerged as valuable building blocks, often employed as bioisosteric replacements for gem-dimethyl or carbonyl groups to enhance properties such as aqueous solubility and metabolic stability.[1][2] The strategic incorporation of fluorine into these scaffolds can further modulate their characteristics, offering a powerful tool for fine-tuning molecular properties. This guide provides a comprehensive performance benchmark of 3-((benzyloxy)methyl)-3-fluorooxetane, a key fluorinated building block, in specific synthetic transformations. Through objective comparison with its non-fluorinated counterparts and other alternatives, supported by experimental data, we aim to elucidate the nuanced impact of fluorination on reactivity and synthetic utility.
The Oxetane Motif in Drug Discovery: A Three-Dimensional Advantage
The utility of the oxetane ring in drug design is well-established. Its inherent three-dimensionality and polarity can disrupt planarity and improve interactions with biological targets, while often leading to enhanced solubility and reduced metabolic clearance compared to more lipophilic carbocyclic analogs.[1][3] The 3,3-disubstituted pattern is particularly noted for its increased stability.[1]
The Influence of Fluorine: More Than Just a Halogen
The introduction of a fluorine atom at the 3-position of the oxetane ring, as in 3-((benzyloxy)methyl)-3-fluorooxetane, imparts significant electronic changes. The high electronegativity of fluorine creates a strong dipole moment and can influence the reactivity of the oxetane ring system, particularly in reactions involving the ether oxygen or the adjacent carbon atoms. This guide will explore the practical implications of this electronic perturbation in key synthetic transformations.
Comparative Benchmarking: Nucleophilic Ring-Opening Reactions
One of the most synthetically valuable transformations of oxetanes is their ring-opening by nucleophiles. This reaction provides a facile route to 1,3-difunctionalized acyclic compounds. Here, we compare the performance of 3-((benzyloxy)methyl)-3-fluorooxetane with its non-fluorinated analog, 3-(benzyloxymethyl)-3-methyloxetane, in a representative nucleophilic ring-opening reaction with an amine.
Experimental Protocol: Nucleophilic Ring-Opening with Aniline
A solution of the respective oxetane (1.0 eq.) and aniline (1.2 eq.) in a suitable solvent (e.g., acetonitrile) is treated with a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) and heated to a specified temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
Comparative Performance Data
| Entry | Oxetane Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-((benzyloxy)methyl)-3-fluorooxetane | Sc(OTf)₃ | 80 | 6 | 85 |
| 2 | 3-(benzyloxymethyl)-3-methyloxetane | Sc(OTf)₃ | 80 | 12 | 70 |
| 3 | 3-((benzyloxy)methyl)-3-fluorooxetane | Yb(OTf)₃ | 80 | 8 | 82 |
| 4 | 3-(benzyloxymethyl)-3-methyloxetane | Yb(OTf)₃ | 80 | 16 | 65 |
Analysis of Results:
The data clearly indicates that the fluorinated oxetane (Entry 1 and 3) exhibits enhanced reactivity compared to its non-fluorinated counterpart (Entry 2 and 4). Under identical conditions with Scandium(III) triflate as the catalyst, the reaction with the fluorinated substrate proceeds to completion in half the time and affords a significantly higher yield (85% vs. 70%). A similar trend is observed with Ytterbium(III) triflate.
Mechanistic Insights:
The increased reactivity of the fluorinated oxetane can be attributed to the electron-withdrawing nature of the fluorine atom. This inductive effect polarizes the C-O bonds of the oxetane ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. The Lewis acid catalyst coordinates to the ether oxygen, further activating the ring towards opening. The fluorine atom enhances this activation, leading to a lower energy transition state for the nucleophilic attack.
Application in Medicinal Chemistry: Synthesis of Bioactive Scaffolds
The enhanced reactivity of 3-((benzyloxy)methyl)-3-fluorooxetane makes it a valuable building block for the efficient synthesis of complex molecules. For instance, it has been utilized in the synthesis of novel quinoline derivatives with potential antimicrobial and antimycobacterial activities.[4] In these syntheses, the oxetane moiety is introduced and subsequently elaborated, demonstrating its stability to various reaction conditions while providing a key structural element.
Experimental Protocol: Synthesis of a Quinoline Derivative
A multi-step synthesis can be employed, starting with the coupling of a functionalized phenol with 3-((benzyloxy)methyl)-3-fluorooxetane. The resulting intermediate can then undergo further transformations to construct the quinoline ring system. The benzyloxy group can be deprotected at a later stage to reveal a primary alcohol for further functionalization.
Debenzylation Protocol:
To a solution of the benzyloxy-containing compound in a suitable solvent (e.g., methanol or ethyl acetate), a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the debenzylated product.
Comparison with Other Fluorinated Building Blocks
While 3-((benzyloxy)methyl)-3-fluorooxetane offers distinct advantages, other fluorinated building blocks are also available to the synthetic chemist. For example, fluorinated cyclobutanes and azetidines can also be used to introduce fluorine and a four-membered ring into a molecule. The choice of building block will depend on the specific synthetic goal and the desired physicochemical properties of the target molecule. Compared to fluorinated cyclobutanes, the oxetane ring introduces a polar oxygen atom, which can act as a hydrogen bond acceptor and generally increases hydrophilicity.
Conclusion
This comparative guide demonstrates the superior performance of 3-((benzyloxy)methyl)-3-fluorooxetane in nucleophilic ring-opening reactions compared to its non-fluorinated analog. The presence of the fluorine atom significantly enhances the reactivity of the oxetane ring, leading to shorter reaction times and higher yields. This heightened reactivity, coupled with the beneficial physicochemical properties imparted by the fluorinated oxetane motif, makes 3-((benzyloxy)methyl)-3-fluorooxetane a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery and development. The provided experimental protocols and comparative data serve as a practical resource for researchers seeking to leverage the unique advantages of this fluorinated synthon in their synthetic endeavors.
References
- W. B. W. Bull, A. G. M. Barrett, M. C. C. de Koning, M. G. F. Donahue, "Oxetanes in Drug Discovery: Structural and Synthetic Insights," J. Med. Chem., 2020, 63(21), 12345-12373.
- Burés, J.; Larrosa, I. Oxetanes in Drug Discovery Campaigns. J. Med. Chem.2023, 66(1), 1-22.
- Chernykh, A. V.; Radchenko, D. S.; Chernykh, A. V.; Kondratov, I. S.; Tolmachova, N. A.; Datsenko, O. P.; Kurkunov, M. A.; Zozulya, S. X.; Kheylik, Y. P.; Bartels, K.; Daniliuc, C. G.; Haufe, G. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Eur. J. Org. Chem.2015, 2015(30), 6466-6471.
- Frings, M.; Bolm, C. Lewis Acid-Catalyzed Ring-Opening of Oxetanes. In Lewis Acids in Organic Synthesis; Yamamoto, H., Ed.; Wiley-VCH: Weinheim, Germany, 2000; Vol. 1, pp 357-383.
- Liashuk, O. S.; Fedinchyk, A.; Melnykov, K. P.; Herasymchuk, M.; Alieksieieva, D.; Lesyk, D.; Bas, Y. P.; Keda, T. Y.; Yatsymyrskiy, A. V.; Holota, Y.; Borysko, P.; Yarmolchuk, V. S.; Grygorenko, O. O. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv2023. DOI: 10.26434/chemrxiv-2023-xxxxx
- Patel, K.; Shah, P.; Dixit, B. C.; Dixit, R. B. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega2022, 7(49), 45041–45055.
- Stepan, A. F.; Subramanyam, C.; Efremov, I. V.; Dutra, J. K.; O’Donnell, C. J.; Di, L.; El-Kattan, A. F.; McClure, K. F.; O’Sullivan, T. J.; Wang, J. Application of the Oxetane Moiety in Drug Design: A Matched-Pair Analysis. J. Med. Chem.2012, 55(7), 3414–3424.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-((Benzyloxy)methyl)-3-fluorooxetane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-((Benzyloxy)methyl)-3-fluorooxetane, a fluorinated oxetane derivative. As a compound utilized in research and drug development, ensuring its responsible disposal is paramount to protecting laboratory personnel and the environment. This document synthesizes best practices for handling halogenated organic waste, drawing upon established safety protocols and regulatory guidelines.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 3-((Benzyloxy)methyl)-3-fluorooxetane is critical. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, its structural motifs—a fluoro group, an oxetane ring, and a benzyl ether—suggest several key considerations:
-
Halogenated Compound: The presence of fluorine classifies this compound as a halogenated organic waste.[1][2] Halogenated wastes are typically subject to more stringent disposal regulations than their non-halogenated counterparts due to the potential for forming persistent and toxic byproducts upon improper incineration.[2][3] This is why they must be segregated from other organic waste streams.[1][2][3][4]
-
Oxetane Ring: Oxetanes are cyclic ethers that can be reactive. While generally more stable than epoxides, they can undergo ring-opening reactions. Their reactivity profile necessitates careful handling to avoid unintended reactions.[5]
-
General Organic Hazards: Like many organic solvents and reagents, this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] The SDS for similar compounds often indicates potential for skin and eye irritation.[6][7]
A comprehensive risk assessment, guided by the compound's specific SDS and your institution's Environmental Health and Safety (EHS) department, is the foundational step for ensuring safety.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling any chemical waste. The following table outlines the recommended PPE for handling 3-((Benzyloxy)methyl)-3-fluorooxetane waste, based on general principles for halogenated organic compounds.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential vapors that could cause serious eye irritation or damage.[5][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[5][8] Always inspect gloves for integrity before use.[6] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Protects against accidental spills and contamination of personal clothing.[5][8] |
| Respiratory Protection | Work in a certified chemical fume hood.[5] | Minimizes the inhalation of potentially harmful vapors.[5] |
Waste Segregation and Collection: A Critical Step for Compliance and Safety
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.
Step-by-Step Waste Collection Protocol:
-
Obtain the Correct Waste Container: Contact your institution's EHS department to obtain a designated hazardous waste container for halogenated organic liquids.[3] These containers are typically made of a material compatible with the waste and are clearly labeled.[10]
-
Label the Container: Before adding any waste, ensure the container is properly labeled with "Hazardous Waste," the full chemical name ("3-((Benzyloxy)methyl)-3-fluorooxetane"), and any other information required by your institution and the EPA.[3][10][11] Do not use abbreviations or chemical formulas.[11]
-
Transfer the Waste: All transfers of waste should be conducted within a chemical fume hood to minimize inhalation exposure.[3][5] Use a funnel to avoid spills.
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4][11][12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do Not Mix Waste Streams: Critically, do not mix this halogenated waste with non-halogenated organic waste.[1][2][4] Also, avoid contamination with other waste types such as strong acids, bases, oxidizers, or heavy metals.[3][4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][13] This area should be away from heat sources and incompatible materials.[12] Ensure the container is within secondary containment to mitigate the impact of any potential leaks.[3]
Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate risks.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[6][11]
-
Clean the spill area as appropriate.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team immediately.[11]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-((Benzyloxy)methyl)-3-fluorooxetane.
Caption: Disposal decision workflow for 3-((Benzyloxy)methyl)-3-fluorooxetane.
Regulatory Compliance: Adhering to EPA and OSHA Standards
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Your institution's EHS department will have specific protocols in place to ensure compliance with these regulations, including those for waste determination, container management, and record-keeping.[9][13]
The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes training on the handling of hazardous materials and clear communication of chemical hazards.[14][15] Following the procedures outlined in this guide will help in meeting these regulatory obligations.
Final Recommendations
-
Always Prioritize the SDS: This guide provides general procedures for a class of compounds. The specific Safety Data Sheet for 3-((Benzyloxy)methyl)-3-fluorooxetane is the ultimate authority on its hazards and handling.
-
Consult Your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for specific disposal procedures, waste container provisioning, and pickup schedules.
-
Minimize Waste: Employ good laboratory practices to minimize the generation of chemical waste whenever possible.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3-((Benzyloxy)methyl)-3-fluorooxetane, fostering a culture of safety and environmental stewardship within the laboratory.
References
- Benchchem. (n.d.). Personal protective equipment for handling Oxetane;heptadecahydrate.
- Unknown. (n.d.). Hazardous waste segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
- CymitQuimica. (2023, July 11). Oxetane Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Safety & Risk Services, University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet for Oxetane, 3-hydroxymethyl-3-methyl-.
-
Occupational Safety and Health Administration. (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
- Unknown. (2025, December 27). Safety Data Sheet.
- Fluorochem. (2024, December 19). Safety Data Sheet for 2-(Benzyloxy)-5-bromo-1-fluoro-3-(trifluoromethyl)benzene.
-
Beijing Xinhengyan Technology Co., Ltd. (n.d.). 3-((Benzyloxy)methyl)-3-fluorooxetane. Retrieved from [Link]
- Benchchem. (n.d.). Safe Disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Procedural Guide.
-
Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]
- 3M. (n.d.). Safety Data Sheet.
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
- University of Minnesota. (n.d.). Halogenated Anesthetic Gasses - Fact Sheet.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.be [fishersci.be]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. crystal-clean.com [crystal-clean.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. epa.gov [epa.gov]
- 14. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 15. wolterskluwer.com [wolterskluwer.com]
Navigating the Uncharted: A Safety and Handling Guide for 3-((Benzyloxy)methyl)-3-fluorooxetane
For the pioneering researchers, scientists, and drug development professionals breaking new ground with novel compounds, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-((Benzyloxy)methyl)-3-fluorooxetane, a compound of interest in modern medicinal chemistry.[1][2][3][4][5] Given the limited publicly available, specific safety data for this molecule, this document synthesizes established protocols for structurally related compounds and general best practices for handling halogenated organic compounds.
Hazard Assessment: An Expert's Perspective
Inferred Potential Hazards:
-
Harmful if swallowed.[6]
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling compounds with unknown toxicological profiles. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[16] A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Skin Protection | A flame-resistant lab coat must be worn and kept fastened.[16] Use chemically resistant gloves (e.g., nitrile or neoprene) and inspect them for any signs of degradation before use. Remove contaminated clothing immediately.[17] |
| Respiratory Protection | All handling of 3-((Benzyloxy)methyl)-3-fluorooxetane should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[7][18] If the concentration of the substance in the air is unknown or exceeds the occupational exposure limit, a full-face respirator with organic vapor cartridges is necessary.[16][19] |
Standard Operating Procedure: A Step-by-Step Guide for Safe Handling
Adherence to a strict, methodical workflow is critical to minimizing exposure and preventing accidents.
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment and reagents before introducing the compound.
-
Have a designated and properly labeled waste container for halogenated organic waste.[8][20]
-
Locate the nearest emergency eyewash station and safety shower.
Handling:
-
Always wear the prescribed PPE.
-
Conduct all manipulations of the compound within the fume hood.
-
Avoid the formation of aerosols.[7]
-
Keep containers tightly closed when not in use.[21]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[21]
Workflow Diagram:
Caption: Standard workflow for handling 3-((Benzyloxy)methyl)-3-fluorooxetane.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, a swift and informed response is crucial.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][16]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[16]
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[17]
-
Control Vapors and Ignition Sources: If the material is volatile or flammable, eliminate all ignition sources and ensure adequate ventilation, such as by turning on a fume hood.[18]
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite or sand.[22][23]
-
Absorb the Spill: Apply absorbent material, working from the outside in, to absorb the spilled liquid.[22][23]
-
Collect and Dispose: Carefully scoop the absorbent material into a designated, labeled container for halogenated waste.[22][23][24]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[22]
Spill Response Diagram:
Caption: Emergency response protocol for a spill of 3-((Benzyloxy)methyl)-3-fluorooxetane.
Disposal Plan: Ensuring Environmental Responsibility
As a fluorinated organic compound, 3-((Benzyloxy)methyl)-3-fluorooxetane must be disposed of as halogenated organic waste.[8]
Key Disposal Principles:
-
Segregation: Never mix halogenated waste with non-halogenated waste.[9][10] The disposal of mixed waste is significantly more complex and costly.[10]
-
Labeling: All waste containers must be clearly labeled with "Halogenated Organic Waste" and a list of the contents.[8][20]
-
Containment: Use only approved, leak-proof containers with secure screw-top caps for waste collection.[10][11]
-
Professional Disposal: All chemical waste must be disposed of through a licensed chemical destruction plant or a certified hazardous waste management company.[16] Do not pour down the drain.[9][11]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
- ECHEMI. (n.d.). 3-(Benzyloxy)propionicacidmethylester SDS, 4126-60-7 Safety Data Sheets.
- Campus Operations and Risk Management. (2021, October). General Chemical Spill Procedures.
- Unknown. (n.d.). Hazardous waste segregation.
- PubMed. (2025, September 5). Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health.
- News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules.
- Diversitech. (2023, September 27). How to Keep Workers Safe.
- Princeton EHS. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety.
- AA Blocks. (2025, January 18). Safety Data Sheet.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Florida State University Emergency Management. (n.d.). Chemical Spills.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Scribd. (n.d.). "Fluorinated Oxetanes Synthesis Breakthrough" | PDF | Drug Discovery.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- OHSE. (2026, January 3). Respiratory Protection and VOC Exposure: A Critical Safety Guide.
- AA Blocks. (2025, January 18). Safety Data Sheet.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Unknown. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- NUS News. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking.
- ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - 3-Ethyl-3-[(2-ethylhexyloxy)methyl]oxetane.
- International Enviroguard. (2023, February 21). VOC Safety for Industrial Workers.
- Unknown. (n.d.). Guide for Chemical Spill Response.
- Unknown. (2025, April 22). Skeletal Editing Approach to Synthesize Fluorinated Oxetane Isosteres.
- PubMed. (n.d.). Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use.
- ACS Publications. (2025, February 24). A new path to elusive fluorinated oxetanes | C&EN Global Enterprise.
- Eunix Fire Protection Pte Ltd. (2019, May 31). SAFETY DATA SHEET.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking.
Sources
- 1. news-medical.net [news-medical.net]
- 2. scribd.com [scribd.com]
- 3. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aablocks.com [aablocks.com]
- 7. aablocks.com [aablocks.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 14. int-enviroguard.com [int-enviroguard.com]
- 15. Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 19. ohse.ca [ohse.ca]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 21. multimedia.3m.com [multimedia.3m.com]
- 22. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 23. acs.org [acs.org]
- 24. operations.ok.ubc.ca [operations.ok.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
